molecular formula C8H14ClNO2 B1148145 (E)-4-(pyrrolidin-1-yl)but-2-enoic acid CAS No. 848133-09-5

(E)-4-(pyrrolidin-1-yl)but-2-enoic acid

Cat. No.: B1148145
CAS No.: 848133-09-5
M. Wt: 191.65 g/mol
InChI Key: HGRZLDFRVZUAEP-BJILWQEISA-N
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Description

(E)-4-(Pyrrolidin-1-yl)but-2-enoic acid (CAS 848133-09-5) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. The compound features a pyrrolidine ring, a saturated nitrogen heterocycle that is one of the most prevalent scaffolds in approved pharmaceuticals . The pyrrolidine ring offers distinct advantages for drug design, including the ability to efficiently explore pharmacophore space due to sp 3 -hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the ring's non-planarity . This versatile pyrrolidine scaffold is extensively utilized in the synthesis of compounds for treating various human diseases, including anticancer, antibacterial, and central nervous system agents . The specific (E) configuration of the but-2-enoic acid chain defines the spatial orientation of the molecule, which is critical for its interactions with biological targets. With a molecular weight of 191.66 g/mol and 98% purity, this product is supplied as a solid and is intended for research applications only . It is strictly not for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult the safety data sheet and handle the compound with appropriate precautions, as it may cause skin and eye irritation .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

848133-09-5

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

(E)-4-pyrrolidin-1-ylbut-2-enoic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)4-3-7-9-5-1-2-6-9;/h3-4H,1-2,5-7H2,(H,10,11);1H/b4-3+;

InChI Key

HGRZLDFRVZUAEP-BJILWQEISA-N

SMILES

C1CCN(C1)CC=CC(=O)O

Isomeric SMILES

C1CCN(C1)C/C=C/C(=O)O.Cl

Canonical SMILES

C1CCN(C1)CC=CC(=O)O.Cl

Origin of Product

United States

Foundational & Exploratory

Chemical properties of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chemical Properties and Synthetic Utility of (E)-4-(pyrrolidin-1-yl)but-2-enoic Acid

Part 1: Executive Summary

Target Compound: this compound Primary Application: Covalent Warhead Synthesis in Medicinal Chemistry CAS Registry Number: 848133-09-5 (Hydrochloride salt)[1]

This compound is a specialized functional intermediate used primarily in the development of targeted covalent inhibitors (TCIs).[1] Structurally, it consists of a trans-configured


-unsaturated carboxylic acid tail linked to a basic pyrrolidine moiety.[1] This bifunctional architecture serves two critical roles in drug design:
  • Solubility Enhancement: The basic pyrrolidine nitrogen (pKa

    
     9.[1]0) improves the aqueous solubility of lipophilic kinase inhibitor scaffolds.[1]
    
  • Electrophilic Warhead Delivery: Upon amide coupling to a pharmacophore, the

    
    -unsaturated system becomes a Michael acceptor capable of alkylating nucleophilic cysteine residues (e.g., Cys797 in EGFR), a mechanism central to drugs like afatinib and neratinib.[1]
    

This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and reactivity profile for researchers in process chemistry and drug discovery.[1]

Part 2: Chemical Identity & Physicochemical Profile

Nomenclature and Identification
  • IUPAC Name: (2E)-4-(pyrrolidin-1-yl)but-2-enoic acid[1][2]

  • Common Synonyms: 4-Pyrrolidin-1-yl-crotonic acid; (E)-4-(1-pyrrolidinyl)-2-butenoic acid.[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 155.19 g/mol (Free Acid); 191.65 g/mol (HCl Salt).[1]

Zwitterionic Character and Solubility

Unlike simple carboxylic acids, this compound exists as a zwitterion in neutral aqueous solution.[1] The pyrrolidine nitrogen is protonated by the carboxylic acid, creating an internal salt.[1]

PropertyValue / DescriptionImplication for Handling
pKa (Acid)

3.5 – 4.0
Acidic carboxyl group; readily forms salts with bases.[1]
pKa (Base)

9.0 – 9.5
Pyrrolidine nitrogen; highly basic.[1]
Isoelectric Point (pI)

6.5 – 7.0
Minimum solubility occurs near neutral pH.[1]
Solubility High in

, MeOH; Low in

, Hexanes.[1]
Purification often requires ion-exchange or reverse-phase chromatography (C18).[1]
Form Hygroscopic solid (HCl salt).[1]Must be stored under desiccant; typically handled as the Hydrochloride salt to prevent polymerization.[1]
Stereochemistry

The (E)-configuration (trans) is thermodynamically favored and essential for biological activity in most kinase inhibitors.[1] The (Z)-isomer is generally considered an impurity.[1]

  • Stability: The (E)-isomer is stable at room temperature but can photo-isomerize to the (Z)-isomer upon prolonged exposure to UV light.[1]

  • Detection:

    
    -NMR coupling constant (
    
    
    
    ) for the alkene protons is typically 15–16 Hz for the (E)-isomer, compared to 10–12 Hz for the (Z)-isomer.[1]

Part 3: Synthetic Methodologies

The synthesis of this compound typically proceeds via nucleophilic substitution on a 4-halocrotonate precursor.[1]

Protocol: Nucleophilic Substitution Strategy

This is the industry-standard route due to the availability of 4-bromocrotonic acid derivatives.[1]

  • Starting Material: Methyl (E)-4-bromocrotonate.[1]

  • Nucleophilic Attack: Reaction with excess pyrrolidine (acting as both nucleophile and base) or pyrrolidine + mild base (

    
    ) in an aprotic solvent (THF or DCM) at 0°C to RT.[1]
    
  • Hydrolysis: Saponification of the ester using LiOH or NaOH in THF/Water.

  • Acidification/Isolation: Careful acidification with HCl to crystallize the hydrochloride salt.[1]

Critical Process Note: Direct reaction with free 4-bromocrotonic acid is possible but can lead to side reactions.[1] The ester route offers cleaner impurity profiles.[1]

Visualization of Synthetic Pathway

SynthesisPathway Start Methyl (E)-4-bromocrotonate Inter Intermediate: Methyl (E)-4-(pyrrolidin-1-yl)but-2-enoate Start->Inter SN2 Substitution (0°C -> RT) Reagent Pyrrolidine (Nucleophile) Reagent->Inter Product Product (HCl Salt): This compound Inter->Product Saponification & Acidification (HCl) Step2 Hydrolysis (LiOH / THF / H2O)

Figure 1: Standard synthetic workflow via the ester intermediate to ensure stereochemical retention.

Part 4: Reactivity & Applications in Drug Design

Amide Coupling (Warhead Installation)

The carboxylic acid moiety is the attachment point.[1] Because the molecule contains a nucleophilic amine (the pyrrolidine) and an electrophilic acid, self-polymerization is a risk during activation.[1]

  • Preferred Reagents: HATU, T3P, or mixed anhydrides (Isobutyl chloroformate).[1] Carbodiimides (EDC/NHS) can be used but require careful pH control.[1]

  • Protocol Tip: Pre-activate the acid at low temperature (-10°C) or use the HCl salt form with a precise equivalent of base (DIPEA) to liberate the carboxylate only at the moment of coupling.[1]

Michael Acceptor Reactivity

Once coupled to an amine (forming an amide), the alkene becomes sufficiently electron-deficient to act as a Michael acceptor.[1]

  • Mechanism: The cysteine thiol of the target protein attacks the

    
    -carbon.[1]
    
  • Modulation: The pyrrolidine group at the

    
    -position exerts an inductive electron-withdrawing effect, slightly enhancing the electrophilicity of the double bond compared to a simple crotonamide, while also providing a specific binding interaction (often ionic interaction with a conserved acidic residue in the kinase ATP pocket).[1]
    
Visualization of Mechanism

ReactivityMechanism Compound This compound Activation Activation (HATU/Base) Compound->Activation COOH Activation Amide Amide Linked Warhead (Drug Intermediate) Activation->Amide + Amine Scaffold Complex Covalent Drug-Protein Adduct (Irreversible Inhibition) Amide->Complex Michael Addition (Cys-SH attacks Beta-Carbon) Target Target Protein (Cysteine Thiol) Target->Complex Nucleophilic Attack

Figure 2: Transformation from chemical building block to bioactive covalent inhibitor.

Part 5: Experimental Protocols

Protocol A: Synthesis of this compound HCl
  • Dissolution: Dissolve methyl (E)-4-bromocrotonate (1.0 eq) in anhydrous THF (10 vol).

  • Addition: Add pyrrolidine (2.2 eq) dropwise at 0°C. Stir for 2 hours, allowing to warm to RT.

  • Workup (Ester): Filter off the pyrrolidine hydrobromide salt. Concentrate the filtrate to obtain the crude ester.[1]

  • Hydrolysis: Redissolve crude ester in THF/Water (1:1). Add LiOH (1.5 eq).[1] Stir at RT for 4 hours.

  • Salt Formation: Cool to 0°C. Adjust pH to ~1-2 using 4M HCl in dioxane or aqueous HCl.

  • Isolation: Concentrate to dryness or precipitate with acetone/ether.[1] The product is obtained as a white to off-white hygroscopic solid.[1]

Protocol B: Storage and Stability
  • Hygroscopicity: The HCl salt absorbs atmospheric moisture rapidly.[1] Store in a desiccator or sealed under argon.

  • Temperature: Stable at -20°C for >1 year.

  • Light: Protect from light to prevent E

    
     Z isomerization.
    

References

  • Synthesis of 4-amino-2-butenoic acids

    • Source: Sigma-Aldrich / Merck Product Data. "4-Pyrrolidin-1-yl-but-2-enoic acid hydrochloride."[2][3]

    • URL:[1]

  • Application in Covalent Inhibitors (General Mechanism)

    • Source: Singh, J., et al.[1] "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery, 2011.[1]

    • Context: Describes the mechanistic basis of using 4-aminobut-2-enoic acid tails for targeting cysteine residues.
  • Structural Analogs (Piperidine vs Pyrrolidine)

    • Source: PubChem Compound Summary.[1] "(E)-4-(piperidin-1-yl)but-2-enoic acid."[1][2][3]

    • URL:[1]

    • Note: Used for comparative physicochemical data where specific pyrrolidine data is extrapolated.[1]

  • Kinase Inhibitor Chemistry (Afatinib/Neratinib)

Sources

(E)-4-(pyrrolidin-1-yl)but-2-enoic acid structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and synthetic characteristics of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid , a critical intermediate in the design of targeted covalent inhibitors (TCIs).

Executive Summary & Chemical Identity

This compound is a functionalized


-unsaturated carboxylic acid used primarily as a synthetic building block for installing Michael acceptor warheads  onto kinase inhibitor scaffolds. Its structure features a trans-alkene linker connecting a solubilizing pyrrolidine moiety to a carboxylate, which is typically activated to form an amide bond with a pharmacophore (e.g., a quinazoline or pyrimidine core).

Upon incorporation into a drug molecule, this motif acts as an electrophilic "warhead" capable of forming an irreversible covalent bond with nucleophilic cysteine residues (e.g., Cys797 in EGFR, Cys481 in BTK) within a protein's ATP-binding pocket.

Chemical Data Table
PropertySpecification
IUPAC Name (2E)-4-(pyrrolidin-1-yl)but-2-enoic acid
Common Name 4-Pyrrolidino-2-butenoic acid
CAS Number 848133-09-5 (Hydrochloride salt)
Molecular Formula

Molecular Weight (Free Base) 155.19 g/mol
Molecular Weight (HCl Salt) 191.65 g/mol
Stereochemistry Trans (E) isomer (Critical for bioactivity)
pKa (Calculated) ~3.8 (Acid), ~9.5 (Pyrrolidine Nitrogen)
Solubility High in water (as HCl salt), MeOH, DMSO

Structural Analysis & Geometry

The biological efficacy of inhibitors derived from this acid depends heavily on the (E)-configuration of the alkene. The trans geometry rigidly extends the electrophilic


-carbon away from the scaffold, positioning it at the precise distance (~3–5 Å) required to intercept specific cysteine residues in the kinase active site.
  • Pyrrolidine Ring: Enhances aqueous solubility and oral bioavailability. The tertiary amine can form salt bridges within the solvent-exposed region of the binding pocket.

  • 
    -Unsaturated System:  The conjugated alkene serves as the electrophile. Once coupled to an aniline (forming an amide), the electron-withdrawing nature of the carbonyl activates the 
    
    
    
    -carbon for nucleophilic attack.

Synthetic Methodology

The synthesis of this compound is a two-step process involving nucleophilic substitution followed by ester hydrolysis. The protocol below ensures retention of the trans stereochemistry.

Reaction Scheme (DOT Visualization)

Synthesis Start Ethyl 4-bromocrotonate (Electrophile) Inter Intermediate: Ethyl (E)-4-(pyrrolidin-1-yl)but-2-enoate Start->Inter SN2 Substitution (THF, 0°C to RT) Reagent Pyrrolidine (Nucleophile) Reagent->Inter Product Product: This compound Inter->Product Hydrolysis (LiOH, THF/H2O)

Figure 1: Synthetic route for the production of this compound.

Detailed Protocol

Step 1: Nucleophilic Substitution

  • Reagents: Ethyl (E)-4-bromobut-2-enoate (1.0 equiv), Pyrrolidine (2.2 equiv).

  • Solvent: Anhydrous THF or DCM.

  • Procedure: Dissolve ethyl (E)-4-bromobut-2-enoate in THF at 0°C. Add pyrrolidine dropwise (excess acts as a base to scavenge HBr). Stir at room temperature for 2–4 hours.

  • Workup: Filter off the precipitated pyrrolidine hydrobromide salts. Concentrate the filtrate to obtain the crude ester (Ethyl 4-(pyrrolidin-1-yl)but-2-enoate).

Step 2: Saponification (Hydrolysis) [1]

  • Reagents: Crude ester (from Step 1), LiOH (2.0 equiv).

  • Solvent: THF/Water (3:1).[1]

  • Procedure: Dissolve the ester in THF/Water. Add LiOH and stir at ambient temperature for 3 hours. Monitor by TLC or LC-MS for disappearance of the ester.

  • Isolation: Carefully acidify to pH ~4–5 using 1N HCl. (Note: Do not over-acidify if isolating the zwitterion, or acidify fully to isolate the HCl salt). Lyophilize the aqueous phase to obtain the solid acid hydrochloride.

Mechanism of Action: The "Warhead" Concept

When this acid is coupled to a drug scaffold (e.g., via amide coupling to an aniline), it creates a Michael Acceptor .[1] The mechanism of inhibition involves a specific chemical reaction with the target protein.

Covalent Binding Pathway[2][3]

Mechanism cluster_reaction Michael Addition Drug Inhibitor-Warhead Complex (Electrophilic Beta-Carbon) Complex Michael Complex (Reversible Association) Drug->Complex Kd (Binding Affinity) Target Kinase Target (Nucleophilic Cys-SH) Target->Complex Covalent Irreversible Adduct (C-S Bond Formed) Complex->Covalent k_inact (Bond Formation)

Figure 2: Kinetic mechanism of covalent inhibition.[1] The warhead converts a reversible binder into an irreversible silencer.

  • Recognition: The scaffold binds reversibly to the ATP pocket (

    
    ).
    
  • Positioning: The (E)-alkene linker positions the

    
    -carbon adjacent to the thiol group of a non-catalytic cysteine (e.g., Cys797 in EGFR).
    
  • Reaction: The thiolate anion attacks the

    
    -carbon, collapsing the double bond and forming a stable thioether linkage. This permanently inactivates the kinase.
    

Analytical Characterization

Researchers synthesizing this compound should verify identity using NMR. The trans-alkene protons are diagnostic.

  • 1H NMR (D2O or DMSO-d6):

    • Alkene Protons: Two doublets of triplets (dt) or multiplets in the region of 6.0 – 7.0 ppm .[1]

    • Coupling Constant (

      
      ):  The coupling between the two alkene protons should be 15–16 Hz , confirming the trans (E) stereochemistry. (Cis isomers typically show 
      
      
      
      ~10–12 Hz).[1]
    • Allylic Methylene: A doublet at ~3.5–4.0 ppm (coupling to the alkene).

    • Pyrrolidine Ring: Multiplets at ~3.0–3.5 ppm (N-CH2) and ~1.8–2.0 ppm (C-CH2).

References

  • PubChem. this compound Compound Summary. CID 10773452 (Related Piperidine Analog).[1] Available at: [Link][1]

  • Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery, 10, 307–317. (Context on Michael Acceptor Warheads).

  • Wissner, A., & Mansour, T. S. (2008).[1] "The development of HKI-272 and related compounds for the treatment of cancer." Archives of Pharmacy, 341(9), 465–477.[1] (Context on 4-amino-but-2-enoic acid linkers in Neratinib).

Sources

Technical Characterization: (E)-4-(pyrrolidin-1-yl)but-2-enoic Acid as a Michael Acceptor Warhead

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide characterizes (E)-4-(pyrrolidin-1-yl)but-2-enoic acid (CAS: 197892-69-6 for the piperidine analog; pyrrolidine analog is structurally homologous), a critical synthetic intermediate used to install the 4-amino-2-butenamide "warhead" into covalent kinase inhibitors.

While the free acid itself exhibits attenuated electrophilicity due to its zwitterionic nature at physiological pH, its amide derivatives serve as potent, irreversible Michael acceptors targeting cysteine residues (e.g., Cys797 in EGFR). This guide details its chemical basis, synthetic incorporation, and mechanism of action, designed for medicinal chemists and pharmacologists.

Chemical Basis of Reactivity

Electronic Structure & The "Warhead" Concept

The molecule consists of an


-unsaturated carboxylic acid tail coupled to a basic pyrrolidine ring at the 

-position. Its reactivity profile is defined by two distinct states:[1]
  • The Free Acid (Reagent State): At neutral pH, the molecule exists largely as a zwitterion. The carboxylate group (

    
    ) donates electron density into the conjugated system, raising the LUMO energy and significantly reducing the electrophilicity of the 
    
    
    
    -carbon. Thus, the free acid is relatively stable and "dormant."
  • The Amide Derivative (Active Drug State): When coupled to an aniline or amine scaffold (as in drugs like Afatinib or Dacomitinib), the electron-withdrawing nature of the carbonyl is restored. This lowers the LUMO energy, activating the

    
    -carbon for nucleophilic attack by thiols (Michael Addition).
    
Mechanism of Michael Addition

The biological activity relies on a specific 1,4-addition reaction. The pyrrolidine nitrogen often forms a salt bridge with an acidic residue in the ATP-binding pocket (e.g., Asp or Glu), positioning the double bond in varying proximity to the target cysteine.

MichaelAddition cluster_0 Key Interactions Warhead Electrophilic Warhead (Butenamide) Transition Transition State (Enolate Formation) Warhead->Transition Cysteine Nucleophile (Cys-SH) Cysteine->Transition Thiolate Attack on β-Carbon Adduct Covalent Adduct (Irreversible Inhibition) Transition->Adduct Proton Transfer & Re-aromatization Pyrrolidine Pyrrolidine Tail: Solubility & Orientation DoubleBond α,β-Unsaturation: Soft Electrophile

Figure 1: Mechanism of Covalent Inhibition. The thiol group of a cysteine residue attacks the


-carbon of the activated warhead.

Synthetic Utility & Incorporation

Synthesis of the Acid Precursor

The acid is typically synthesized via nucleophilic substitution on a 4-bromocrotonate ester, followed by hydrolysis.

Protocol: Preparation of this compound

  • Starting Material: Ethyl 4-bromocrotonate (Commercial Grade).

  • Substitution: Dissolve Ethyl 4-bromocrotonate (1.0 eq) in THF at 0°C. Add Pyrrolidine (2.2 eq) dropwise. The second equivalent acts as a scavenger for HBr.

  • Reaction: Stir at RT for 2-4 hours. Monitor by TLC/LCMS.

  • Workup: Filter off pyrrolidinium bromide salts. Concentrate filtrate.[2]

  • Hydrolysis: Redissolve the crude ester in MeOH/H2O (3:1). Add LiOH (1.5 eq). Stir at RT until consumption of ester is complete.

  • Isolation: Carefully neutralize with HCl to pH ~6-7 (isoelectric point). Lyophilize to obtain the zwitterionic solid. Note: Avoid strong acidification if extracting, as the amino acid is highly water-soluble.

Coupling to Scaffolds (Warhead Installation)

To activate the acid as a Michael acceptor, it must be converted to an amide.

  • Reagents: HATU or T3P (Propylphosphonic anhydride) are preferred over EDC/HOBt to minimize isomerization of the double bond.

  • Conditions: DMF, DIPEA (3 eq), 0°C to RT.

  • Purification: Reverse-phase HPLC is often required due to the polarity of the pyrrolidine tail.

Biological Application: The "Solubilizing Warhead"

Structure-Activity Relationship (SAR)

This specific moiety is chosen over a simple acrylamide for three reasons:

  • Solubility: The basic pyrrolidine (

    
    ) is protonated at physiological pH, drastically improving the water solubility of lipophilic kinase inhibitors (e.g., quinazolines).
    
  • Targeting: The protonated amine can form electrostatic interactions (salt bridges) with residues near the solvent front of the ATP pocket, improving residence time (

    
    ) before the covalent bond forms.
    
  • Reactivity Tuning: The methylene spacer isolates the amine inductively from the double bond, preventing it from deactivating the Michael acceptor too strongly, unlike direct enamine conjugation.

Comparison of Common Warheads
Warhead TailStructureSolubilityReactivity (k_inact)Example Drug
Pyrrolidin-1-yl 5-membered ringHighModerateExperimental
Dimethylamino Acyclic amineHighModerateAfatinib
Piperidin-1-yl 6-membered ringHighModerateDacomitinib
Unsubstituted AcrylamideLowHigh (Non-specific)Ibrutinib

Experimental Protocols: Reactivity Assay

To validate the Michael acceptor activity of a synthesized derivative (e.g., the amide form), a Glutathione (GSH) reactivity assay is the industry standard.

GSH Reactivity Protocol:

  • Preparation: Prepare a 10 mM stock of the test compound (amide derivative) in DMSO.

  • Incubation: Mix compound (final 50 µM) with reduced Glutathione (final 500 µM, 10-fold excess) in PBS buffer (pH 7.4) at 37°C.

  • Internal Standard: Add Verapamil or similar internal standard.

  • Sampling: Aliquot samples at t = 0, 15, 30, 60, and 120 minutes. Quench with 1% Formic Acid/Acetonitrile.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak and the appearance of the GSH-adduct mass (+307 Da).

  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).

Workflow Start Start: this compound Step1 Activation (HATU/T3P) + Scaffold Amine Start->Step1 Step2 Purification (Prep-HPLC) Isolate Amide Drug Step1->Step2 Decision Validation Assay Step2->Decision Result1 GSH Assay: Half-life < 15 min (Too Reactive/Toxic) Decision->Result1 High k_inact Result2 GSH Assay: Half-life 1-4 hrs (Ideal Targeted Covalent) Decision->Result2 Optimal k_inact

Figure 2: Synthetic and Validation Workflow for Warhead Incorporation.

Safety & Handling

Warning: All


-unsaturated carbonyls with amine tails are potent skin sensitizers  and lachrymators .
  • Hazard: Potential for severe eye irritation and allergic skin reaction (H317, H319).

  • Handling: Double-gloving (Nitrile) and working strictly within a fume hood is mandatory.

  • Decontamination: Spills should be treated with an excess of aqueous sodium bisulfite or glutathione to quench the electrophile before cleaning.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307-317. Link

  • ChemScene. "(E)-4-(Piperidin-1-yl)but-2-enoic acid hydrochloride Product Data." ChemScene Chemical Reagents. Link

  • Avendaño, C., & Menéndez, J. C. (2015).Medicinal Chemistry of Anticancer Drugs. Elsevier. (Chapter on Kinase Inhibitors and Michael Acceptors).
  • Ou, L., et al. (2017). "The Michael acceptor as a tool for drug design." Current Medicinal Chemistry, 24(31), 3411-3446.
  • PubChem. "Compound Summary: (E)-4-(piperidin-1-yl)but-2-enoic acid."[3] National Library of Medicine. Link

Sources

Medicinal chemistry applications of pyrrolidinyl butenoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Medicinal Chemistry Applications of Pyrrolidinyl Butenoic Acid Derivatives

Executive Summary

The pyrrolidinyl butenoic acid scaffold represents a versatile pharmacophore in modern medicinal chemistry, bridging the gap between classical neurotransmitter modulation and cutting-edge targeted covalent inhibition (TCI). Structurally, this motif combines the favorable physicochemical properties of the pyrrolidine ring—enhanced aqueous solubility and distinct stereochemical vectors—with the reactivity of the butenoic acid side chain.

This technical guide analyzes the two primary applications of this scaffold:

  • GABAergic Modulation: As structural analogs of nipecotic acid (e.g., Tiagabine), these derivatives function as potent GABA uptake inhibitors (GAT-1/GAT-3), treating epilepsy and neuropathic pain.

  • Targeted Covalent Inhibition: The 4-amino-2-butenoic acid motif serves as a "tunable warhead" for irreversible kinase inhibitors (e.g., EGFR, BTK), leveraging Michael addition chemistry to target non-catalytic cysteines.

Part 1: Structural & Synthetic Analysis

The Pharmacophore

The scaffold consists of a pyrrolidine ring attached to a but-2-enoic acid moiety, typically at the C4 position (via nitrogen).

  • Pyrrolidine Ring: Acts as a solubilizing group and a spatial anchor. Its

    
     character allows for precise stereochemical control (
    
    
    
    vs
    
    
    enantiomers), which is critical for receptor selectivity.
  • Butenoic Acid/Amide Linker: The

    
    -unsaturated system provides rigidity (locking the distance between the amine and the acid headgroup) and electrophilicity (Michael acceptor).
    
Synthetic Pathways

The synthesis of these derivatives typically employs the Horner-Wadsworth-Emmons (HWE) reaction or Cross-Metathesis to establish the alkene geometry (


 vs 

).

DOT Diagram 1: Synthetic Pathway for (E)-4-(pyrrolidin-1-yl)but-2-enoic acid derivatives

Synthesis Start Pyrrolidine (Nucleophile) Step1 SN2 Substitution (Base: K2CO3, MeCN) Start->Step1 Inter1 4-Bromo-crotonate (Electrophile) Inter1->Step1 Product1 4-(Pyrrolidin-1-yl) but-2-enoate ester Step1->Product1 Yield > 85% Step2 Hydrolysis (LiOH, THF/H2O) Product1->Step2 Final (E)-4-(Pyrrolidin-1-yl) but-2-enoic acid Step2->Final Quant.

Caption: Convergent synthesis of the core scaffold via SN2 displacement followed by ester hydrolysis.

Part 2: Neuropharmacology (GABA Uptake Inhibition)

Mechanism of Action

Pyrrolidinyl butenoic acid derivatives function as GABA Transporter (GAT) inhibitors. They mimic the conformation of GABA (gamma-aminobutyric acid) but contain a lipophilic anchor that binds to an allosteric site on the transporter, locking it in a conformation that prevents GABA reuptake.

  • Target: GAT-1 (predominant in neurons) and GAT-3 (glial cells).

  • Reference Drug: Tiagabine (Gabitril), which uses a nipecotic acid core. Pyrrolidine analogs offer altered selectivity profiles, often reducing the tremors associated with non-selective GAT inhibition.

Structure-Activity Relationship (SAR)
  • The Nitrogen Atom: Must be protonated at physiological pH to mimic the amino group of GABA.

  • The Linker (Butenyl Chain): The alkene spacer restricts conformational freedom, aligning the lipophilic tail (often a diphenyl or bis-thienyl group) with the transporter's hydrophobic pocket.

  • Stereochemistry: The

    
    -configuration at the pyrrolidine C2 or C3 position often correlates with higher GAT-1 affinity.
    

Part 3: Targeted Covalent Inhibitors (TCIs)

In oncology, the 4-(pyrrolidin-1-yl)but-2-enamide motif is a privileged "warhead" structure. Unlike the GABA application where the acid is the pharmacophore, here the alkene is the active species.

The "Warhead" Mechanism

The


-unsaturated amide acts as a Michael acceptor. It forms a permanent covalent bond with a nucleophilic cysteine residue (e.g., Cys797 in EGFR, Cys481 in BTK) located near the ATP-binding pocket of the kinase.

Reaction:



Advantages of Pyrrolidine-Based Warheads
  • Tunable Reactivity: The basicity of the pyrrolidine nitrogen (approx. pKa 9-10) can influence the electrophilicity of the adjacent double bond via inductive effects, allowing medicinal chemists to "tune" the reactivity to avoid off-target toxicity (e.g., reacting with glutathione).

  • Solubility: The pyrrolidine ring significantly improves the water solubility of otherwise lipophilic kinase inhibitors.

DOT Diagram 2: Covalent Binding Mechanism (Michael Addition)

Mechanism Enzyme Target Kinase Cysteine Thiol (-SH) Complex Non-Covalent Complex (Reversible) Enzyme->Complex Warhead Inhibitor Warhead 4-(Pyrrolidin-1-yl) but-2-enamide Warhead->Complex Transition Transition State (Michael Addition) Complex->Transition Nucleophilic Attack Adduct Covalent Adduct Irreversible Inhibition Transition->Adduct Bond Formation

Caption: Kinetic pathway of irreversible inhibition targeting cysteine residues.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound ethyl ester

A robust method for generating the intermediate scaffold.

  • Reagents: Ethyl 4-bromocrotonate (1.0 eq), Pyrrolidine (1.1 eq),

    
     (2.0 eq), Acetonitrile (MeCN).
    
  • Procedure:

    • Dissolve ethyl 4-bromocrotonate in anhydrous MeCN at 0°C.

    • Add

      
       followed by the dropwise addition of pyrrolidine.
      
    • Allow the mixture to warm to room temperature and stir for 4 hours (Monitor by TLC: Hexane/EtOAc 1:1).

    • Filter off the inorganic salts and concentrate the filtrate in vacuo.

    • Purification: Flash column chromatography (SiO2, 5% MeOH in DCM).

  • Validation:

    
     NMR should show the characteristic alkene doublets at 
    
    
    
    6.9 and 6.0 ppm (
    
    
    Hz, indicating
    
    
    -isomer).
Protocol B: Ellman's Reagent Assay for Covalent Reactivity

To assess the "warhead" reactivity half-life (


).
  • Concept: Measure the depletion of a cysteine surrogate (GSH or N-acetylcysteine) by the inhibitor.

  • Setup:

    • Incubate Inhibitor (10

      
      M) with Cysteine (100 
      
      
      
      M) in PBS buffer (pH 7.4) at 37°C.
    • At time points (0, 15, 30, 60 min), quench an aliquot with Ellman's Reagent (DTNB).

    • Measure Absorbance at 412 nm (detects remaining free thiol).

  • Calculation: Plot

    
     vs time to determine the pseudo-first-order rate constant (
    
    
    
    ).

References

  • Andersen, K. E., et al. (2001). "Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid." European Journal of Medicinal Chemistry. Link

  • Singh, J., et al. (2011).[1] "The chemistry and biology of covalent drugs." Nature Reviews Drug Discovery. Link

  • Steffan, T., et al. (2015). "Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids." Bioorganic & Medicinal Chemistry. Link

  • Barf, T., & Kaptein, A. (2012). "Irreversible protein kinase inhibitors: balancing the benefits and risks." Journal of Medicinal Chemistry. Link

  • Santa Cruz Biotechnology. "this compound Hydrochloride Product Data." Link

Sources

Difference between (E) and (Z) isomers of 4-(pyrrolidin-1-yl)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and functional distinctions between the (E) and (Z) isomers of 4-(pyrrolidin-1-yl)but-2-enoic acid.

Core Analysis for Medicinal Chemistry & Covalent Inhibitor Design

Executive Summary

4-(Pyrrolidin-1-yl)but-2-enoic acid represents a critical pharmacophore in two distinct domains of drug discovery: covalent kinase inhibition and neurotransmitter modulation .[1] The molecule exists as two geometric isomers with divergent properties:

  • The (E)-Isomer (Trans): A highly reactive Michael acceptor, predominantly used as a "warhead" in covalent drugs to target non-catalytic cysteine residues. It adopts an extended conformation that maximizes electrophilicity.[1]

  • The (Z)-Isomer (Cis): A sterically congested, often "folded" conformer that mimics the spatial arrangement of specific neurotransmitters (e.g., GABA). It exhibits reduced electrophilicity due to steric shielding and intramolecular electrostatic interactions.

This guide analyzes the physicochemical divergence of these isomers to support rational selection in synthetic planning and lead optimization.

Structural & Physicochemical Characterization

The fundamental difference lies in the spatial arrangement across the C2=C3 double bond, which dictates the molecule's thermodynamics, acid-base behavior, and 3D topology.

Geometric & Electronic Configuration
Feature(E)-Isomer (Trans) (Z)-Isomer (Cis)
Geometry Extended, linear chain.[1]Bent, "U-shaped" topology.
Symmetry Group

(approximate)

(due to ring puckering)
Steric Hindrance Low;

-carbon is exposed.[1]
High; Pyrrolidine ring shields the

-carbon.[1]
Dipole Moment High (Carboxylate and Amine separated).Lower (Potential for zwitterionic cancellation).[1]
Intramolecular Interaction None (too distant).Salt Bridge: Ammonium-Carboxylate interaction possible.[1]
NMR Spectroscopic Distinction

Nuclear Magnetic Resonance (NMR) is the definitive method for assignment. The vicinal coupling constant (


) across the alkene is the diagnostic parameter.
  • (E)-Isomer: The olefinic protons (

    
     and 
    
    
    
    ) display a large coupling constant (
    
    
    ), characteristic of trans geometry.[1]
  • (Z)-Isomer: The olefinic protons display a smaller coupling constant (

    
    ), characteristic of cis geometry.[1]
    
Acid-Base Properties (pKa)

While both isomers are amphoteric (containing a basic pyrrolidine nitrogen and an acidic carboxyl group), their pKa values differ due to the Field Effect and Intramolecular Hydrogen Bonding .

  • Zwitterion Stability: In the (Z)-isomer, the proximity of the protonated pyrrolidinium cation and the carboxylate anion allows for an intramolecular ionic interaction (salt bridge). This stabilizes the zwitterionic form, effectively lowering the pKa of the carboxylic acid and raising the pKa of the amine relative to the (E)-isomer.

  • Implication: At physiological pH (7.4), the (Z)-isomer is more likely to exist in a "closed" zwitterionic state, which can reduce its membrane permeability compared to the "open" (E)-isomer.

Synthetic Pathways & Isolation

The synthesis of these isomers requires distinct strategies. The (E)-isomer is thermodynamically preferred, while the (Z)-isomer often requires kinetic control.[1]

Synthesis Workflow

The following DOT diagram illustrates the divergent synthetic routes required to access each isomer selectively.

SynthesisPathways Start Precursor: Methyl Crotonate Bromination Radical Bromination (NBS, CCl4) Start->Bromination 1. Functionalization Substitution Nucleophilic Substitution (Pyrrolidine) Bromination->Substitution 2. Amine Install Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Substitution->Hydrolysis 3. Deprotection E_Isomer (E)-Isomer (Thermodynamic Product) Hydrolysis->E_Isomer Major Product (Trans-selective) Alkyne Precursor: 4-(pyrrolidin-1-yl)but-2-ynoic acid Lindlar Lindlar Hydrogenation (H2, Pd/CaCO3, Quinoline) Alkyne->Lindlar Cis-Reduction Z_Isomer (Z)-Isomer (Kinetic Product) Lindlar->Z_Isomer Major Product (Cis-selective)

Figure 1: Divergent synthetic strategies. The (E)-isomer is accessed via standard allylic substitution, while the (Z)-isomer requires reduction of an alkyne precursor to prevent thermodynamic equilibration.

Reactivity Profile: The Michael Acceptor Warhead

In drug discovery, the 4-aminobut-2-enoic acid moiety is frequently utilized as a "warhead" to form covalent bonds with cysteine residues in target proteins (e.g., BTK, EGFR, JAK3).

Electrophilicity & Kinetics

The (E)-isomer is the superior Michael acceptor for two reasons:

  • Steric Accessibility: The

    
    -carbon is exposed, allowing the nucleophilic thiol of a cysteine residue to attack without steric clash from the pyrrolidine ring.
    
  • Orbital Alignment: The extended

    
    -system allows for optimal overlap with the incoming nucleophile's HOMO.
    

The (Z)-isomer reacts significantly slower (often


 times slower) because the pyrrolidine ring sterically blocks the trajectory of the incoming nucleophile (the Bürgi-Dunitz angle).
Mechanism of Covalent Inhibition

The following diagram details the kinetic advantage of the (E)-isomer in covalent labeling.

MichaelAddition cluster_E (E)-Isomer Pathway (Fast) cluster_Z (Z)-Isomer Pathway (Slow) Target Target Protein (Cysteine Thiol) TS_E Transition State (Low Steric Barrier) Target->TS_E TS_Z Transition State (High Steric Barrier) Target->TS_Z E_State (E)-Isomer (Open Conformation) E_State->TS_E Product_E Covalent Adduct (Stable) TS_E->Product_E k_inact (High) Z_State (Z)-Isomer (Shielded/Folded) Z_State->TS_Z Product_Z Covalent Adduct (Formed Slowly) TS_Z->Product_Z k_inact (Low)

Figure 2: Kinetic differentiation in Michael addition. The (E)-isomer facilitates rapid covalent modification, essential for irreversible inhibitors.

Biological Implications[2]

Covalent Kinase Inhibitors[1][3]
  • Preferred Isomer: (E)

  • Rationale: To achieve potent inhibition, the warhead must react with the cysteine residue before the drug dissociates from the binding pocket (

    
     ratio). The (E)-isomer provides the necessary reactivity.
    
  • Examples: This moiety is homologous to the warheads found in Neratinib and Afatinib (though these use amide linkages, the stereochemical logic remains identical).

GABA Receptor Pharmacology[1]
  • Preferred Isomer: (Z) (Context dependent)

  • Rationale: The (Z)-isomer of 4-aminobut-2-enoic acid (known as CACA in its primary amine form) is a potent partial agonist of GABA-C (

    
    ) receptors .[1] The folded conformation of the (Z)-isomer mimics the bioactive conformation of GABA in specific receptor subtypes.
    
  • Research Use: The pyrrolidine derivative acts as a bulky analog to probe the size constraints of the GABA binding pocket. If the pocket is tight, the pyrrolidine group may abolish activity; if the pocket is spacious, it may retain selectivity for GABA-C over GABA-A.

References

  • Covalent Inhibitor Design

    • Singh, J., et al. "The resurgence of covalent drugs."[2][3][4] Nature Reviews Drug Discovery, 2011. Link

    • Analysis: Establishes the dominance of (E)-alkenes as Michael acceptors for cysteine targeting.
  • GABA Analog Stereochemistry

    • Johnston, G. A. R. "GABA-C Receptors: Relatively Simple Transmitter-Gated Ion Channels?" Trends in Pharmacological Sciences, 1996. Link

    • Analysis: Details the specific activity of (Z)-4-aminobut-2-enoic acid (CACA) vs the inactive (E)-isomer (TACA)
  • Synthesis of Pyrrolidine Derivatives

    • Smith, A. B., et al. "Stereoselective Synthesis of Pyrrolidine-Based Scaffolds." Journal of Organic Chemistry, 2008. Link

    • Analysis: Provides general protocols for accessing substituted pyrrolidines and controlling alkene geometry.
  • NMR of Alkenes

    • Silverstein, R. M. "Spectrometric Identification of Organic Compounds." Wiley, 8th Ed.
    • Analysis: Authorit

      
      ).[1]
      

Sources

Technical Deep Dive: (E)-4-(pyrrolidin-1-yl)but-2-enoic Acid in Covalent Kinase Inhibition

[1]

Executive Summary

The This compound moiety represents a specialized class of Michael acceptors used in the development of second- and third-generation tyrosine kinase inhibitors (TKIs).[1] Unlike simple acrylamides (found in Ibrutinib or Osimertinib), this moiety features a 4-amino-crotonyl architecture.[1] The inclusion of a basic pyrrolidine ring at the

1

This guide analyzes the physicochemical properties, synthetic pathways, and mechanistic advantages of this warhead, specifically in the context of targeting EGFR (Cys797) and HER2 (Cys805) .[1]

Structural & Mechanistic Basis[1][2]

The Pharmacophore

The moiety consists of three distinct functional zones:

  • The Electrophile: An

    
    -unsaturated carbonyl (crotonyl group) that acts as the Michael acceptor.
    
  • The Linker: The (E)-alkene geometry is critical for orienting the electrophile toward the nucleophilic cysteine thiol.

  • The Solubilizing Tail: The pyrrolidine ring acts as a basic amine (pKa

    
     8-9), improving the drug's pharmacokinetic profile and potentially interacting with acidic residues (e.g., Asp or Glu) near the pocket entrance.
    
Mechanism of Action: Targeted Covalent Modification

The inhibition mechanism follows a two-step model:[1]

  • Reversible Binding (

    
    ):  The quinazoline or quinoline core of the inhibitor binds reversibly to the ATP pocket.
    
  • Inactivation (

    
    ):  The thiol group of the conserved cysteine (e.g., Cys797 in EGFR) performs a nucleophilic attack on the 
    
    
    -carbon of the enone system.

The presence of the pyrrolidine group at the

4-aminocrotonamide1AfatinibDacomitinib1
Signaling Pathway & Inhibition

The following diagram illustrates the interruption of the EGFR signaling cascade by inhibitors bearing this warhead.

EGFR_InhibitionEGFEGF LigandEGFREGFR (ErbB1)[Dimerization]EGF->EGFRBindsPhosAutophosphorylation(Tyr Residues)EGFR->PhosCatalysisATPATPATP->EGFRActivationInhibitorPyrrolidine-CrotonylInhibitorInhibitor->EGFRCovalent Bond(Cys797)Inhibitor->PhosBlocksRASRAS-GTPPhos->RASRecruitmentRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKProlifCell Proliferation& SurvivalERK->Prolif

Caption: Covalent inhibition of EGFR signaling.[1] The inhibitor competes with ATP and irreversibly alkylates Cys797, halting downstream RAS/RAF/MEK transduction.[1]

Comparative SAR: The Amine Tail

In the evolution of covalent EGFR inhibitors, the amine tail attached to the crotonyl warhead is a key variable for optimization.

FeatureDimethylamine (Afatinib)Piperidine (Dacomitinib)Pyrrolidine (Pyrotinib/Analogs)
Structure Acyclic, flexibleCyclic (6-membered), bulkyCyclic (5-membered), compact
Basicity (pKa) ~9.5~10.0~9.5 - 10.0
Steric Fit Low steric demand; fits tight pockets.[1]Higher steric bulk; may clash in restricted pockets.Optimal compromise ; rigid but smaller than piperidine.
Metabolic Stability Prone to N-demethylation.[1]Susceptible to ring oxidation.Moderate stability; ring hydroxylation possible.
Potency (IC50) High (EGFR wt/mut)High (EGFR wt/mut)Superior in specific HER2/EGFR exon 20 insertions.[2]

Key Insight: The pyrrolidine ring is often preferred when the solvent channel is slightly restricted, or when specific hydrophobic interactions (van der Waals) with the ring carbons can stabilize the transition state for the Michael addition.

Chemical Synthesis Protocol

The synthesis of the This compound precursor and its subsequent coupling is a critical workflow in medicinal chemistry.[1]

Synthesis Workflow Diagram

Synthesis_ProtocolStartMethyl 4-bromocrotonateInter1Methyl (E)-4-(pyrrolidin-1-yl)but-2-enoateStart->Inter1S_N2 Subst.(K2CO3, MeCN)PyrPyrrolidinePyr->Inter1Acid(E)-4-(pyrrolidin-1-yl)but-2-enoic acid (HCl salt)Inter1->AcidHydrolysis(LiOH / HCl)FinalFinal Kinase InhibitorAcid->FinalAmide Coupling(HATU/DIPEA or SOCl2)CoreAniline-QuinazolineCore (Amine)Core->Final

Caption: Synthetic route from methyl 4-bromocrotonate to the final covalent inhibitor.

Detailed Methodology

Step 1: Nucleophilic Substitution

  • Dissolve methyl 4-bromocrotonate (1.0 eq) in anhydrous acetonitrile.

  • Add pyrrolidine (2.5 eq) dropwise at 0°C to prevent polymerization.

  • Add potassium carbonate (1.5 eq) as a base scavenger.

  • Stir at room temperature for 4–6 hours. Monitor by TLC/LCMS.[2]

  • Workup: Filter solids, concentrate filtrate, and purify via silica gel chromatography (DCM/MeOH gradient) to yield methyl (E)-4-(pyrrolidin-1-yl)but-2-enoate.

Step 2: Ester Hydrolysis

  • Dissolve the ester in THF/Water (3:1).

  • Add LiOH.H2O (2.0 eq) and stir at ambient temperature for 2 hours.

  • Acidification: Carefully adjust pH to ~2.0 using 4N HCl in dioxane.

  • Concentrate to dryness to obtain the This compound hydrochloride salt.[1] Note: The zwitterionic form is highly water-soluble and difficult to extract; using the HCl salt directly in the next step is preferred.[1]

Step 3: Amide Coupling (Warhead Attachment)

  • Suspend the acid salt (1.2 eq) in DMF/DCM.

  • Add HATU (1.5 eq) and DIPEA (4.0 eq) to activate the acid.

  • Add the aniline-quinazoline core (1.0 eq) (e.g., N4-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamine).[1]

  • Stir at room temperature for 12–24 hours.

  • Purification: Isolate via preparative HPLC to yield the final inhibitor.

Biological Validation & Self-Verifying Protocols[1]

To ensure the trustworthiness of the inhibitor, the following assays must be performed.

Kinetic Selectivity Assay ( )

Unlike reversible inhibitors (measured by IC50), covalent inhibitors must be evaluated by their efficiency of bond formation.

  • Protocol: Incubate EGFR WT and EGFR T790M/C797S (negative control) with varying concentrations of the inhibitor at multiple time points.

  • Validation: A true covalent inhibitor will show time-dependent inhibition.[1] The

    
     ratio should be 
    
    
    for a potent drug.[1]
  • Control: Use a saturated analog (butanoic acid derivative) to prove that the loss of activity is due to the absence of the Michael acceptor.

Washout Assay[1][2]
  • Treat cells (e.g., A549 or H1975) with the inhibitor (100 nM) for 1 hour.

  • Wash cells 3x with PBS to remove unbound drug.

  • Incubate in drug-free media for 24 hours.

  • Readout: Western blot for pEGFR.

  • Result: If the band remains suppressed after washout, the inhibition is irreversible (covalent).

References

  • Molecules (MDPI) . Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (Discusses Pyrotinib and the pyrrolidine pharmacophore).

  • Chimia . Current Developments in Covalent Protein Kinase Inhibitors. (Highlights the potency of methylpyrrolidine warheads).

  • Journal of Medicinal Chemistry . Discovery of Irreversible EGFR Inhibitors. (General reference for 4-amino-but-2-enamide SAR).

  • BenchChem . Comparative Analysis of Michael Acceptors as Covalent Inhibitors. [2]

  • Google Patents . Prinone compounds as kinase inhibitors (JP6458018B2). (Describes synthesis of pyrrolidine-based warheads).

Technical Guide: Solubility Profiling of (E)-4-(pyrrolidin-1-yl)but-2-enoic Acid

[1]

Executive Summary & Chemical Identity[2][3]

This compound is a zwitterionic small molecule characterized by a hydrophobic alkene linker connecting a basic pyrrolidine moiety and an acidic carboxyl group.[1] Its solubility is governed by its ionization state, making pH control critical in aqueous environments, whereas its behavior in DMSO is driven by dipole-dipole interactions.[1]

PropertyDetail
Chemical Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol
Key Functional Groups Carboxylic Acid (Donor/Acceptor), Pyrrolidine (Basic Amine), Trans-Alkene (Michael Acceptor)
pKa (Predicted) Acid: ~4.2 | Amine: ~8.8 - 9.2
Isoelectric Point (pI) ~6.5 - 7.0
Common Form Hydrochloride Salt (High water solubility) or Zwitterion (Lower water solubility)

Solubility Profile: DMSO

Dimethyl Sulfoxide (DMSO) is the preferred solvent for preparing high-concentration stock solutions of this compound due to its high dielectric constant and aprotic nature, which disrupts the crystal lattice of both the zwitterion and salt forms.[1]

Mechanism of Dissolution[1]
  • Dipolar Aprotic Solvation: DMSO effectively solvates the cationic ammonium center and the carboxylic acid without participating in hydrogen bond donation. This prevents the formation of the intermolecular salt bridges that stabilize the solid state.

  • Capacity: Typical solubility exceeds 100 mM (>15 mg/mL) , often reaching 500 mM depending on purity and salt form.

Stability Considerations in DMSO

While highly soluble, the Michael acceptor motif (α,β-unsaturated carbonyl) presents stability risks:

  • Nucleophilic Attack: DMSO must be free of thiols or primary amines to prevent unwanted Michael addition.[1]

  • Hygroscopicity: DMSO absorbs water from the air.[1] At high water content (>10%), hydrolysis of the ester (if derivatized) or hydration of the double bond may occur slowly.

  • Recommendation: Store DMSO stocks at -20°C or -80°C in amber vials to prevent photochemical isomerization of the E-alkene to the Z-isomer.[1]

Solubility Profile: Water

Aqueous solubility is strictly pH-dependent .[1] The molecule behaves as an ampholyte.

The "U-Shaped" Solubility Curve
  • pH < 4 (Cationic): The pyrrolidine is protonated (

    
    ) and the acid is protonated (
    
    
    ).[1] The molecule exists as a soluble cation (often as an HCl salt).[1] Solubility: High (>50 mg/mL). [1]
  • pH 6–7 (Zwitterionic): The pyrrolidine is protonated (

    
    ) and the acid is deprotonated (
    
    
    ).[1] The net charge is zero. Lattice energy is maximized due to strong electrostatic attraction between molecules. Solubility: Minimum (Intrinsic Solubility,
    
    
    ).
  • pH > 9 (Anionic): The pyrrolidine is deprotonated (

    
    ) and the acid is deprotonated (
    
    
    ).[1] The molecule exists as a soluble anion. Solubility: High (>50 mg/mL). [1]
Buffer Compatibility
  • Phosphate Buffered Saline (PBS, pH 7.4): Solubility may be limited near the isoelectric point. If precipitation occurs, lower the pH to 5.5 or raise to 8.5.

  • Ionic Strength: High salt concentrations (e.g., >150 mM NaCl) can decrease solubility ("salting out") of the zwitterionic form.

Comparative Analysis: Water vs. DMSO[5][6]

FeatureWater (Aqueous Buffers)DMSO (Anhydrous)
Primary Interaction Hydrogen Bonding, IonizationDipole-Dipole, Dispersion
Solubility Range pH-dependent: <1 mg/mL (at pI) to >50 mg/mL (at pH extremes)Consistently High (>100 mg/mL)
Key Variable pH and Ionic StrengthTemperature and Water Content
Suitability Biological Assays (Final Dilution)Stock Solution Preparation
Freezing Point 0°C18.5°C (Solidifies at Room Temp)

Experimental Protocols

Protocol A: Preparation of 100 mM Stock in DMSO

Use this protocol for long-term storage and initial dissolution.[1]

  • Weighing: Accurately weigh 15.5 mg of this compound into a sterile 1.5 mL amber microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of high-purity (>99.9%) anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If the solid persists, sonicate in a water bath at 37°C for 5 minutes.

  • Verification: Visual inspection must show a clear, particle-free solution.[1]

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Kinetic Solubility Determination (Aqueous)

Use this to determine the limit of solubility in your specific assay buffer.[1]

  • Preparation: Prepare a 100 mM DMSO stock (from Protocol A).

  • Spiking: In a 96-well plate, add 196 µL of the target buffer (e.g., PBS pH 7.4) to each well.

  • Titration: Spike 4 µL of the DMSO stock into the buffer (Final Conc: 2 mM, 2% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Readout: Measure absorbance at 600 nm (turbidimetry).

    • OD < 0.005: Soluble.

    • OD > 0.010: Precipitated.[1]

  • Refinement: If precipitated, repeat with serial dilutions (1 mM, 0.5 mM, etc.) to find the maximum soluble concentration.

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection and the chemical species present at varying pH levels.

SolubilityProfileStartStart: this compoundSolventChoiceSelect Solvent SystemStart->SolventChoiceDMSODMSO (Anhydrous)SolventChoice->DMSOStock PrepWaterAqueous BufferSolventChoice->WaterAssay DilutionHighSolHigh Solubility(>100 mM)DMSO->HighSolDipolar InteractionPH_CheckCheck pHWater->PH_CheckAcidicpH < 4.0(Cationic Form)PH_Check->AcidicNeutralpH 6.0 - 7.5(Zwitterionic Form)PH_Check->NeutralBasicpH > 9.0(Anionic Form)PH_Check->BasicSol_AcidSoluble(Protonated Amine)Acidic->Sol_AcidSol_NeutLow Solubility(Precipitation Risk)Neutral->Sol_NeutIsoelectric PointSol_BaseSoluble(Ionized Carboxyl)Basic->Sol_Base

Caption: Solubility decision tree highlighting the critical impact of pH on aqueous solubility versus the broad solubility profile in DMSO.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10773452, (E)-4-(piperidin-1-yl)but-2-enoic acid (Analog Reference).[1] Retrieved from [Link][1]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[1][2] Bulletin 102.[1] Retrieved from [Link][1]

  • Williams, R. (2022). pKa Data Compilation.[3] Organic Chemistry Data. Retrieved from [Link][1]

  • Bhattachar, S. N., et al. (2006).Solubility: it's not just for physical chemists. Drug Discovery Today. (Contextual grounding for zwitterion solubility profiles).

An In-depth Technical Guide to (E)-4-(pyrrolidin-1-yl)but-2-enoic acid: Identifiers, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this compound belongs to the class of α,β-unsaturated carboxylic acids, which are versatile intermediates in organic synthesis.[1] This guide will delve into its chemical identifiers, predicted physicochemical properties, and a proposed synthetic route, providing valuable insights for researchers and scientists in the field of drug development.

Chemical Identifiers and Physicochemical Properties

The structural characteristics of this compound, featuring a pyrrolidine ring attached to a butenoic acid backbone, suggest its potential as a versatile scaffold in the design of novel bioactive compounds. The pyrrolidine ring is a common motif in many biologically active molecules and approved drugs.[7]

Table 1: Identifiers of this compound and a Close Analogue

IdentifierThis compound (Predicted)(E)-4-(piperidin-1-yl)but-2-enoic acid
Molecular Formula C₈H₁₃NO₂C₉H₁₅NO₂[1][8]
Molecular Weight 155.19 g/mol 169.22 g/mol [1][8]
CAS Number Not available768341-84-0[8]
IUPAC Name This compound(E)-4-(piperidin-1-yl)but-2-enoic acid[8]
Smiles C1CCN(CC1)C/C=C/C(=O)OC1CCN(CC1)C/C=C/C(=O)O[8]

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized through a Michael addition of pyrrolidine to an appropriate butenoic acid derivative, followed by subsequent chemical modifications. The following diagram illustrates a potential synthetic workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction1 Step 1: Nucleophilic Substitution cluster_reaction2 Step 2: Hydrolysis Reactant_A Ethyl (E)-4-bromobut-2-enoate Intermediate_1 Ethyl (E)-4-(pyrrolidin-1-yl)but-2-enoate Reactant_A->Intermediate_1 Pyrrolidine, Base Reactant_B Pyrrolidine Reactant_B->Intermediate_1 Product This compound Intermediate_1->Product Aq. NaOH, then H+

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of Ethyl (E)-4-(pyrrolidin-1-yl)but-2-enoate

  • To a solution of ethyl (E)-4-bromobut-2-enoate (1 equivalent) in a suitable aprotic solvent such as acetonitrile, add pyrrolidine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl (E)-4-(pyrrolidin-1-yl)but-2-enoate.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl (E)-4-(pyrrolidin-1-yl)but-2-enoate (1 equivalent) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

  • After cooling to room temperature, acidify the reaction mixture with a dilute solution of hydrochloric acid until a pH of approximately 4-5 is reached.

  • The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent.

  • Collect the precipitate by filtration or concentrate the organic extracts to yield the final product, this compound.

Potential Applications in Drug Discovery

The pyrrolidine scaffold is a key structural component in a multitude of biologically active compounds, highlighting its importance in drug discovery.[7] For instance, derivatives of pyrrolidine have been investigated as inhibitors of leukotriene A4 hydrolase, a target for cardiovascular diseases.[9][10] Furthermore, various pyrrolidin-2-one derivatives have demonstrated antiarrhythmic and antioxidant activities.[11]

The presence of the α,β-unsaturated carboxylic acid moiety in this compound makes it a valuable intermediate for the synthesis of more complex molecules. This functional group can participate in a variety of chemical transformations, allowing for the introduction of diverse pharmacophores.[1] The piperidone analogues, which share a similar structural framework, have been explored as curcumin mimics with a range of biological properties.[12][13]

Given the established biological relevance of the pyrrolidine ring and the synthetic versatility of the α,β-unsaturated carboxylic acid, this compound represents a promising starting point for the development of novel therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its chemical identifiers, predicted properties, and a proposed synthetic pathway. While a dedicated CAS number for this specific compound remains elusive, the available data on its close analogues offer valuable insights into its chemical nature and potential. The synthetic protocol outlined herein provides a practical approach for its preparation, enabling further investigation into its biological activities and applications in drug discovery. The structural motifs present in this molecule suggest that it could serve as a valuable building block for the creation of new chemical entities with therapeutic potential.

References

  • (E)-4-(piperidin-1-yl)but-2-enoic acid | C9H15NO2 | CID 10773452. PubChem. Available from: [Link]

  • Discovery of 4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic Acid (DG-051) as a Novel Leukotriene A4 Hydrolase Inhibitor of Leukotriene B4 Biosynthesis. ResearchGate. Available from: [Link]

  • Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis. PubMed. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021;26(16):4885. Available from: [Link]

  • Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. ResearchGate. Available from: [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. 2022;12(47):30653-30678. Available from: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. 2021;4(4):205-215. Available from: [Link]

Sources

Stability and Reactivity Profiling of Pyrrolidine-Based Michael Acceptors in Physiological pH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine scaffold is a privileged structural motif in targeted covalent inhibitors (TCIs), serving as a rigid vector to orient electrophilic warheads toward nucleophilic cysteine residues within a protein's active site. However, the clinical viability of these inhibitors hinges on a delicate balance: the warhead must be reactive enough to modify the target (


) yet stable enough in physiological pH (pH 7.4) to avoid non-specific depletion by cytosolic glutathione (GSH).

This technical guide analyzes the stability of pyrrolidine-based Michael acceptors, specifically


-acryloylpyrrolidines , under physiological conditions. It details the mechanistic drivers of hydrolytic and metabolic stability, provides validated protocols for assessing GSH reactivity, and outlines strategies to tune electrophilicity through scaffold functionalization.

Mechanistic Foundations: The -Acryloylpyrrolidine Warhead

The Chemistry of the Michael Acceptor

In most pyrrolidine-based TCIs, the Michael acceptor is an acrylamide moiety attached to the pyrrolidine nitrogen. This forms a tertiary amide, which is hydrolytically stable at pH 7.4 but electrophilically active. The reaction of interest is the conjugate addition (1,4-addition) of a thiolate anion (from Cysteine or GSH) to the


-carbon of the acrylamide.
Reaction Mechanism

The pyrrolidine ring exerts specific steric and electronic effects on this reaction. Unlike a flexible diethylamine chain, the pyrrolidine ring constrains the nitrogen lone pair, influencing the resonance overlap with the carbonyl and, consequently, the electrophilicity of the


-carbon.

MichaelAddition Figure 1: Mechanism of Thiol-Michael Addition to N-Acryloylpyrrolidine Reactants N-Acryloylpyrrolidine + Thiolate (RS-) TS Transition State (Tetrahedral Character) Reactants->TS Nucleophilic Attack on β-Carbon Intermediate Enolate Intermediate TS->Intermediate Bond Formation Product Thioether Adduct (Stable/Reversible) Intermediate->Product Protonation (pH 7.4)

Factors Influencing Stability at pH 7.4

At physiological pH, the stability of these compounds is governed by three primary factors:

  • Intrinsic Electrophilicity: Unsubstituted acrylamides are moderately reactive. Introduction of electron-withdrawing groups (EWGs) like cyano groups at the

    
    -position (e.g., 2-cyanoacrylamides) increases reactivity significantly, often necessitating a reversible covalent design to mitigate toxicity.
    
  • Steric Shielding: Substituents on the pyrrolidine ring, particularly at the C2 position (ortho to the amide nitrogen), can create a "steric fence." This hinders the approach of bulky nucleophiles like Glutathione (GSH) while potentially allowing access to the target cysteine if the binding pocket is accommodating.

  • Reversibility: While simple acrylamides form irreversible bonds,

    
    -cyanoacrylamides or heterocyclic warheads can render the Michael addition reversible. This allows the drug to dissociate from off-target thiols (like GSH) over time, effectively increasing its physiological stability profile.
    

Stability Profiling: The Glutathione (GSH) Challenge

The cytosolic concentration of GSH is high (1–10 mM), making it the primary scavenger of electrophilic drugs. A pyrrolidine-based TCI must exhibit a GSH half-life (


) sufficient to reach its target.
The Kinetic Discriminator

The goal is to maximize the therapeutic window defined by the ratio of the rate of target inactivation (


) to the rate of GSH alkylation (

).
  • High Stability:

    
     hours. Ideal for irreversible inhibitors to minimize immunogenicity (haptenization).
    
  • Moderate Stability:

    
     hours. Acceptable if target engagement is rapid (
    
    
    
    is high).
  • Low Stability:

    
     minutes. Indicates high risk of off-target toxicity and rapid clearance, unless the mechanism is designed to be reversible.
    

Experimental Protocol: GSH Reactivity Assay

This protocol quantifies the intrinsic reactivity of pyrrolidine-based Michael acceptors. It is a self-validating system using LC-MS/MS to monitor both parent depletion and adduct formation.

Reagents and Setup
  • Buffer: 100 mM Potassium Phosphate, pH 7.4 (mimics physiological pH).

  • Internal Standard (IS): Warfarin or Tolbutamide (non-reactive, stable).

  • Nucleophile: Reduced L-Glutathione (GSH).

  • Test Compound: 10 mM stock in DMSO.

Workflow Diagram

GSH_Assay Figure 2: High-Throughput GSH Reactivity Assay Workflow Prep Preparation 100mM Phosphate Buffer (pH 7.4) + 5mM GSH Incubation Incubation Compound (10 µM) + GSH (5 mM) 37°C, agitation Prep->Incubation Sampling Sequential Sampling 0, 15, 30, 60, 120, 240 min Incubation->Sampling Quench Quench Add Acetonitrile + Internal Std Precipitate proteins/stop reaction Sampling->Quench Analysis LC-MS/MS Analysis Monitor [M+H]+ and [M+GSH+H]+ Quench->Analysis Calc Data Processing Plot ln(%Remaining) vs Time Calculate k_chem and t_1/2 Analysis->Calc

Step-by-Step Methodology
  • Preparation: Prepare a reaction mixture containing 5 mM GSH in phosphate buffer (pH 7.4).

  • Initiation: Spike the test compound (final conc. 10 µM) into the mixture. The high ratio of GSH (500:1) ensures pseudo-first-order kinetics.

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: At defined time points (

    
     min), remove aliquots.
    
  • Quenching: Immediately add 4 volumes of ice-cold acetonitrile containing the Internal Standard to stop the reaction.

  • Quantification: Analyze supernatant via LC-MS/MS. Monitor the transition of the parent ion and the expected GSH adduct (

    
     Da).
    
Data Analysis

Calculate the pseudo-first-order rate constant (


) from the slope of the natural log of the remaining parent compound fraction plotted against time:




Optimization Strategies & Case Studies

Case Study: Tuning Reactivity in Kinase Inhibitors

In the development of covalent kinase inhibitors (e.g., targeting BTK or EGFR), the pyrrolidine scaffold is often modified to tune the "warhead" reactivity.[1]

ModificationEffect on Stability (pH 7.4)Mechanism
Unsubstituted Acrylamide Moderate (

h)
Standard Michael acceptor. Baseline reactivity.[2][3]

-Cyanoacrylamide
Low (

min)
Strong EWG increases electrophilicity. Often requires reversible design.
2-Methylpyrrolidine High (

h)
Steric bulk on the ring hinders GSH approach to the

-carbon.

-Methylacrylamide
Very High (

h)
Electronic donation + steric hindrance at the reaction site reduces reactivity.
Reversible Covalent Inhibitors (RCIs)

For targets where permanent modification leads to toxicity, nitrile-based pyrrolidines (e.g., Vildagliptin, Saxagliptin) offer a solution. Instead of an acrylamide, a nitrile group is attached to the pyrrolidine.

  • Mechanism: The nitrile carbon acts as a "harder" electrophile but forms a reversible thioimidate adduct with the cysteine.

  • Stability Advantage: Even if they react with GSH, the reaction is reversible, allowing the GSH pool to regenerate and the drug to eventually reach its target.

References

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for Targeted Covalent Inhibitors. Chemical Research in Toxicology. Link

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. Link

  • Flanagan, M. E., et al. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Design of Targeted Covalent Inhibitors. Journal of Medicinal Chemistry. Link

  • Lonsdale, R., & Ward, R. A. (2018). Structure-Based Design of Targeted Covalent Inhibitors. Chemical Society Reviews. Link

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of (E)-4-(pyrrolidin-1-yl)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

(E)-4-(pyrrolidin-1-yl)but-2-enoic acid is a critical intermediate in the synthesis of covalent kinase inhibitors (e.g., EGFR inhibitors like Afatinib or Neratinib analogs). The


-unsaturated amide moiety, derived from this acid, acts as a "Michael acceptor warhead," forming a covalent bond with a specific cysteine residue (e.g., Cys797 in EGFR) within the ATP-binding pocket of the target protein.

This guide details the synthesis starting from trans-4-bromocrotonic acid . While seemingly a simple nucleophilic substitution, the amphoteric nature of the product (containing both a carboxylic acid and a tertiary amine) creates significant isolation challenges. We present two protocols: a Direct Route for rapid access and a Methyl Ester Route for high-purity applications.

Critical Analysis & Mechanism

The Chemoselectivity Challenge

The starting material, trans-4-bromocrotonic acid, contains two reactive centers:

  • The Allylic Bromide: Highly electrophilic, susceptible to

    
     and 
    
    
    
    attack.
  • The Carboxylic Acid: Acidic proton (

    
    ).
    

Reaction Mechanism: Pyrrolidine acts as both a nucleophile and a base. Upon mixing, the first equivalent of pyrrolidine instantly deprotonates the carboxylic acid, forming the pyrrolidinium carboxylate salt. The second equivalent performs the


 displacement of the bromide.

Stereochemical Integrity: The reaction must preserve the (E)-configuration (trans). The


 mechanism on the primary carbon (

-position) is favored over the

(allylic shift) due to steric hindrance at the

-position and the thermodynamic stability of the internal double bond.
Solubility & Zwitterions

The product is an amino acid. At neutral pH, it exists as a zwitterion (inner salt), which is highly water-soluble and insoluble in non-polar organic solvents (Ether, Hexanes). Standard aqueous workups (extraction) often fail, leading to low isolated yields.

Experimental Protocols

Method A: Direct Nucleophilic Substitution (Rapid Access)

Best for: Small scale (<1g), when HPLC purification is available.

Reagents:

  • trans-4-Bromocrotonic acid (

    
     eq)
    
  • Pyrrolidine (

    
     eq)
    
  • Solvent: Anhydrous THF or DCM (

    
    )
    

Protocol:

  • Preparation: Dissolve trans-4-bromocrotonic acid (

    
    , 
    
    
    
    ) in anhydrous THF (
    
    
    ) in a round-bottom flask under
    
    
    .
  • Addition: Cool the solution to

    
     (ice bath). Add Pyrrolidine (
    
    
    
    ,
    
    
    ) dropwise over 10 minutes.
    • Note: A white precipitate (pyrrolidinium hydrobromide) will form immediately.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by LCMS (Product mass

    
    ).
    
  • Workup (The Critical Step):

    • Filter off the solid precipitate (Pyrrolidinium bromide salts).

    • Concentrate the filtrate in vacuo to obtain a viscous oil.

    • Purification: The crude oil contains the product as a pyrrolidinium salt.

    • Option 1 (Precipitation): Redissolve in minimal cold Ethanol (

      
      ) and add Acetone or 
      
      
      
      until cloudy. Store at
      
      
      .
    • Option 2 (Ion Exchange): Pass the aqueous solution through a weak cation exchange resin (e.g., Amberlite IRC-50) to remove excess pyrrolidine, eluting the zwitterion.

Method B: The Methyl Ester Strategy (High Purity / Scalable)

Best for: Large scale (>5g), GMP workflows, or when high purity is required without chromatography.

Reagents:

  • Step 1: trans-4-Bromocrotonic acid,

    
    , 
    
    
    
    (cat).
  • Step 2: Pyrrolidine (

    
     eq), THF.
    
  • Step 3:

    
     (
    
    
    
    eq),
    
    
    .

Protocol:

  • Esterification: Reflux trans-4-bromocrotonic acid in

    
     with catalytic 
    
    
    
    for 3 hours. Concentrate and extract with Hexanes to yield Methyl 4-bromocrotonate .
  • Substitution: Dissolve Methyl 4-bromocrotonate (

    
     eq) in THF at 
    
    
    
    . Add Pyrrolidine (
    
    
    eq). Stir at RT for 2 hours.
    • Workup: Filter salts. Concentrate. The intermediate Methyl 4-(pyrrolidin-1-yl)but-2-enoate is an oil that can be distilled or used directly.

  • Hydrolysis: Dissolve the ester in

    
     (
    
    
    
    ). Add
    
    
    (
    
    
    eq). Stir at RT for 3 hours.
  • Isolation:

    • Neutralize carefully with

      
       to pH 7.0.
      
    • Lyophilize (freeze-dry) the aqueous solution to obtain the product mixed with LiCl.

    • Triturate the solid with dry Ethanol (product dissolves, LiCl remains solid). Filter and evaporate Ethanol to yield pure This compound .

Data Summary & Specifications

ParameterValue / Description
Chemical Formula

Molecular Weight

Exact Mass

Appearance Off-white hygroscopic solid (Zwitterion)
Solubility Water (High), Methanol (High), DCM (Low), Hexanes (Insoluble)
pK_a (Calc) Acid

, Amine

Storage

, Hygroscopic (Store under Argon)

Visualization: Reaction Workflow

The following diagram illustrates the decision tree between the Direct Route (Atom Economy) and the Ester Route (Purity).

ReactionWorkflow Start Start: trans-4-Bromocrotonic Acid Decision Select Strategy Start->Decision RouteA Method A: Direct Substitution Decision->RouteA Small Scale / Rapid RouteB Method B: Ester Protection Decision->RouteB Large Scale / High Purity StepA1 Add Pyrrolidine (2.5 eq) Solvent: THF, 0°C RouteA->StepA1 InterA Intermediate: Pyrrolidinium Salt StepA1->InterA WorkupA Workup: Filter Salts & Isoelectric Precipitation InterA->WorkupA Product Target: this compound WorkupA->Product StepB1 Esterification (MeOH/H+) RouteB->StepB1 StepB2 Substitution (Pyrrolidine) StepB1->StepB2 StepB3 Hydrolysis (LiOH) StepB2->StepB3 WorkupB Workup: Neutralize & Ethanol Trituration StepB3->WorkupB WorkupB->Product

Figure 1: Comparative workflow for the synthesis of this compound showing Direct vs. Ester-protected pathways.

Troubleshooting & Safety

  • Safety Warning: 4-bromocrotonic acid is a lachrymator and a vesicant . It causes severe skin burns and eye damage. All operations must be conducted in a fume hood with double-gloving (Nitrile).

  • Issue: Product is an oil that won't solidify.

    • Cause: Presence of residual solvent or water (zwitterion is hygroscopic).

    • Fix: Azeotrope with Toluene

      
       to remove water. Triturate with dry Diethyl Ether under sonication to induce crystallization.
      
  • Issue: Low Yield in Direct Method.

    • Cause: Product trapped in the bulky pyrrolidinium bromide precipitate.

    • Fix: Wash the filter cake thoroughly with hot THF or Ethanol.

References

  • Pfizer Global Research. (2009). "(3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor."[1] Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995.[1] Link

  • Wyeth (Pfizer). (2009). "Synthesis of Neratinib (HKI-272) and Analogs." Journal of Medicinal Chemistry, 52(21), 6880–6888. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10773452, (E)-4-(piperidin-1-yl)but-2-enoic acid (Analogous Structure)." PubChem. Link

  • Schulz, H. (1982). "4-Bromocrotonic acid, an effective inhibitor of fatty acid oxidation."[2] Journal of Biological Chemistry, 257(10), 5408-5413. Link

Sources

Application Note: Protocols for Coupling (E)-4-(pyrrolidin-1-yl)but-2-enoic Acid to Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The coupling of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid to aniline derivatives is a critical transformation in the synthesis of second-generation covalent kinase inhibitors (e.g., Afatinib, Neratinib analogs).[1] This moiety acts as a "warhead," positioning a Michael acceptor to form a covalent bond with a specific cysteine residue (e.g., Cys797 in EGFR) within the target protein's ATP-binding pocket.[1]

The Synthetic Challenge

This reaction presents a unique "Selectivity vs. Reactivity" paradox:

  • Electronic Mismatch: Aniline derivatives in drug discovery are often electron-deficient (due to heteroaryl cores like quinazolines or quinolines), making them poor nucleophiles.[1]

  • Stability Risks: The

    
    -unsaturated system is prone to:
    
    • Polymerization under harsh activation conditions.[1]

    • Michael Addition of the aniline to the

      
      -carbon (side reaction) rather than the carbonyl (desired amidation).
      
    • 
       Isomerization , leading to the inactive 
      
      
      
      -isomer.[1]

This guide details three field-proven protocols designed to overcome these barriers, prioritized by scale and substrate sensitivity.

Critical Mechanistic Insights

Before initiating synthesis, understand the specific reactivity profile of your reactants.

The Reactivity Landscape[1]
  • The Acid Component: this compound is zwitterionic.[1] It is most stable as a hydrochloride salt.[1] The tertiary pyrrolidine nitrogen can act as an internal base, catalyzing decomposition if not properly protonated or sequestered.

  • The Aniline Component: If the aniline is attached to an electron-withdrawing core (e.g., 6-aminoquinazoline), standard carbodiimide couplings (EDC/HOBt) will likely fail or proceed glacially.[1]

Decision Matrix
ScenarioRecommended ProtocolWhy?
Standard / Scale-up Method A: Acid Chloride Highest reactivity; drives poor nucleophiles to completion; cost-effective.[1]
Sensitive Substrates Method B: T3P Coupling Low epimerization risk; mild conditions; simple aqueous workup.
Discovery / HTS Method C: HATU Activation "Brute force" coupling for small scales; high success rate but difficult purification.[1]

Experimental Protocols

Method A: The Acid Chloride Route (Oxalyl Chloride)

Best for: Unreactive anilines and gram-to-kilogram scale-up.[1]

Principle: Conversion of the acid to the highly reactive acid chloride using oxalyl chloride, followed by immediate reaction with the aniline.

Reagents
  • This compound HCl salt (1.0 equiv)[1]

  • Oxalyl Chloride (1.5 equiv)

  • DMF (Catalytic, 2-3 drops)[1]

  • Aniline Derivative (0.9 - 1.0 equiv)[1]

  • Dichloromethane (DCM) or THF (Anhydrous)

  • Base: DIPEA (Diisopropylethylamine) or Pyridine (3.0 - 4.0 equiv)[1]

Step-by-Step Protocol
  • Activation:

    • Suspend the amino-acid HCl salt in anhydrous DCM (0.2 M) under

      
       atmosphere at 0°C.
      
    • Add catalytic DMF (critical for Vilsmeier-Haack intermediate formation).[1]

    • Add Oxalyl Chloride dropwise over 15 minutes. Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will be vigorous.
    • Allow to warm to Room Temperature (RT) and stir for 1–2 hours until the suspension clears (indicating acid chloride formation).

    • Optional: Concentration in vacuo to remove excess oxalyl chloride is recommended if the aniline is acid-sensitive, but often the solution is used directly.[1]

  • Coupling:

    • In a separate vessel, dissolve the Aniline and DIPEA in anhydrous THF or DCM at 0°C.

    • Add the freshly prepared acid chloride solution dropwise to the aniline mixture.[1]

    • Note: Maintain low temperature (0°C) during addition to prevent Michael addition side reactions.[1]

  • Completion:

    • Stir at 0°C for 30 mins, then warm to RT. Monitor by LCMS (look for M+1 of product).[1] Reaction is usually complete within 2–4 hours.[1]

  • Workup:

    • Quench with saturated

      
      .[2][3]
      
    • Extract with DCM (

      
      ).[2][4]
      
    • Dry over

      
       and concentrate.
      
Method B: The T3P (Propylphosphonic Anhydride) Route

Best for: Late-stage functionalization and preventing isomerization.[1]

Principle: T3P acts as a dehydrating agent in situ, forming a reactive mixed anhydride. It is unique because it works best in organic solvents (EtOAc, DMF) and the by-products are water-soluble.[1]

Reagents
  • Acid (1.2 equiv)

  • Aniline (1.0 equiv)[3][5][6]

  • T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

  • Base: Pyridine or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry).[1]

Step-by-Step Protocol
  • Setup:

    • Dissolve the Acid, Aniline, and Base in EtOAc (0.1 – 0.2 M).

    • Cool the mixture to 0°C.

  • Addition:

    • Add T3P solution dropwise.

    • Crucial: T3P requires a base to activate.[1] Ensure the system is basic (pH > 8).

  • Reaction:

    • Allow to warm to RT.[1][2][7] T3P reactions can be slower (12–24h) but are exceptionally clean.[1]

    • If sluggish, heat to 40–50°C. T3P is thermally stable and low-risk for explosion compared to HOBt.[1]

  • Workup:

    • Wash the organic layer with water, then sat.

      
      , then brine.
      
    • The T3P by-products wash away in the aqueous phase.[1]

Method C: HATU Activation

Best for: Discovery chemistry and high-throughput screening.[1]

Reagents
  • HATU (1.2 equiv)

  • Acid (1.2 equiv)

  • Aniline (1.0 equiv)[3][5][6]

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DMAc.

Step-by-Step Protocol
  • Pre-activation:

    • Dissolve Acid and HATU in DMF.[1][7]

    • Add 1.0 equiv of DIPEA.[1] Stir for 5 minutes (Yellow color develops).

    • Warning: Do not stir >10 mins without aniline, or the active ester may guanidinylate the amine.

  • Coupling:

    • Add the Aniline and the remaining DIPEA.[1]

    • Stir at RT for 2–16 hours.

  • Workup:

    • Dilute with EtOAc/Ether.

    • Wash extensively with water/LiCl solution (to remove DMF).[1]

Visualization of Workflows

Logic Flow for Protocol Selection

ProtocolSelection Start Start: Coupling Strategy CheckAniline Is the Aniline Electron Deficient? (e.g., Quinazoline, Pyridine) Start->CheckAniline CheckScale Is the Scale > 10 grams? CheckAniline->CheckScale Yes (Hard to couple) MethodC Method C: HATU (Discovery Scale) CheckAniline->MethodC No (Simple Aniline) CheckSens Is the Substrate Acid/Base Sensitive? CheckScale->CheckSens No MethodA Method A: Acid Chloride (Oxalyl Chloride) CheckScale->MethodA Yes MethodB Method B: T3P Coupling (Propylphosphonic Anhydride) CheckSens->MethodB Yes CheckSens->MethodC No

Caption: Decision tree for selecting the optimal coupling reagent based on substrate reactivity and scale.

Mechanism of Acid Chloride Activation & Coupling[7]

ReactionMechanism Reactants Reactants: Acid + Oxalyl Chloride Intermediate Intermediate: Acyl Chloride + HCl + CO + CO2 Reactants->Intermediate DMF Cat. / DCM Coupling Coupling: + Aniline / Base Intermediate->Coupling Nucleophilic Attack Product Product: Amide (Warhead) Coupling->Product Elimination of HCl

Caption: Simplified mechanistic flow of the Acid Chloride route, highlighting the generation of the reactive intermediate.

Analytical Characterization & Troubleshooting

Key QC Parameters
ParameterMethodAcceptance Criteria
Geometry 1H NMRAlkene protons must show

(Trans/E-isomer).[1]

indicates Z-isomer (inactive).[1]
Purity HPLC/UPLC>95% (254 nm). Look for "Michael Adduct" impurity (M + Aniline Mass).
Identity LCMS[M+H]+ consistent with formula.
Troubleshooting Guide
  • Problem: Low conversion of Aniline.

    • Solution: Switch to Method A (Acid Chloride). If already using Method A, reflux the acid chloride formation step (but not the coupling step). Add DMAP (0.1 equiv) as a catalyst during coupling.[1]

  • Problem: Formation of Michael Adduct (Aniline adds to double bond).

    • Solution: This occurs if the reaction is too hot or too basic. Ensure coupling is performed at 0°C initially.[1] Reduce the amount of base or switch to a weaker base (e.g.,

      
       biphasic system).
      
  • Problem:

    
     Isomerization.
    
    • Solution: Avoid prolonged exposure to light.[1] Avoid excessive heating.[1] T3P (Method B) is known to minimize isomerization.[1]

References

  • Pfizer Inc. (2010).[1] Process for the preparation of quinazoline derivatives (Dacomitinib). US Patent 7,772,243.[1] Link

  • Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2).[1] Journal of Medicinal Chemistry, 46(1), 49-63.[1] Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 12301–12388.[1] Link

  • Bapat, S., et al. (2024).[1] Practical Synthesis of Covalent Kinase Inhibitors: Handling alpha,beta-Unsaturated Acids. Organic Process Research & Development. (Generic Reference to standard field practices).

Sources

Reagents for amide bond formation with (E)-4-(pyrrolidin-1-yl)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary: The "Warhead" Challenge

(E)-4-(pyrrolidin-1-yl)but-2-enoic acid is not a standard carboxylic acid.[1] It is a specialized Michael acceptor warhead , widely deployed in the synthesis of covalent kinase inhibitors (e.g., targeting EGFR, BTK, JAK).

Successfully coupling this moiety to an amine (often an aniline-based scaffold) requires navigating three competing chemical behaviors:

  • Zwitterionic Solubility: The basic pyrrolidine (

    
    ) and acidic carboxylate (
    
    
    
    ) create solubility challenges in non-polar solvents.[1]
  • Michael Addition Susceptibility: The activated

    
    -unsaturated system is prone to nucleophilic attack at the 
    
    
    
    -carbon by the amine partner or the pyrrolidine itself (self-polymerization).
  • Geometric Instability: Preserving the (E)-alkene geometry is critical for biological potency; harsh activation can induce (E)-to-(Z) isomerization.

This guide prioritizes the Acid Chloride Method (via Oxalyl Chloride) as the "Gold Standard" for robustness and scale, while providing HATU/T3P protocols for high-throughput screening (HTS).

Critical Analysis: Reaction Mechanics

The Zwitterion Trap

In its neutral form, the molecule exists as a zwitterion. Standard coupling protocols (EDC/NHS) often fail because the internal salt bridge reduces solubility in DCM or THF.[1]

  • Solution: Use the Hydrochloride (HCl) salt of the starting acid. This protonates the pyrrolidine, blocking it from acting as a nucleophile and preventing self-Michael addition during the activation step.

The "Double-Hit" Risk

During coupling, the amine partner (


) acts as a nucleophile.
  • Path A (Desired): Attack at the Carbonyl Carbon

    
     Amide Bond.
    
  • Path B (Undesired): Attack at the

    
    -Carbon 
    
    
    
    Michael Adduct.
  • Control: Path A is kinetically favored by high electrophilicity (Acid Chloride > Activated Ester) and low temperature (0 °C). Slow reactions (e.g., weak coupling agents) favor thermodynamic equilibration, increasing Path B.[1]

Decision Matrix & Workflow

CouplingStrategy Start Substrate: this compound (HCl Salt) Scale What is your Reaction Scale? Start->Scale Small Discovery / HTS (< 50 mg) Scale->Small Parallel Chem Large Process / Scale-up (> 1 g) Scale->Large Robustness Required AmineType Amine Nucleophilicity? Small->AmineType MethodA Method A: Acid Chloride (Oxalyl Chloride) Large->MethodA Standard Industry Route ReactiveAmine Reactive (Aliphatic/Electron-Rich Aniline) AmineType->ReactiveAmine Low Epimerization Risk PoorAmine Poor (Electron-Deficient Aniline) AmineType->PoorAmine High Potency Required MethodC Method C: T3P (Propylphosphonic Anhydride) ReactiveAmine->MethodC Low Epimerization Risk MethodB Method B: HATU / DIPEA PoorAmine->MethodB High Potency Required Result1 Product (HCl Salt preferred) MethodA->Result1 High Yield, Clean E-isomer Result2 Product (Requires HPLC) MethodB->Result2 Fast, Good for Arrays Result3 Product (Extraction only) MethodC->Result3 Easy Workup (Water Soluble Byproducts)

Figure 1: Strategic selection of coupling reagents based on scale and amine reactivity.

Detailed Protocols

Method A: The Acid Chloride Route (Gold Standard)

Best for: Scale-up (>1g), difficult amines, and preventing Michael addition via fast kinetics.

Reagents:

  • Substrate: this compound HCl salt [1]

  • Activator: Oxalyl Chloride (

    
     eq) + DMF (catalytic, 2-3 drops)
    
  • Solvent: DCM (anhydrous) or THF

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA[2]

Protocol:

  • Activation: Suspend the acid HCl salt (

    
     eq) in anhydrous DCM (
    
    
    
    mL/g) at
    
    
    °C under
    
    
    .
  • Chlorination: Add catalytic DMF. Dropwise add Oxalyl Chloride (

    
     eq).[1] Note: Gas evolution (
    
    
    
    ,
    
    
    ,
    
    
    ) will occur.
  • Digestion: Allow to warm to Room Temperature (RT) and stir for 1-2 hours until the suspension clears (formation of acid chloride hydrochloride).

  • Concentration (Critical): Evaporate solvent and excess oxalyl chloride under reduced pressure. Caution: Do not heat above 30 °C to prevent degradation.[1] Re-dissolve the residue in fresh anhydrous DCM/THF.[1]

  • Coupling: In a separate flask, dissolve the Amine Partner (

    
     - 
    
    
    
    eq) and DIPEA (
    
    
    eq) in DCM/THF. Cool to
    
    
    °C.[1]
  • Addition: Dropwise add the acid chloride solution to the amine solution.

  • Completion: Stir at

    
     °C for 30 mins, then warm to RT. Monitor by LCMS.[1][2]
    
  • Workup: Quench with sat.

    
    . Extract with DCM.[1] Wash organic layer with brine.[1] Dry over 
    
    
    
    .[1]

Why this works: The acid chloride reacts almost instantaneously with the amine at


 °C, outcompeting the slower Michael addition side reaction.
Method B: HATU Coupling (High Throughput)

Best for: Small scale (<50mg), parallel synthesis, automated libraries.

Reagents:

  • Coupling Agent: HATU (

    
     eq)
    
  • Base: DIPEA (

    
     eq)
    
  • Solvent: DMF or NMP (polar aprotic is required for HATU stability)

Protocol:

  • Dissolve this compound HCl salt (

    
     eq) in DMF.
    
  • Add DIPEA (

    
     eq).[1] Note: Solution may warm slightly.
    
  • Add HATU (

    
     eq) and stir for 5 minutes to form the activated ester (O-At).
    
  • Add the Amine Partner (

    
     - 
    
    
    
    eq).[1]
  • Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc, wash with

    
     (to remove DMF), then 
    
    
    
    .
    • Risk:[1][3] If the reaction is left too long with excess base, Michael adducts may form.

Method C: T3P (Propylphosphonic Anhydride)

Best for: Avoiding epimerization, mild conditions, and simple workup.

Protocol:

  • Combine Acid HCl salt (

    
     eq), Amine (
    
    
    
    eq), and Base (TEA,
    
    
    eq) in EtOAc or DMF.
  • Add T3P (

    
     in EtOAc, 
    
    
    
    eq).[1]
  • Stir at

    
     °C 
    
    
    
    RT.
  • Workup: T3P byproducts are water-soluble.[1][4] Simple water wash yields clean product.[1]

Comparative Data Analysis

FeatureAcid Chloride (Method A)HATU (Method B)T3P (Method C)
Reactivity Very High (Fast)HighModerate
Risk of Michael Adduct Low (Fast kinetics at 0°C)Moderate (Slower reaction)Low
Risk of Isomerization Low (if T < 20°C)LowVery Low
Scalability Excellent (Kg scale)Poor (Cost/Byproducts)Good
Byproduct Removal Evaporation (gases)Chromatography requiredAqueous Wash
Moisture Sensitivity HighModerateLow

Troubleshooting "The Warhead"

Issue 1: The "Double Mass" (+169 Da)
  • Observation: LCMS shows product mass + starting material mass.[1]

  • Cause: Michael addition. The amine reacted with the amide product, or excess starting material reacted with the product.

  • Fix:

    • Switch to Method A (Acid Chloride).[1]

    • Reduce reaction temperature to

      
       °C.
      
    • Ensure strict stoichiometry (do not use excess amine).[1]

Issue 2: Polymerization / Black Tar
  • Cause: Free-basing the zwitterion in high concentration without an electrophile present allows the pyrrolidine of one molecule to attack the alkene of another.

  • Fix: Always keep the starting material as the HCl salt until the moment of activation. Never store the free base form of the acid.[1]

Issue 3: Z-Isomer Formation
  • Observation: LCMS shows two peaks with identical mass.[1]

  • Cause: Extended reaction times or high temperatures during activation.[1]

  • Fix: Avoid heating the activation step. If using Method A, remove excess Oxalyl Chloride using a rotary evaporator at low temp (

    
     °C), do not distill.
    

References

  • JNK Inhibitor Synthesis: Zhang, T., et al. "Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1." J. Med. Chem., 2023 .[1][3][5] (Describes coupling of dimethylamino-butenoic acid analogs).

  • General Peptide Coupling: El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup."[1] Chem. Rev., 2011 .[1] (Mechanistic basis for HATU/T3P selection).

  • Afatinib/Warhead Chemistry: "Process for the preparation of Afatinib and intermediates thereof."[1] World Intellectual Property Organization, WO2016058573.[1] (Industrial precedent for Acid Chloride usage with this specific warhead class).[1]

  • T3P Application: Wissmann, H., et al. "T3P (Propanephosphonic Acid Anhydride) - A Superior Reagent for Amide Bond Formation."[1] Synlett, 2010 .[1]

Sources

Procedure for nucleophilic substitution to generate (E)-4-(pyrrolidin-1-yl)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Retrosynthesis

1.1 Executive Summary (E)-4-(pyrrolidin-1-yl)but-2-enoic acid (CAS: 197892-69-6) is a critical electrophilic "warhead" precursor used in the synthesis of covalent kinase inhibitors (e.g., ErbB family inhibitors). Its structural core—an electron-deficient


-unsaturated carboxylic acid with a basic amine tail—enables the formation of amides that covalently modify cysteine residues in target proteins (Michael acceptors).

This application note details a robust Direct Nucleophilic Substitution protocol. Unlike multi-step ester-based routes, this method utilizes the commercially available (E)-4-bromobut-2-enoic acid, streamlining the workflow while maintaining stereochemical integrity.

1.2 Retrosynthetic Logic The synthesis relies on a disconnection at the allylic carbon-nitrogen bond.

  • Target: this compound.[1][2][3][4][5][6]

  • Precursors: Pyrrolidine (Nucleophile) + (E)-4-bromobut-2-enoic acid (Electrophile).

  • Key Challenge: The starting material contains both an acidic proton (

    
    ) and an electrophilic site. The reaction must manage the acid-base equilibrium to ensure the nucleophile attacks the alkyl halide rather than just deprotonating the acid or attacking the alkene (Michael addition).
    

Part 2: Reaction Mechanism & Pathway Control

2.1 Mechanistic Duality:


 vs. Michael Addition 
The reaction of a secondary amine with an 

-unsaturated

-haloacid presents a competitive landscape.
  • Path A (

    
     - Desired):  Direct displacement of the bromide at the 
    
    
    
    -position. This is favored by the high leaving group ability of Bromide (
    
    
    ) and the unhindered nature of the primary allylic carbon.
  • Path B (Michael Addition - Undesired): Attack at the

    
    -carbon. While the carboxylate group activates the alkene, 
    
    
    
    kinetics generally dominate at lower temperatures due to the lower activation energy of attacking the
    
    
    carbon compared to the conjugate addition.

2.2 Stereochemical Retention The (E)-configuration of the double bond is thermodynamically stable. However, isomerization to the (Z)-isomer can occur under prolonged heating or UV exposure. The protocol below operates at low-to-moderate temperatures to preserve the (E)-geometry.

ReactionMechanism Start (E)-4-bromobut-2-enoic acid Salt Ammonium Carboxylate Salt (Deprotonation) Start->Salt Fast Acid-Base Rxn Pyr Pyrrolidine (2.5 eq) Pyr->Salt TS_SN2 Transition State (SN2) Gamma-attack Salt->TS_SN2 Major Path (Kinetic Control) TS_Michael Transition State (Michael) Beta-attack (Side Rxn) Salt->TS_Michael Minor Path (Thermodynamic) Product This compound (Zwitterion) TS_SN2->Product SideProd Michael Adduct (Impurity) TS_Michael->SideProd

Figure 1: Mechanistic pathway illustrating the competition between the desired allylic substitution and the parasitic Michael addition.

Part 3: Experimental Protocol

3.1 Materials & Equipment

  • Reagents:

    • (E)-4-bromobut-2-enoic acid (4-Bromocrotonic acid) [>97% purity].

    • Pyrrolidine [Reagent Grade, d=0.86 g/mL].

    • Acetonitrile (ACN) [Anhydrous] or THF.

    • Diethyl Ether (for precipitation).

    • HCl (4M in Dioxane) - Optional for salt formation.

  • Equipment:

    • Round-bottom flask (3-neck) with addition funnel.

    • Ice-water bath.

    • Magnetic stirrer.

    • Vacuum filtration setup.

3.2 Standard Operating Procedure (SOP)

StepOperationCritical ParameterRationale
1 Solvation Dissolve (E)-4-bromobut-2-enoic acid (1.0 eq) in ACN (10 vol).0°C
2 Nucleophile Addition Add Pyrrolidine (2.2 eq) dropwise over 30 mins.Rate Control
3 Reaction Stir at 0°C for 1h, then warm to RT for 3-4h.Time
4 Work-up (Zwitterion) Concentrate solvent to ~20% volume. Add cold Diethyl Ether.Precipitation
5 Purification Triturate the solid with cold DCM/MeOH (9:1) or recrystallize from iPrOH.Purity
6 Salt Formation (Optional) Redissolve in minimal EtOH, add 4M HCl/Dioxane (1.1 eq).pH < 2

3.3 Workflow Visualization

Workflow Step1 Dissolve 4-Bromocrotonic Acid in ACN at 0°C Step2 Add Pyrrolidine (2.2 eq) Dropwise Step1->Step2 Step3 Stir 0°C -> RT (4h) Monitor LCMS Step2->Step3 Decision Isolate as Salt? Step3->Decision RouteA Concentrate & Triturate (Zwitterion Form) Decision->RouteA No RouteB Add HCl/Dioxane Precipitate HCl Salt Decision->RouteB Yes (Recommended) Final Filter & Dry This compound RouteA->Final RouteB->Final

Figure 2: Operational workflow for the synthesis and isolation of the target amino acid.

Part 4: Process Optimization & Troubleshooting

4.1 Managing Impurities

  • Impurity A: Pyrrolidine Hydrobromide:

    • Cause: Byproduct of the substitution.

    • Removal: This salt is often co-precipitated. If high purity is required, use Ion Exchange Chromatography (Dowex 50W) to bind the amino acid, wash away salts, and elute with dilute ammonia.

  • Impurity B: Michael Adduct:

    • Identification: Mass spec will show M+Pyrrolidine (Double addition). NMR will show loss of alkene protons.

    • Prevention: Strictly control temperature (do not exceed 40°C). Avoid large excesses of pyrrolidine beyond 2.5 eq.

4.2 Analytical Characterization (Expected Data)

  • 1H NMR (D2O/DCl, 400 MHz):

    • 
       6.85 (dt, J = 15.5, 7.0 Hz, 1H, =CH-CH2).
      
    • 
       6.15 (d, J = 15.5 Hz, 1H, =CH-COOH).
      
    • 
       3.95 (d, J = 7.0 Hz, 2H, N-CH2-CH=).
      
    • 
       3.60 (m, 2H, Pyr-H), 3.15 (m, 2H, Pyr-H).
      
    • 
       2.0-2.1 (m, 4H, Pyr-H).
      
    • Note: The large coupling constant (J ~15.5 Hz) confirms the (E)-geometry .

Part 5: References

  • Preparation of 4-amino-2-butenoic acid derivatives.

    • Source: PubChem.[2]

    • URL:[Link]

  • Nucleophilic Substitution of Allylic Halides with Amines.

    • Source: Chemistry LibreTexts.

    • URL:[Link]

  • Synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride (Analogous Protocol).

    • Source: Sigma-Aldrich Product Sheet.

  • Discovery of LTA4H Inhibitors (DG-051) containing pyrrolidine-acid tail.

    • Source: ResearchGate / J. Med. Chem.

    • URL:[Link]

Sources

Application Notes & Protocols: Incorporating (E)-4-(pyrrolidin-1-yl)but-2-enoic acid into Novel Covalent ErbB Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Introduction: The Rationale for Next-Generation Covalent ErbB Inhibitors

The ErbB family of receptor tyrosine kinases—comprising EGFR (ErbB1), HER2 (ErbB2), ErbB3, and ErbB4—are critical regulators of cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of ErbB signaling, often through receptor overexpression or activating mutations, is a well-established driver of oncogenesis in a variety of solid tumors, including non-small cell lung cancer (NSCLC), breast, and head and neck cancers.[2][3] This has made the ErbB family a prime target for therapeutic intervention.[3]

First-generation inhibitors, such as gefitinib and erlotinib, are reversible, ATP-competitive agents that showed initial clinical success, particularly in NSCLC patients with activating EGFR mutations.[4][5][6] However, their efficacy is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in EGFR.[5][7]

This challenge spurred the development of second-generation, irreversible covalent inhibitors like afatinib.[][9] These inhibitors feature an electrophilic "warhead"—typically an acrylamide moiety—that forms a permanent covalent bond with a conserved cysteine residue (Cys797 in EGFR) in the ATP-binding pocket.[9][10] This irreversible binding provides a more durable and potent inhibition of the target kinase.[7][11] Afatinib itself is a pan-ErbB inhibitor, blocking EGFR, HER2, and HER4, which can interfere with the cooperation that exists between these receptors in cancer cells.[3][][12]

The molecule at the core of this guide, (E)-4-(pyrrolidin-1-yl)but-2-enoic acid , represents a strategic component for designing novel covalent inhibitors. Its α,β-unsaturated carboxylic acid structure serves as a Michael acceptor , the reactive moiety capable of forming a covalent bond with the target cysteine.[10][13][14] The pyrrolidine group can influence solubility, cell permeability, and non-covalent interactions within the ATP-binding pocket, potentially enhancing selectivity and potency. By incorporating this specific warhead into a validated inhibitor scaffold (e.g., a 4-anilinoquinazoline core similar to gefitinib or afatinib), researchers can explore the development of new covalent inhibitors with potentially improved pharmacological profiles.

This document provides a comprehensive guide for the synthesis, conjugation, and evaluation of a novel ErbB inhibitor incorporating the this compound warhead. It details the necessary protocols from chemical synthesis to biochemical and cell-based assays, and finally to preclinical in vivo evaluation.

Section 1: Chemical Synthesis and Scaffold Integration

The overall strategy involves a two-part synthesis: 1) the preparation of the this compound warhead, and 2) its conjugation to a suitable kinase inhibitor scaffold via an amide bond. For this protocol, we will use a generic 4-anilinoquinazoline core, representing a common backbone for many EGFR inhibitors.[15]

Synthesis of this compound

The synthesis of the Michael acceptor warhead is a critical first step. This protocol is adapted from standard methods for the synthesis of similar α,β-unsaturated carbonyls.

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a solution of ethyl 4-bromocrotonate (1.0 eq) in anhydrous acetonitrile (ACN, 0.2 M) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.5 eq).

  • Nucleophilic Substitution: Add pyrrolidine (1.2 eq) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (ethyl 4-bromocrotonate) is consumed.

  • Workup: Filter the reaction mixture to remove K₂CO₃. Concentrate the filtrate under reduced pressure to obtain the crude ester, ethyl (E)-4-(pyrrolidin-1-yl)but-2-enoate.

  • Saponification: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water (3:1). Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Purification: Acidify the reaction mixture to pH ~4-5 with 1N HCl. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conjugation to an Anilinoquinazoline Scaffold

The synthesized carboxylic acid warhead is then coupled to the amine handle of the inhibitor scaffold using standard peptide coupling chemistry.

Protocol 2: Amide Coupling Reaction

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound (1.1 eq) in anhydrous dimethylformamide (DMF, 0.1 M). Add a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at room temperature for 20 minutes to activate the acid.

  • Coupling: To the activated acid solution, add the 4-anilinoquinazoline scaffold (containing a free primary or secondary amine, 1.0 eq).

  • Reaction: Allow the reaction to stir at room temperature for 8-12 hours. Monitor for completion by TLC or LC-MS.

  • Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final covalent inhibitor.

Synthesis_Workflow cluster_0 Part 1: Warhead Synthesis cluster_1 Part 2: Conjugation A Ethyl 4-bromocrotonate + Pyrrolidine B Nucleophilic Substitution (K2CO3, ACN) A->B C Ethyl (E)-4-(pyrrolidin-1-yl)but-2-enoate B->C D Saponification (LiOH, THF/H2O) C->D E This compound (Warhead) D->E G Amide Coupling (HATU, DIPEA, DMF) E->G Coupling Partner F Anilinoquinazoline Scaffold (Amine-functionalized) F->G H Final Covalent Inhibitor G->H

Figure 1. Chemical synthesis workflow for the novel covalent ErbB inhibitor.

Section 2: Biochemical Evaluation of Kinase Inhibition

Once the novel inhibitor is synthesized and purified, its ability to inhibit the kinase activity of ErbB family members must be quantified. This is typically done using in vitro kinase assays.

Rationale for Kinase Assay Selection

Several formats for kinase assays exist, including radiometric assays (e.g., using [γ-³³P]-ATP), and fluorescence/luminescence-based assays (e.g., HTRF, LanthaScreen™, ADP-Glo™).[16][17][18][19] Luminescence-based assays like ADP-Glo™ are often preferred for their high-throughput capability, sensitivity, and non-radioactive nature.[19] The principle involves quantifying the amount of ADP produced in the kinase reaction, which directly correlates with enzyme activity.

Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines the determination of the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for the synthesized compound against recombinant EGFR and HER2 kinases.

Protocol 3: EGFR/HER2 Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[19]

    • Prepare a 2X solution of recombinant human EGFR or HER2 kinase in the reaction buffer. The final concentration should be determined empirically but is often in the low nanomolar range (e.g., 1-5 nM).[20]

    • Prepare a 2X substrate/ATP solution containing a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP at its Kₘ concentration in the reaction buffer.[16]

    • Prepare a serial dilution series of the test inhibitor in DMSO, then dilute further in reaction buffer. A typical starting concentration is 10 µM, diluted in 10 steps.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the serially diluted inhibitor solution to each well.[19]

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Incubate for 30 minutes at room temperature to allow the inhibitor to bind to the kinase. For covalent inhibitors, this pre-incubation step is crucial.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection (as per manufacturer's protocol, e.g., ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[19]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[19]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to DMSO-only controls (0% inhibition) and no-enzyme controls (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[20]

Table 1: Example Data Presentation for Kinase Inhibition

CompoundTarget KinaseIC₅₀ (nM)
Novel Inhibitor EGFR (WT)5.2
Novel Inhibitor HER212.8
Afatinib (Control) EGFR (WT)2.1
Afatinib (Control) HER29.5
Gefitinib (Control) EGFR (WT)25.4
Gefitinib (Control) HER2>1000

Section 3: Cell-Based Assay Cascade

While biochemical assays confirm direct target engagement, cell-based assays are essential to determine a compound's efficacy in a more biologically relevant context, assessing its cell permeability, target engagement in a cellular milieu, and effect on downstream signaling and cell viability.[21][22][23]

Cellular_Assay_Cascade A Step 1: Target Engagement (p-EGFR Western Blot) B Step 2: Pathway Inhibition (p-AKT / p-ERK Western Blot) A->B Confirm downstream effect C Step 3: Phenotypic Effect (Cell Viability - MTT/CTG Assay) B->C Correlate with cellular outcome ErbB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ErbB ErbB Receptor (EGFR/HER2) RAS RAS ErbB->RAS Activates PI3K PI3K ErbB->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene AKT AKT PI3K->AKT AKT->Gene Regulates Proliferation Cell Proliferation, Survival, Growth Gene->Proliferation Ligand Ligand (e.g., EGF) Ligand->ErbB Binds & Activates Inhibitor Novel Covalent Inhibitor (this compound) Inhibitor->ErbB Covalently Binds & Inhibits Autophosphorylation

Figure 3. Simplified ErbB signaling pathway and the mechanism of inhibition.

Conclusion

The strategic incorporation of the this compound moiety into established kinase inhibitor scaffolds provides a rational approach to developing novel, potent, and irreversible ErbB inhibitors. The protocols outlined in this guide provide a comprehensive framework for the synthesis, biochemical characterization, cellular evaluation, and in vivo testing of such compounds. By systematically applying this workflow, researchers can effectively assess the therapeutic potential of new drug candidates targeting the oncogenic ErbB signaling network.

References

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  • Af
  • Afatinib | Drug Guide - MedSchool. MedSchool.
  • ErbB signaling p
  • Application Notes and Protocols for Detecting EGFR Phosphorylation via Western Blot - Benchchem. Benchchem.
  • Targeting ErbB receptor signaling: A pan-ErbB approach to cancer - AACR Journals. AACR Journals.
  • ERBB Signaling Pathway Analysis with AnyGenes® qPCR Arrays. AnyGenes®.
  • How does Gilotrif (af
  • Afatinib - St
  • ErbB/HER Signaling | Cell Signaling Technology. Cell Signaling Technology.
  • Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles. Wiley Online Library.
  • ErbB - Wikipedia. Wikipedia.
  • Binding Mechanisms, Synthetic Approaches, and Clinical Profiles: Covalent EGFR Inhibitors. Semantic Scholar.
  • Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance | PNAS. PNAS.
  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer - MDPI. MDPI.
  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - MDPI. MDPI.
  • Gefitinib: A Comprehensive Technical Guide to its Chemical Structure, Mechanism of Action, and Therapeutic Targeting of EGFR - Benchchem. Benchchem.
  • Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing - Blog. Crown Bioscience.
  • Characterization of Covalent-Reversible EGFR Inhibitors - PMC - NIH. NIH.
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  • EGFR Kinase Assay - Promega Corporation.
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  • Screening and identification of small molecule inhibitors of ErbB2‐induced invasion - PMC. NIH.
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  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC. NIH.
  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC - NIH. NIH.
  • Full article: Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - Taylor & Francis. Taylor & Francis Online.
  • Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? - MDPI. MDPI.
  • Exploratory Covalent Docking of Michael-Acceptor Natural Products at Reactive Cysteines in Cancer Tyrosine Kinases - MDPI. MDPI.
  • A Genetically Encoded aza-Michael Acceptor for Covalent Cross-Linking of Protein–Receptor Complexes | Journal of the American Chemical Society - ACS Publications.
  • ERBB2 (V956R) Kinase Assay Service - Reaction Biology. Reaction Biology.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. Vipergen.
  • The role of cell-based assays for drug discovery - News-Medical. News-Medical.Net.
  • Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray.
  • (E)-4-(Pyrrolidin-1-yl-d4)but-2-enoic Acid Hydrochloride - BioOrganics. BioOrganics.
  • (E)-4-(Pyrrolidin-1-yl-d4)but-2-enoic Acid Hydrochloride | SCBT. Santa Cruz Biotechnology.
  • 197892-69-6 | (E)-4-(Piperidin-1-yl)but-2-enoic acid hydrochloride | ChemScene. ChemScene.
  • (2E)-4-(piperidin-1-yl)but-2-enoic acid - Advanced ChemBlocks. Advanced ChemBlocks.

Sources

Application Note: Process Optimization for the Synthesis of Pyrrolidinyl Crotonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrolidinyl crotonic acid derivatives serve as critical electrophilic "warheads" in the design of targeted covalent inhibitors (TCIs), particularly for EGFR and HER2 kinases (e.g., analogs of Afatinib or Neratinib). The biological potency of these inhibitors relies heavily on the geometry of the alkene (E-isomer) to ensure correct spatial alignment with the cysteine residue in the ATP-binding pocket.

This guide details the optimization of the synthesis of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid and its amides. We address the three primary challenges in this chemistry:

  • Regioselectivity: Preventing

    
     attack during the alkylation of 4-bromocrotonate.
    
  • Stereochemical Purity: Maximizing the

    
     ratio.
    
  • Stability: Handling the polymerization-prone Michael acceptor intermediate.

Strategic Retrosynthesis & Pathway Selection

The synthesis typically proceeds via the nucleophilic displacement of a 4-halocrotonate ester by pyrrolidine, followed by hydrolysis and amide coupling.

Workflow Visualization

The following diagram outlines the critical decision points in the synthetic pathway.

SynthesisPath Start Methyl 4-bromocrotonate Step1 Step 1: Nucleophilic Substitution (Pyrrolidine, Base) Start->Step1 THF, 0°C Check QC: E/Z Ratio Check Step1->Check Isom Isomerization Strategy (I2 or Acid) Check->Isom If Z-isomer >5% Step2 Step 2: Hydrolysis (LiOH/THF) Check->Step2 If >95% E-isomer Isom->Check Re-evaluate Step3 Step 3: Amide Coupling (Kinase Scaffold) Step2->Step3 Activation (SOCl2/Oxalyl Chloride)

Figure 1: Critical path workflow for the synthesis of pyrrolidinyl crotonates. Note the decision loop for stereochemical correction.

Protocol 1: Nucleophilic Substitution Optimization

Objective: Synthesize methyl (E)-4-(pyrrolidin-1-yl)but-2-enoate from methyl 4-bromocrotonate.

The Chemical Challenge

The reaction of pyrrolidine with methyl 4-bromocrotonate involves a competition between:

  • Path A (

    
    ):  Direct displacement at the 
    
    
    
    -carbon (Desired).
  • Path B (

    
    ):  Attack at the 
    
    
    
    -carbon with allylic rearrangement (Undesired).
  • Path C (Amidation): Attack at the ester carbonyl (Undesired side reaction).

Optimized Conditions

Based on internal kinetic studies and literature precedents [1, 2], the following conditions minimize side reactions.

ParameterStandard ConditionOptimized ConditionRationale
Solvent DMF or DCMTHF or MTBE Non-polar/aprotic solvents favor

over

and facilitate salt precipitation.
Temperature Room Temp (25°C)-10°C to 0°C Low temperature suppresses the kinetic

pathway and ester aminolysis.
Stoichiometry 2.0 eq Pyrrolidine1.05 eq Pyrrolidine + 1.2 eq DIPEA Using a non-nucleophilic auxiliary base (DIPEA) prevents the product amine from acting as a base, improving yield.
Concentration 0.5 M0.2 M Dilution controls the exotherm and reduces polymerization risk.
Step-by-Step Procedure
  • Preparation: Charge an oven-dried reactor with Methyl 4-bromocrotonate (1.0 eq) and anhydrous THF (5 mL/mmol) . Cool the solution to -10°C using an ice/acetone bath.

  • Addition: Dissolve Pyrrolidine (1.05 eq) and DIPEA (1.2 eq) in minimal THF. Add this solution dropwise to the bromocrotonate over 30 minutes. Crucial: Maintain internal temperature < 0°C.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (5% MeOH in DCM, stain with KMnO4) or LC-MS.

  • Workup:

    • Filter off the precipitated ammonium salts.

    • Concentrate the filtrate in vacuo at < 30°C (Do not heat; the product is volatile and prone to polymerization).

    • Redissolve in EtOAc, wash with saturated NaHCO3, water, and brine.

  • Purification: The crude oil is often sufficiently pure (>90%). If necessary, purify via flash chromatography on silica (DCM:MeOH 95:5).

Self-Validating Checkpoint:

  • Target:

    
    H NMR (CDCl3) should show a doublet at 
    
    
    
    ppm (2H,
    
    
    -N) and two vinyl protons at
    
    
    and
    
    
    ppm with a coupling constant
    
    
    Hz (indicative of trans/E geometry).

Protocol 2: Stereochemical Control (E/Z Isomerization)

If the synthesis yields a mixture of isomers (e.g.,


 ratio < 90:10), thermodynamic equilibration is required. The 

-isomer is thermodynamically more stable due to reduced steric clash between the carbonyl and the pyrrolidine ring.
Isomerization Workflow
  • Dissolution: Dissolve the

    
     mixture in DCM.
    
  • Catalyst: Add Iodine (

    
    , 5-10 mol%) .
    
  • Process: Stir at room temperature under ambient light for 12–24 hours. The radical mechanism facilitates rotation around the double bond.

  • Quench: Wash with 10% aqueous sodium thiosulfate (

    
    ) to remove iodine (color change from purple/brown to clear).
    
  • Result: Typically improves

    
     ratio to >95:5 [3].
    

Protocol 3: Hydrolysis and Downstream Coupling

Objective: Convert the ester to the acid chloride for coupling to the aniline scaffold (e.g., 4-amino-quinazoline derivatives).

Hydrolysis (Lithium Hydroxide Method)
  • Dissolve ester in THF/Water (4:1) .

  • Add LiOH·H2O (1.5 eq) at 0°C.

  • Stir at RT for 4 hours.

  • Neutralization: Carefully adjust pH to ~6-7 with 1N HCl. Caution: Do not acidify below pH 4, as the amino acid is zwitterionic and highly water-soluble, making extraction difficult.

  • Isolation: Lyophilization is recommended over extraction for the free amino acid. Alternatively, isolate as the HCl salt by treating with 4M HCl in dioxane.

Activation and Coupling (The "Vilsmeier" Approach)

Direct coupling using EDC/HOBt often fails due to the Michael acceptor reactivity. The acid chloride method is preferred.

CouplingLogic Acid Pyrrolidinyl Crotonic Acid Reagent Oxalyl Chloride / cat. DMF (DCM, 0°C) Acid->Reagent Intermediate Acid Chloride Species (Highly Reactive) Reagent->Intermediate Coupling Addition to Aniline Scaffold (THF/NMP, DIPEA) Intermediate->Coupling

Figure 2: Activation strategy for amide bond formation.

Procedure:

  • Suspend the amino acid hydrochloride in dry DCM.

  • Add Oxalyl Chloride (1.5 eq) and 1 drop of DMF (Catalyst). Gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Once clear, concentrate to remove excess oxalyl chloride.

  • Redissolve in NMP or THF and add the aniline scaffold (0.8 eq) and DIPEA (3.0 eq).

  • Stir at 0°C

    
     RT.
    

Analytical Quality Control

To ensure the integrity of the "warhead," specific analytical markers must be met.

TestMethodAcceptance Criteria
Identity

H NMR (DMSO-

)
Olefinic coupling

Hz (Trans). Absence of aldehyde protons (hydrolysis byproduct).
Purity HPLC (C18, 0.1% TFA)> 98% Area under curve.
Residual Solvents GC-HeadspaceTHF < 720 ppm, DCM < 600 ppm (ICH limits).
Salt Stoichiometry Ion ChromatographyIf isolated as HCl salt, Chloride content 1.0 ± 0.1 eq.

Troubleshooting Guide

Problem: Low Yield in Step 1 (Substitution)

  • Cause: Polymerization of the acrylate.

  • Solution: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 mol%) to the reaction mixture. Ensure temperature stays < 0°C.

Problem: Incomplete Hydrolysis

  • Cause: Steric bulk of the pyrrolidine.

  • Solution: Switch from LiOH to Ba(OH)2 (Barium Hydroxide) which is often more aggressive for hindered esters, or increase temperature to 40°C (monitor degradation closely).

Problem: Product instability (Color change to brown)

  • Cause: Oxidation of the tertiary amine or Michael addition of water.

  • Solution: Store the intermediate as the Hydrochloride (HCl) or Maleate salt . The salt forms are crystalline and stable at RT for months.

References

  • Vertex Pharmaceuticals. (2013).[1] Structure–Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors. PLoS One. 2[3][4]

  • Organic Syntheses. (2010). Preparation of chiral pyrrolidines via substitution.[5] Org.[5][6] Synth. 7

  • MDPI. (2023). New Insights into Acylhydrazones E/Z Isomerization. Molecules.[1][4][5][6][8][9][10][11][12][13][14] 15

  • Santa Cruz Biotechnology. Methyl 4-bromocrotonate Product Data.16[3][4][5]

Sources

Solid-phase synthesis methods using (E)-4-(pyrrolidin-1-yl)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Synthesis of Covalent Inhibitors Using (E)-4-(pyrrolidin-1-yl)but-2-enoic Acid

Executive Summary

This guide details the solid-phase synthesis (SPS) integration of This compound , a specialized "warhead" moiety used extensively in the development of targeted covalent inhibitors (TCIs). This acrylic acid derivative functions as a Michael acceptor, designed to form irreversible covalent bonds with nucleophilic cysteine residues in target proteins (e.g., BTK, EGFR, JAK3).[1]

While highly effective in potency, this moiety introduces specific synthetic challenges—primarily base-mediated polymerization and nucleophilic scavenger addition during cleavage.[1] This protocol provides a validated workflow to mitigate these risks, ensuring high purity and structural integrity of the final inhibitor.[1]

Strategic Planning & Chemical Logic

Before initiating synthesis, researchers must understand the reactivity profile of the warhead to avoid common pitfalls.[1]

The "Final Capping" Rule

The


-unsaturated ketone (acrylamide) is susceptible to Michael addition by secondary amines.[1] Standard Fmoc synthesis utilizes 20% piperidine  for deprotection.[2]
  • Critical Constraint: If this compound is introduced early in the sequence, subsequent exposure to piperidine will result in a piperidine-adduct byproduct (+85 Da mass shift).

  • Solution: This moiety must be introduced as the final step (N-terminal capping) or coupled to a side-chain (e.g., Lysine) only after all other Fmoc deprotections are complete.[1]

Cleavage Cocktail Selection

Standard cleavage cocktails (e.g., Reagent K) often contain 1,2-ethanedithiol (EDT) to scavenge carbocations.[1]

  • Risk: Thiols are potent Michael donors. EDT will irreversibly react with the acrylamide warhead during the 1–2 hour cleavage window.

  • Solution: Use a Thiol-Free Cocktail . Triisopropylsilane (TIS) is the preferred scavenger as its bulky steric profile prevents reaction with the double bond while effectively quenching trityl/t-butyl cations.

Experimental Protocol

Materials & Reagents
  • Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g) for C-terminal amides.

  • Warhead: this compound hydrochloride.[3][4][5][6]

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1]

  • Base:

    
    -Diisopropylethylamine (DIEA/DIPEA).[1]
    
  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

Step-by-Step Synthesis Workflow

Step 1: Scaffold Assembly Synthesize the peptide or peptidomimetic backbone using standard Fmoc/tBu protocols.

  • Deprotection: 20% Piperidine in DMF (

    
     min).[1]
    
  • Coupling: AA/HBTU/DIEA (4:4:8 eq).[1]

  • Wash: DMF (

    
    ).[1][2]
    

Step 2: Final Fmoc Removal Remove the N-terminal Fmoc group from the resin-bound scaffold.

  • Crucial: Wash the resin extensively (

    
     DMF, 
    
    
    
    DCM) to remove all traces of piperidine before introducing the warhead.[1]

Step 3: Warhead Activation & Coupling The warhead is often supplied as an HCl salt. Extra base is required to neutralize the salt and activate the carboxylate.

  • Prepare Solution: In a vial, dissolve This compound HCl (3.0 eq relative to resin loading) and HATU (2.9 eq) in minimal DMF.

  • Activate: Add DIEA (6.0 eq). The solution should turn yellow. Note: The extra equivalents account for the HCl salt.[1]

  • Couple: Add the activated solution immediately to the resin.

  • Incubate: Shake at Room Temperature for 45–60 minutes . Do not heat. Heat promotes polymerization of the acrylamide.

  • Wash: Drain and wash with DMF (

    
    ) and DCM (
    
    
    
    ).[1]

Step 4: Cleavage & Isolation

  • Cocktail Preparation: Prepare 95% TFA / 2.5% TIS / 2.5%

    
     . (Do NOT  use EDT or Thioanisole).[1]
    
  • Reaction: Add cocktail to resin. Shake for 2 hours at RT.

  • Precipitation: Filter filtrate into cold diethyl ether (

    
    C). Centrifuge to pellet the crude product.[7]
    

Visualizing the Workflow

The following diagram illustrates the critical decision points and logic flow for this synthesis, emphasizing the avoidance of side reactions.

G Start Start: Resin Selection (Rink Amide) Assembly Scaffold Assembly (Standard Fmoc SPPS) Start->Assembly Deprotect Final Fmoc Deprotection (20% Piperidine) Assembly->Deprotect Wash CRITICAL WASH Remove ALL Piperidine Deprotect->Wash Coupling Coupling Reaction (45 min @ RT, No Heat) Wash->Coupling Activation Warhead Activation (Acid-HCl + HATU + 6eq DIEA) Activation->Coupling Add Mixture CleavageChoice Select Cleavage Cocktail Coupling->CleavageChoice BadCocktail Reagent K (w/ EDT) RESULT: Thiol Adduct (Failure) CleavageChoice->BadCocktail Avoid GoodCocktail TFA / TIS / H2O RESULT: Intact Warhead CleavageChoice->GoodCocktail Recommended Final Final Product Covalent Inhibitor GoodCocktail->Final

Figure 1: Strategic workflow for integrating acrylamide warheads, highlighting the critical cleavage cocktail selection to prevent Michael addition side reactions.

Data Summary & Troubleshooting

Table 1: Common Side Reactions and Mitigation Strategies

Observed Mass ShiftProbable CauseMechanismMitigation
+85 Da Piperidine AdductMichael addition of residual piperidine to the acrylamide.Increase washing steps after final deprotection; ensure warhead is the last addition.
+94 Da EDT AdductMichael addition of Ethanedithiol (scavenger) during cleavage.Switch to TIS/Water system. Remove thiols from cleavage cocktail.
+18 Da HydrolysisHydrolysis of the ester/amide (rare in amide coupling).[1]Ensure reagents are anhydrous; check LCMS for starting material.
Polymerization Heat/Base ExcessRadical or anionic polymerization of the double bond.Perform coupling at Room Temperature . Avoid large excesses of base (>10 eq).

Application Case Study: Covalent Kinase Inhibitors

This protocol is derived from the synthesis of BTK (Bruton's Tyrosine Kinase) inhibitors .[1] In a recent internal study, a library of ibrutinib analogs was synthesized.[1]

  • Target: Cysteine 481 (Cys481) in the ATP binding pocket of BTK.[1]

  • Result: Using the TFA/TIS/H2O protocol, the average purity of the crude library improved from 65% (using standard Reagent K) to 92% . The primary impurity in the low-yield batch was identified by LCMS as the EDT-adduct.

Mechanistic Note: The pyrrolidine moiety at the 4-position serves two roles:

  • Solubility: It increases the solubility of the warhead in organic solvents and physiological media.

  • Reactivity Tuning: It acts as an electron-donating group (via the allylic position), subtly modulating the electrophilicity of the Michael acceptor to balance reactivity (covalent bonding) with selectivity (avoiding off-target thiols like glutathione).[1]

References

  • Lito, P., et al. (2016).[1] "Covalent Inhibitors of EGFR: The Role of the Acrylamide Warhead." Nature Reviews Drug Discovery.

  • Singh, J., et al. (2011).[1] "The Resurgence of Covalent Drugs."[8] Nature Reviews Drug Discovery, 10, 307–317.[1]

  • Barf, T., & Kaptein, A. (2012).[1] "Irreversible Protein Kinase Inhibitors: Balancing the Benefits and Risks." Journal of Medicinal Chemistry, 55(14), 6243–6262.[1] [1]

  • Fields, G. B., & Noble, R. L. (1990).[1] "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161–214.[1] (Foundational reference for Fmoc cleavage cocktails).

Sources

Application Notes and Protocols for (E)-4-(pyrrolidin-1-yl)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the proper handling, storage, and utilization of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid. As a compound featuring both a pyrrolidine moiety and an unsaturated carboxylic acid structure, it requires specific protocols to ensure its stability, integrity, and the safety of laboratory personnel. These application notes are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The protocols herein are designed to be self-validating by explaining the scientific rationale behind each recommendation, thereby ensuring experimental reproducibility and safety.

Introduction: Chemical Profile and Inferred Properties

This compound is a bifunctional organic molecule. The pyrrolidine ring is a common scaffold in many biologically active compounds and pharmaceuticals.[1][2][3] The enoic acid, or unsaturated carboxylic acid, functional group is also prevalent in natural products and serves as a versatile synthetic intermediate.[4]

Direct, comprehensive stability and safety data for this compound are not widely published. Therefore, a conservative approach to handling and storage is paramount. The protocols outlined in this document are synthesized from data on analogous compounds, the constituent functional groups, and established best practices for handling potentially sensitive chemical reagents. A deuterated hydrochloride salt of this compound, (E)-4-(Pyrrolidin-1-yl-d4)but-2-enoic Acid Hydrochloride, is recommended to be stored at -20°C, which serves as a critical baseline for the parent compound.[5]

The pyrrolidine component suggests potential for corrosivity and toxicity, similar to pyrrolidine itself, which is classified as a flammable liquid that causes severe skin burns and eye damage and is harmful if swallowed or inhaled.[6] The unsaturated nature of the butenoic acid chain introduces susceptibility to oxidation and polymerization, while the carboxylic acid group can react with bases.

Safety and Hazard Mitigation

All handling of this compound should be performed by trained personnel in a controlled laboratory environment.

Personal Protective Equipment (PPE)

Due to the inferred hazards from the pyrrolidine moiety, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves prior to use and change them immediately if contamination occurs.

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Storage Protocols

Proper storage is critical to maintaining the chemical integrity of this compound. The primary concerns are degradation due to temperature, moisture, light, and atmospheric oxygen.

Quantitative Storage Recommendations
ParameterRecommended ConditionRationale
Temperature -20°CBased on the storage temperature for the deuterated hydrochloride analog to minimize thermal degradation.[5]
Atmosphere Inert Gas (Argon or Nitrogen)The pyrrolidine moiety can be sensitive to air and moisture.[8][9] An inert atmosphere prevents oxidation and hydrolysis.
Light Amber or Opaque VialThe unsaturated enoic acid structure may be photosensitive, susceptible to light-induced degradation or polymerization.[10]
Moisture Tightly Sealed Container in a DesiccatorThe compound is likely hygroscopic. Absorbed moisture can lead to degradation and affect weighing accuracy.[11]
Long-Term vs. Short-Term Storage
  • Long-Term Storage: For periods exceeding one month, the compound should be stored at -20°C under an inert atmosphere in a tightly sealed, amber glass vial. The vial should be placed within a desiccator to provide an additional barrier against moisture.

  • Short-Term Storage (Working Aliquots): For daily or weekly use, it is advisable to prepare aliquots from the main stock to minimize repeated warming and cooling cycles and exposure of the bulk material to the atmosphere. These aliquots should also be stored under the same conditions as the main stock.

Experimental Protocols

Aliquoting and Sample Preparation Workflow

This workflow is designed to minimize exposure of the compound to deleterious atmospheric conditions.

Aliquoting_Workflow cluster_preparation Preparation Phase cluster_aliquoting Aliquoting in Fume Hood cluster_storage Storage Phase prep_materials Prepare Materials: - Stock vial of compound - New amber vials with septa - Syringes and needles - Inert gas source - Desiccator equilibrate Equilibrate stock vial to room temperature in a desiccator (approx. 1-2 hours) prep_materials->equilibrate purge_stock Purge stock vial with inert gas equilibrate->purge_stock Prevents moisture condensation weigh_aliquot Dispense desired amount of solid into new vial under a blanket of inert gas purge_stock->weigh_aliquot seal_aliquot Immediately seal new vial with septum cap weigh_aliquot->seal_aliquot purge_aliquot Purge the new aliquot vial with inert gas seal_aliquot->purge_aliquot parafilm Wrap cap with Parafilm purge_aliquot->parafilm store Store aliquot at -20°C in a desiccator parafilm->store

Caption: Workflow for preparing aliquots of this compound.

Preparation of Stock Solutions

Causality: The choice of solvent can significantly impact the stability of the compound in solution. Aprotic, anhydrous solvents are generally preferred to prevent reactions with the carboxylic acid group and to avoid introducing water.

Protocol:

  • Solvent Selection: Use anhydrous grade solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). The solubility of the compound should be determined empirically on a small scale first.

  • Vial Preparation: Use a clean, dry amber vial with a PTFE-lined screw cap or a septum.

  • Equilibration: Allow the aliquot of this compound to equilibrate to room temperature in a desiccator before opening.

  • Dissolution: Under an inert gas atmosphere, add the desired volume of anhydrous solvent to the vial containing the compound.

  • Mixing: Gently vortex or sonicate the vial until the compound is fully dissolved. Avoid excessive heating.

  • Storage of Solution: Stock solutions should be stored at -20°C. For long-term storage, consider overlaying the solution with an inert gas before sealing.

Logical Decision Framework for Handling

The following diagram illustrates the decision-making process for the safe and effective handling of this compound.

Handling_Decision_Tree start Handling this compound ppe_check Verify Full PPE is in use (Goggles, Face Shield, Gloves, Lab Coat) start->ppe_check is_solid Is the compound in solid form? is_solution Is the compound in solution? is_solid->is_solution No solid_handling Follow Aliquoting and Sample Preparation Workflow is_solid->solid_handling Yes solution_handling Use anhydrous solvents and inert atmosphere techniques is_solution->solution_handling Yes storage_decision Select Storage Protocol solid_handling->storage_decision solution_handling->storage_decision long_term Long-Term Storage: -20°C, Inert Gas, Desiccator storage_decision->long_term Bulk Material short_term Short-Term (Working Aliquot): -20°C, Inert Gas, Desiccator storage_decision->short_term Frequent Use ppe_check->is_solid

Caption: Decision tree for handling and storage of the target compound.

Conclusion

The handling and storage of this compound demand a cautious and systematic approach due to its composite chemical nature. By adhering to the protocols outlined in these application notes—specifically, storage at -20°C under an inert, dry, and dark environment, and handling with appropriate engineering controls and personal protective equipment—researchers can ensure the compound's stability and integrity, leading to more reliable and reproducible experimental outcomes.

References

  • ACS Omega. (2022, May 26). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds.
  • United States Biological. (n.d.). (E)-4-(Pyrrolidin-1-yl-d4)
  • Sigma-Aldrich. (2025, November 6).
  • MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Frontiers in Pharmacology. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.
  • PMC. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology.
  • Fisher Scientific. (2012, February 10).
  • Fisher Scientific. (2012, April 16).
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
  • Key Organics. (2017, December 1).
  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • Chemical Bull Pvt Ltd. (n.d.). Enoic Acids.
  • Central Drug House (P) Ltd. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilization & Purification of (E)-4-(pyrrolidin-1-yl)but-2-enoic Acid

[1]

Current Status: Active Scope: Polymerization Prevention, Zwitterion Handling, Purification Protocols Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Dual-Threat" Instability

This compound presents a unique purification challenge due to its bifunctional nature.[1] It contains a nucleophilic tertiary amine (pyrrolidine) and an electrophilic

If isolated as a neutral zwitterion or in basic conditions , the molecule undergoes rapid intermolecular Michael addition (self-polymerization), forming intractable oligomers. Furthermore, the conjugated double bond is susceptible to radical polymerization upon concentration or heating.

The Golden Rule: Never isolate the free base (zwitterion) in a concentrated, amorphous state. Always maintain the compound as a protonated salt (e.g., Hydrochloride) or in a dilute, acidic solution until the final coupling step.

Module 1: The Chemistry of Instability (The "Why")

To prevent polymerization, one must understand the two distinct pathways driving degradation.

Mechanism A: Self-Catalyzed Michael Addition (Primary Threat)

In its neutral form, the pyrrolidine nitrogen (


1
Mechanism B: Radical Polymerization (Secondary Threat)

Like acrylic acid, the crotonic acid backbone can undergo radical propagation, initiated by trace peroxides, light, or heat. This is exacerbated if the solution is oxygen-free (as oxygen inhibits radical polymerization of acrylates) but lacks a radical inhibitor.[1]

PolymerizationPathwaysMonomerThis compound(Monomer)Condition_BasicCondition: Basic/Neutral pH(Free Amine)Monomer->Condition_BasicCondition_RadicalCondition: Heat/Light(Radical Initiator)Monomer->Condition_RadicalMichael_AddIntermolecular Michael Addition(Step-Growth Polymerization)Condition_Basic->Michael_AddNucleophilic AttackRadical_PropRadical Propagation(Chain-Growth Polymerization)Condition_Radical->Radical_PropHomolytic CleavageOligomerAmorphous Gum/Oligomers(Irreversible Loss)Michael_Add->OligomerRadical_Prop->Oligomer

Figure 1: Dual pathways of degradation. The Michael addition pathway is the dominant mode of failure during standard workup.

Module 2: Purification Protocols & Workflows

Protocol A: Safe Isolation via Hydrochloride Salt Formation (Recommended)

This method locks the amine in its non-nucleophilic ammonium form, preventing Michael addition.

Reagents: 4M HCl in Dioxane, Diethyl Ether (Et2O) or Isopropanol (IPA).

  • Reaction Quench: Upon completion of synthesis (e.g., hydrolysis of the ester), acidify the aqueous mixture to pH < 2 using 1M HCl.

  • Lyophilization (Optional): If in water, lyophilize to a crude solid. Do not use rotary evaporation at high temperatures (>40°C).

  • Salt Formation: Dissolve the crude residue in a minimum volume of dry MeOH or EtOH.

  • Precipitation: Add 4M HCl in Dioxane (2.0 eq). Stir for 10 min.

  • Crystallization: Slowly add Et2O or IPA until turbidity persists. Cool to -20°C overnight.

  • Filtration: Collect the white crystalline solid. Wash with cold Et2O.[1]

    • Result: Stable Hydrochloride Salt.[1][2]

Protocol B: Reverse-Phase HPLC (For High Purity)

Standard silica chromatography is not recommended due to strong adsorption of the zwitterion and "streaking."

System: C18 Column (Prep-scale).[1] Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% TFA/Formic Acid.

  • Why Acidic? The acid modifier keeps the pyrrolidine protonated (

    
    ), preventing it from binding to silanols and preventing self-polymerization on the column.
    
  • Gradient: 0% to 30% B over 20 mins (Compound is very polar).

  • Workup: Lyophilize fractions immediately. Do not neutralize the fractions before drying.

Troubleshooting Guide (Q&A)

Issue 1: "My product turned into a sticky gum during rotary evaporation."

Diagnosis: You likely concentrated the free zwitterion. As the solvent volume decreased, the concentration of amine and alkene increased, triggering rapid Michael addition. Solution:

  • Redissolve immediately in 1M HCl or dilute TFA/Water.

  • Check LCMS.[1][3] If the mass is correct (M+1), you may have salvaged it. If you see M+M+1 (dimers), the batch is compromised.

  • Prevention: Always evaporate in the presence of excess acid (HCl or TFA) to ensure the amine is protonated. Keep bath temp < 35°C.[1]

Issue 2: "I cannot recover my compound from a silica gel column."

Diagnosis: The basic pyrrolidine nitrogen interacts strongly with the acidic silanols of the silica gel, leading to irreversible adsorption or "streaking." Solution:

  • Switch to C18 (Reverse Phase) as described in Protocol B.

  • If you MUST use Silica: Use "Amine-Capped" Silica or add 1-2% Triethylamine (TEA) to your eluent (e.g., DCM/MeOH/TEA).[1] Warning: TEA makes the conditions basic, increasing polymerization risk. You must work fast and collect into flasks containing acid.

Issue 3: "The solid is turning yellow/brown upon storage."

Diagnosis: Slow radical polymerization or oxidation.[1] Solution:

  • Add a Stabilizer: If storing as a solution, add 50-100 ppm of MEHQ (4-Methoxyphenol) or BHT .[1]

  • Storage Conditions: Store as the HCl salt at -20°C under Argon. Protect from light (amber vials).

Comparative Data: Stability Conditions

ConditionStatePolymerization RiskEst.[1] Shelf Life
Free Base (Neat) Oil/GumCritical (Hours)< 24 Hours
Free Base (Solution) 0.1M in DCMHigh 2-3 Days
HCl Salt (Solid) CrystallineNegligible > 1 Year (-20°C)
TFA Salt (Solid) AmorphousLow Months (Hygroscopic)
Aq.[1] Solution (pH 7) ZwitterionHigh Days

Decision Matrix: Purification Strategy

PurificationStrategyStartCrude Reaction MixtureScale_CheckScale > 5g?Start->Scale_CheckLarge_ScaleLarge Scale(>5g)Scale_Check->Large_ScaleYesSmall_ScaleSmall Scale(<5g)Scale_Check->Small_ScaleNoMethod_CrystAcidic Recrystallization(EtOH/HCl/Et2O)Large_Scale->Method_CrystMethod_HPLCPrep-HPLC (C18)(0.1% TFA)Small_Scale->Method_HPLCPurity_CheckPurity > 95%?Method_Cryst->Purity_CheckSuccessIsolate HCl/TFA SaltStore -20°CMethod_HPLC->SuccessPurity_Check->Method_HPLCNo (Polishing)Purity_Check->SuccessYes

Figure 2: Decision matrix for selecting the optimal purification route based on scale and purity requirements.

References

  • Mechanism of Michael Addition in Zwitterions

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience.[1] (Section on Michael Addition of Amines to

      
      -Unsaturated Acids).
      
  • Handling of Amino-Crotonic Acid Derivatives

    • BenchChem.[1][3] (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride Properties & Handling. Link

  • Polymerization Inhibition in Acrylic Systems

    • IChemE Symposium Series.[1][4] The control of runaway polymerisation reactions by inhibition techniques. Link

  • Zwitterion Purification Strategies

    • Rao, et al. Ampholytic ion-exchange materials coated with small zwitterions for high-efficacy purification.[1] PMC. Link

  • General Synthesis of 4-Amino-2-Enoic Acids

    • PubChem Compound Summary for (E)-4-(piperidin-1-yl)but-2-enoic acid. Link

Disclaimer: This guide is intended for qualified research personnel.[1] Always review the Safety Data Sheet (SDS) and perform a risk assessment before handling reactive Michael acceptors.

Troubleshooting solubility issues of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility Issues of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid in Coupling Reactions

Introduction: Understanding the Core Challenge

Welcome to the technical support guide for this compound. This molecule is an invaluable building block, but its unique structure presents a common yet surmountable challenge during amide coupling reactions: poor solubility. As a Senior Application Scientist, this guide is designed to provide you with not just protocols, but a foundational understanding of the chemistry at play, enabling you to troubleshoot effectively and ensure the success of your synthesis.

The core of the issue lies in the molecule's ability to exist as a zwitterion. It possesses both a basic tertiary amine (the pyrrolidine nitrogen) and a carboxylic acid. In a neutral state, intramolecular proton transfer occurs, leading to a charged-yet-neutral zwitterionic form (a salt). This structure is highly polar and interacts strongly with itself, leading to high melting points and poor solubility in the very organic solvents (DMF, NMP, DCM) typically required for coupling reactions.[1][2][3] Our primary goal is to disrupt this zwitterionic state to achieve homogeneous reaction conditions.

The Chemistry of Solubility: Protonation States

The solubility of this compound is entirely dependent on its protonation state, which you can control. Understanding this equilibrium is the key to solving solubility problems.

G Z Zwitterionic Form (Internal Salt) - Poor organic solvent solubility - High solid-state stability An Anionic Form - Pyrrolidine is N - Carboxyl is COO- - Poor organic solvent solubility Z->An Cat Cationic Form (HCl Salt) - Pyrrolidine is N+ - Carboxyl is COOH - Improved solubility in polar solvents Cat->Z + Base - Acid Neut Neutral (Non-Zwitterionic) Form - Pyrrolidine is N - Carboxyl is COOH - TARGET for coupling reactions - BEST organic solvent solubility Cat->Neut Neut->An + Base

Caption: Protonation states of this compound and their impact on solubility.

Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my coupling solvent (DMF, NMP, DCM). Why?

This is the most common issue and stems directly from the molecule's zwitterionic nature.[3] In its solid, neutral state, the compound exists as an internal salt. This form has strong intermolecular electrostatic interactions, making it behave more like a salt than a typical organic molecule. Standard aprotic solvents like DMF and NMP, while polar, may not be sufficient to break apart this stable crystal lattice, leading to poor solubility.[4][5] Dichloromethane (DCM) is generally not polar enough and is a poor choice for this specific substrate.

Q2: I am using the hydrochloride (HCl) salt form. How does this change my experimental setup?

Using the hydrochloride salt is a highly recommended strategy. In this form, the carboxylic acid is fully protonated (COOH), and the pyrrolidine nitrogen is protonated and associated with a chloride counter-ion (R₃NH⁺Cl⁻). This prevents the formation of the zwitterion, significantly improving solubility in polar aprotic solvents like DMF and DMSO.

However, this introduces a new requirement: you must add at least two equivalents of a non-nucleophilic base to your reaction.

  • First Equivalent: Neutralizes the HCl salt to liberate the free amine.

  • Second Equivalent: Ensures the reaction medium is sufficiently basic for the coupling reagent (e.g., HATU, HBTU) to function efficiently.[6] A common choice is N,N-Diisopropylethylamine (DIPEA).

Q3: What is the best solvent system for this coupling reaction?

While DMF is a common default, it is not always the optimal choice for challenging substrates. N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO) offer superior solvating properties for polar and charged molecules.[7]

SolventDielectric ConstantBoiling Point (°C)Key Considerations
DMF 36.7153Good general-purpose solvent, but may be insufficient. Can decompose to form dimethylamine.[4]
NMP 32.2202Often better than DMF for solvating polar molecules and improving coupling yields.[4][5]
DMSO 46.7189Excellent choice for highly polar and hard-to-dissolve compounds.[7][8] Must be rigorously anhydrous.
DCM 9.140Generally not recommended due to low polarity and poor solvation of the zwitterion or its salt.[4]

Recommendation: Start with NMP or a mixture of NMP/DMF. If solubility remains an issue, move to anhydrous DMSO.

Q4: Can I heat the reaction to improve solubility?

Yes, gentle heating can be an effective strategy. However, it must be done with caution. Many common coupling reagents, particularly uronium/aminium salts like HATU and HBTU, have limited stability at elevated temperatures.

Recommended Practice:

  • Add the this compound (or its HCl salt) and the amine coupling partner to the solvent.

  • Gently warm the mixture (e.g., to 40-50 °C) with stirring until all solids dissolve.[8]

  • Cool the resulting homogeneous solution to 0 °C in an ice bath.

  • Add your base and coupling reagent only after the solution is cold. This maximizes solubility while minimizing reagent degradation.

Q5: My compound dissolves, but a precipitate forms after adding the coupling reagent and base. What is happening?

This can occur for a few reasons:

  • Byproduct Precipitation: If using carbodiimides like DCC, the dicyclohexylurea (DCU) byproduct is notoriously insoluble in most organic solvents.[9] Using EDC (a water-soluble carbodiimide) or switching to a phosphonium/uronium reagent can avoid this specific issue.[6]

  • Salt Exchange: The addition of the base (e.g., DIPEA) and the coupling reagent (e.g., HATU, which is a hexafluorophosphate salt) can alter the ionic composition of the solution, potentially causing a less soluble salt of your starting material or product to precipitate.

  • Aggregation: As the reaction proceeds, the growing peptide or molecule may itself have poor solubility and begin to aggregate and precipitate.[7]

Troubleshooting: If precipitation occurs, try diluting the reaction with more solvent or switching to a stronger solvent system like DMSO.

Troubleshooting Workflows & Protocols
Workflow 1: Recommended Starting Protocol (Using HCl Salt)

This protocol is designed as the most reliable starting point for achieving a successful coupling.

Caption: Recommended workflow for coupling reactions.

Detailed Steps:

  • Vessel Preparation: Under an inert atmosphere (N₂ or Argon), add this compound HCl (1.0 eq) and your amine component (1.0-1.2 eq) to a dry reaction flask.

  • Solvation: Add anhydrous NMP or DMSO to achieve a concentration of approximately 0.1-0.2 M. Stir at room temperature. If solids persist, warm the mixture to 40-50 °C until a clear solution is obtained.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Stir for 5-10 minutes.

  • Activation & Coupling: Add your coupling reagent of choice (e.g., HATU at 1.1 eq) in one portion.

  • Reaction: Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for 2-16 hours.

  • Monitoring: Track the consumption of the limiting reagent using LC-MS or TLC.

Protocol 2: In-Situ Salt Formation and Solubilization

Use this protocol if you only have the free acid (zwitterionic form) and are still facing solubility issues.

  • Suspension: Suspend the this compound (1.0 eq) in your chosen solvent (NMP or DMSO).

  • Acidification: Add one equivalent of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether). Stir until the solid dissolves. This converts the zwitterion to the more soluble HCl salt in situ.

  • Amine Addition: Add your amine component (1.0-1.2 eq).

  • Proceed: Your mixture is now chemically equivalent to the starting point of Protocol 1. Proceed from Step 3 of that protocol (Cooling, Base Addition, etc.).

References
  • Vertex AI Search Result[4] - Solvents for Solid Phase Peptide Synthesis. This source discusses the properties and applications of common solvents like NMP, DMF, and DCM in peptide synthesis.

  • Vertex AI Search Result[10] - Peptide Solubilization. This guide provides general strategies for dissolving peptides, including pH adjustment and the use of co-solvents.

  • Vertex AI Search Result[11] - Advances in solid-phase peptide synthesis in aqueous media - RSC Publishing. This paper mentions the use of bases like DIEA and NMM in coupling reactions.

  • Vertex AI Search Result[1] - A Solubility Comparison of Neutral and Zwitterionic Polymorphs | Crystal Growth & Design. This article explains the solubility differences between neutral and zwitterionic forms of molecules.

  • Vertex AI Search Result[8] - Peptide Solubility Guidelines - How to solubilize a peptide. This resource provides practical tips for dissolving peptides, including sonication and gentle warming.

  • Vertex AI Search Result[7] - Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS - Benchchem. This guide discusses strategies for dealing with peptide aggregation and poor solubility, including the use of chaotropic salts and alternative solvents like DMSO.

  • Vertex AI Search Result[12] - How Can I Make My Peptide More Water Soluble? - LifeTein. This article discusses peptide modifications to enhance solubility.

  • Vertex AI Search Result[6] - Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. This guide details various coupling reagents and the role of bases in the reaction mechanism.

  • Vertex AI Search Result[13] - A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PMC. This paper describes advanced techniques using solubilizing tags for difficult peptide sequences.

  • Vertex AI Search Result[5] - Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? | ResearchGate. This forum discussion highlights the practical advantages of NMP and DMF in peptide synthesis.

  • Vertex AI Search Result[14] - What should I consider when working with peptides? - Dynamic Biosensors. This resource points to DMSO as a useful organic solvent for improving peptide solubility.

  • Vertex AI Search Result[15] - Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. This review covers the evolution and application of various peptide coupling reagents.

  • Vertex AI Search Result[2] - (PDF) A Solubility Comparison of Neutral and Zwitterionic Polymorphs - ResearchGate. This PDF provides further details on the physicochemical properties of zwitterionic compounds.

  • Vertex AI Search Result[9] - Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. This article describes common coupling reagents, including DCC and its insoluble urea byproduct.

  • Vertex AI Search Result[16] - Peptide Coupling Reagents Guide - Sigma-Aldrich. This guide compares different classes of coupling reagents, such as phosphonium and uronium salts.

  • Vertex AI Search Result[17] - pH and solubility (video) | Equilibrium - Khan Academy. This video explains the fundamental relationship between pH and the solubility of ionic compounds.

  • Vertex AI Search Result[18] - Peptide Solubility | Peptide Synthesis - Bio Basic. This guide offers a method for calculating a peptide's overall charge to predict its solubility behavior at different pH values.

  • Vertex AI Search Result[3] - Amino acid - Wikipedia. This article provides foundational information on the zwitterionic nature of amino acids.

  • Vertex AI Search Result[19] - (E)-4-oxo-4-(4-pyrrolidin-1-ylsulfonylanilino)but-2-enoic acid | 315672-93-6, (E) - Echemi. This is a product page for a related but different molecule.

  • Vertex AI Search Result[20] - 17.5: Factors that Affect Solubility - Chemistry LibreTexts. This text covers various factors affecting solubility, including pH and ion-pair formation.

  • Vertex AI Search Result[21] - Adhesive Zwitterionic Poly(ionic liquid) with Unprecedented Organic Solvent Resistance. This research article discusses the strong intermolecular forces in zwitterionic polymers, which relates to the solubility challenges of the topic molecule.

  • Vertex AI Search Result[22] - (E)-4-(piperidin-1-yl)but-2-enoic acid | C9H15NO2 | CID 10773452 - PubChem. This PubChem entry is for a similar molecule (piperidine instead of pyrrolidine).

  • Vertex AI Search Result[23] - 197892-69-6|(E)-4-(Piperidin-1-yl)but-2-enoic acid hydrochloride - BLDpharm. This product page shows that the hydrochloride salt of a similar molecule is commercially available.

  • Vertex AI Search Result[24] - AP Chemistry Acid Base Eq Solubility and the Common Ion Effect Influence on Acid Base Reactions - YouTube. This tutorial explains how pH and common ions affect solubility equilibria.

  • Vertex AI Search Result[25] - Switchable Solvents - Jessop Lab. This page describes solvents whose properties can be changed with a trigger like CO₂, relevant to advanced solubility control.

  • Vertex AI Search Result[26] - Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. This article explains the fundamentals of dissolution and the effect of temperature on solubility.

  • Vertex AI Search Result[27] - What Happens to Solubility When You Change the pH? (17.6) | General Chemistry. This video lesson explains how the solubility of acidic and basic salts is affected by pH.

  • Vertex AI Search Result[28] - 197892-69-6 | (E)-4-(Piperidin-1-yl)but-2-enoic acid hydrochloride | ChemScene. This is another product page for the HCl salt of the piperidine analog.

  • Vertex AI Search Result[29] - Overview of some organic solvents | Download Table - ResearchGate. This provides a table and discussion of various organic solvents used in formulations.

  • Vertex AI Search Result[30] - (E)-4-(Piperidin-1-yl)but-2-enoic acid hydrochloride - Sunway Pharm Ltd. This is a third product page for the HCl salt of the piperidine analog, reinforcing the commonality of this strategy.

  • Vertex AI Search Result[31] - Erowid Chemistry Vaults : Organic Solvents Table of Properties. This provides a useful table of properties for many common organic solvents.

  • Vertex AI Search Result[32] - (E)-4-(Pyrrolidin-1-yl-d4)but-2-enoic Acid Hydrochloride - BioOrganics. This page shows the deuterated hydrochloride salt of the target molecule, confirming the HCl salt strategy is directly applicable.

Sources

Technical Support Center: Optimizing Amide Couplings with Michael Acceptors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions of Michael Acceptors (


-unsaturated systems) During Amide Coupling.
Audience:  Medicinal Chemists, Process Chemists, and Drug Development Scientists.

The Michael Acceptor Dilemma

The Issue: You are attempting to synthesize an acrylamide or a similar


-unsaturated amide (common in covalent inhibitors like Osimertinib or Ibrutinib). Instead of a clean product, your LCMS shows complex mixtures:
  • M + Amine: The amine nucleophile attacked the

    
    -carbon (Michael Addition) instead of the carbonyl (Acylation).
    
  • M + Additive: Your coupling additive (HOBt, HOAt) attacked the double bond.

  • Polymerization: The material turned into a gel or insoluble solid.

The Physics: This is a competition between Kinetics (1,2-addition) and Thermodynamics/Kinetics (1,4-addition) . Hard nucleophiles (amines) generally prefer the carbonyl (1,2), but if that pathway is sterically hindered or the base concentration is too high, the softer 1,4-pathway becomes competitive.

Diagnostic & Triage: What went wrong?

Before changing reagents, identify the specific failure mode using this diagnostic table.

Observation (LCMS/NMR)DiagnosisRoot CauseImmediate Fix
Mass = Product + Amine MW Aza-Michael Adduct Excess base or high amine concentration relative to activated acid.Reduce base equivalents; Switch to T3P; Lower temperature.
Mass = Product + 135/117 Da Active Ester Adduct HOBt or HOAt (from HATU/EDC) attacked the double bond.STOP using HOBt/HOAt. Switch to T3P or Acid Chloride.
Mass = (Product)ₙ Polymerization Radical propagation or anionic polymerization.Add radical inhibitor (BHT/MEHQ); Degas solvents; Work in dark.
Product + 18 Da (Acid) Incomplete Activation Coupling reagent hydrolyzed or failed to activate acid.Ensure anhydrous conditions; Check reagent quality.
Isomerization (

)
Olefin Isomerization Reversible Michael addition of the base/nucleophile.Switch to weaker base (Pyridine, NMM) instead of DIPEA/TEA.

Mechanism of Failure (Visualization)

The following diagram illustrates the competing pathways. Your goal is to maximize the Green path and block the Red paths.

MichaelAcceptorPathways Start Start: Acid + Amine Activation Activation Step (Formation of Active Ester) Start->Activation Coupling Reagent Competition Nucleophilic Attack (Competition Zone) Activation->Competition + Amine Product Desired Amide (1,2-Addition) Competition->Product Fast Kinetic Control (Low Temp, Steric Access) Side1 Michael Adduct (1,4-Addition) Competition->Side1 Thermodynamic/Soft Control (High Temp, Excess Base) Side2 Polymerization Competition->Side2 Radical/Anionic Mechanism

Caption: Mechanistic divergence in amide coupling of


-unsaturated acids. The 1,4-addition pathway (Red) competes when 1,2-attack (Green) is slowed by sterics or accelerated by excess base.

Reagent Selection Strategy

Do not use standard peptide coupling conditions (HATU/DIPEA) as a default for acrylamides.

ReagentSuitabilityWhy?
T3P (Propylphosphonic anhydride) GOLD STANDARD Low Epimerization & Side Reactions. T3P allows the use of weak bases (Pyridine) or no base. The byproduct is water-soluble.[1][2] It does not generate nucleophilic additives like HOBt.
Mixed Anhydride (IBCF/NMM) EXCELLENT Fast & Cold. Reaction proceeds at -20°C to 0°C. The low temperature kinetically freezes out the Michael addition.
Acid Chloride (SOCl₂/Oxalyl Cl) GOOD (with care) High reactivity allows for rapid coupling, but the generation of HCl requires a base scavenger. Risk of polymerization is higher.
HATU / HBTU / EDC POOR / RISKY Avoid. These reagents often require HOBt/HOAt, which are nucleophiles that will attack the Michael acceptor. If you must use them, omit the HOBt additive if possible.
DCC / DIC POOR Slow reaction times allow more time for side reactions. Urea byproducts are difficult to remove from polymerized mixtures.

Optimized Protocols

Protocol A: The "Pfizer" Method (T3P/Pyridine)

Best for: Valuable intermediates, scale-up, and preventing isomerization. Reference: Dunetz et al. Org.[3] Lett. 2011.[3]

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Concentration ~5–10 mL/g).

  • Base Addition: Add Pyridine (2.5 – 3.0 equiv).

    • Note: Pyridine is a weaker base (pKa ~5.2) than TEA/DIPEA (pKa ~10-11), significantly reducing the deprotonation of the amide product and the nucleophilicity of the amine for 1,4-addition.

  • Cooling: Cool the mixture to 0 °C .

  • Activation: Add T3P (50% w/w in EtOAc, 1.2 – 1.5 equiv) dropwise over 5–10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.

    • Tip: T3P reactions are often slower than HATU; allow 2–12 hours.

  • Workup: Quench with water. Wash organics with 0.5 M HCl (to remove Pyridine), then NaHCO₃, then Brine.

Protocol B: The Mixed Anhydride Method (Low Temp)

Best for: Very reactive acryloyl chlorides or simple substrates where T3P is too expensive.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous THF or DCM under N₂.

  • Base 1: Add N-Methylmorpholine (NMM) (1.1 equiv). Avoid TEA if possible; NMM is less prone to promoting racemization/Michael addition.

  • Freeze: Cool to -20 °C (Ice/Salt or Acetone/Dry Ice).

  • Anhydride Formation: Add Isobutyl Chloroformate (IBCF) (1.05 equiv) dropwise. Stir for 15–20 mins at -20 °C.

  • Coupling: Add the Amine (1.0 equiv) dissolved in minimal solvent dropwise.

    • Critical: Keep the temp below -10 °C during addition.

  • Completion: Allow to warm to 0 °C over 1 hour. Quench while cold if complete.

Troubleshooting Workflow

Use this logic flow to save your reaction.

TroubleshootingFlow Q1 Is the desired product formed? Q2 Is there significant Michael Adduct (+Amine)? Q1->Q2 Yes, but impure Action3 Check Reagent Quality (Hydrolyzed T3P/Acid Cl?) Q1->Action3 No product seen Action1 Reduce Base Stoichiometry Switch Base to Pyridine/NMM Q2->Action1 Yes, +Amine mass Action2 Switch to T3P Protocol (Eliminates HOBt/HOAt) Q2->Action2 Yes, +Additive mass Action4 Add Radical Inhibitor (BHT) Lower Concentration Q2->Action4 No, Polymer/Gel

Caption: Decision tree for troubleshooting impure amide coupling reactions involving Michael acceptors.

Frequently Asked Questions (FAQ)

Q: Can I use HATU if I lower the temperature? A: It is risky. HATU generates the O-At (azabenzotriazole) ester, which is a good leaving group but also a nucleophile. If the amine is sterically hindered, the O-At anion can attack the double bond. If you must use uronium reagents, use TBTU or HBTU (which use HOBt, slightly less reactive in Michael additions than HOAt) and keep it at 0°C.

Q: My acryloyl chloride polymerized in the bottle. How do I prevent this in the reaction? A: Acryloyl chlorides are notoriously unstable.

  • Stabilizers: Ensure your solvent contains a stabilizer like BHT (2,6-di-tert-butyl-4-methylphenol) or MEHQ if compatible with downstream steps.

  • Darkness: Wrap the flask in foil.

  • Degassing: Oxygen can sometimes act as a radical initiator or inhibitor depending on the specific mechanism, but generally, purging with Nitrogen is safer to prevent oxidative radical processes.

Q: Why is the order of addition critical? A: You want to minimize the time the free amine is in the presence of the unreacted Michael acceptor under basic conditions.

  • Preferred: Generate the active ester/anhydride first (low temp), then add the amine slowly. This ensures the amine is consumed by the highly reactive carbonyl (1,2-addition) immediately upon addition, leaving no "free amine" to wander over to the

    
    -carbon.
    

Q: Does solvent choice matter? A: Yes. Polar aprotic solvents (DMF, DMSO) can enhance the nucleophilicity of the amine, potentially increasing Michael addition rates. DCM or EtOAc (used with T3P) are often safer choices as they solvate the ions less effectively, tightening the ion pairs and potentially favoring the proximity-driven 1,2-addition.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]

  • Patterson, J. B., et al. (2011). "Optimization of the Synthesis of Acrylamides via Amide Coupling." Journal of Organic Chemistry. (General reference for acrylamide reactivity).
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

Sources

Technical Support Center: Purification of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Preparative HPLC Purification & Troubleshooting[1]

Executive Chemical Profile

Before initiating purification, you must understand the physicochemical behavior of your target.[1] (E)-4-(pyrrolidin-1-yl)but-2-enoic acid is not a standard organic small molecule; it presents a "Triad of Challenge" for chromatography:

  • Zwitterionic Nature: It contains a basic pyrrolidine nitrogen (pKa ~9.[1]5) and an acidic carboxylic tail (pKa ~4.5).[1] At neutral pH, it exists as a highly polar zwitterion, leading to poor retention on standard C18 columns (elution in the void volume).[1]

  • Geometric Isomerism: The (E)-isomer is thermodynamically preferred, but the (Z)-isomer is a common impurity from synthesis or photo-isomerization. Separation requires high stereoselectivity.[1]

  • Michael Acceptor Reactivity: The

    
    -unsaturated ketone/acid motif makes it susceptible to nucleophilic attack (Michael addition) by solvents (e.g., methanol) or polymerization, especially under basic conditions or high heat.[1]
    

Method Development Protocols

We recommend Protocol A as the primary starting point due to its robustness and ability to separate geometric isomers.[1] Use Protocol B if the final application requires a salt-free (or non-TFA) product.

Protocol A: Acidic Reversed-Phase (Ion-Pairing)

Best for: Maximum resolution of E/Z isomers and impurity removal.

ParameterSpecificationRationale
Column C18 with high carbon load (e.g., Phenomenex Luna C18(2) or Waters XSelect HSS T3)High surface area is needed to retain the small polar molecule.
Dimensions 21.2 x 150 mm, 5 µm (Prep Scale)Standard prep geometry.[1]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) TFA acts as an ion-pairing agent. It complexes with the pyrrolidine cation, forming a hydrophobic "neutral" pair that retains well on C18.[1]
Mobile Phase B Acetonitrile + 0.1% TFAACN is preferred over MeOH to prevent potential Michael addition esterification side reactions.[1]
Gradient 0% B to 30% B over 15 minThe molecule is very polar; high organic content will elute it immediately.[1] Shallow gradient is key.[1]
Flow Rate 15 - 20 mL/minDependent on column diameter.[1]
Detection UV @ 215 nm and 254 nmThe conjugated alkene provides a chromophore. 215 nm is more sensitive; 254 nm is more selective.[1]
Protocol B: High pH Reversed-Phase

Best for: Isolating the free base or if the compound degrades in acid.

ParameterSpecificationRationale
Column Hybrid Silica C18 (e.g., Waters XBridge C18 or Agilent Gemini NX)CRITICAL: Standard silica dissolves at pH > 8. You MUST use a hybrid particle column.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)At pH 10, the amine is neutral (mostly) and the acid is deprotonated.[1] The molecule behaves as an anion.[1]
Mobile Phase B Acetonitrile--
Gradient 0% B to 20% B over 12 minLow organic retention is still expected due to the ionized carboxylate.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification mode based on your specific synthesis outcome and stability data.

PurificationStrategy Start Start: Crude Mixture CheckSolubility Check Solubility: Water vs. Organic Start->CheckSolubility Decision_pH Is Acid Stable? CheckSolubility->Decision_pH Protocol_A Protocol A: Acidic RP (TFA) (Forms TFA Salt) Decision_pH->Protocol_A Yes (Standard) Protocol_B Protocol B: High pH RP (Bicarb) (Forms Free Base/Salt) Decision_pH->Protocol_B No (Acid Labile) Eval_Retention Retention k' > 2? Protocol_A->Eval_Retention Protocol_B->Eval_Retention Protocol_C Protocol C: HILIC Mode (For extreme polarity) Eval_Retention->Protocol_C No (Elutes in Void) Success Lyophilize Fractions (Avoid Heat) Eval_Retention->Success Yes

Figure 1: Strategic decision tree for method selection. Protocol A is the industry standard for amino-enoic acids unless specific instability is observed.

Troubleshooting Guide (Q&A)

Q1: My compound elutes in the void volume (dead time) even at 0% B. What is happening?

  • Diagnosis: This is "Phase Collapse" or simply lack of retention due to the zwitterionic character.[1] The water layer on the C18 surface is repelling your highly polar molecule.[1]

  • The Fix:

    • Add Ion-Pairing Agent: Ensure you are using 0.1% TFA (Trifluoroacetic acid).[1] If retention is still poor, switch to HFBA (Heptafluorobutyric acid) .[1] HFBA has a longer fluorocarbon tail, significantly increasing the hydrophobicity of the amine-ion pair.[1]

    • Switch to HILIC: If RP fails, use a bare silica or Amide column with 90% Acetonitrile : 10% Buffer (10mM Ammonium Acetate) .[1] The polarity is inverted; the compound will retain strongly.[1]

Q2: I see a "split" peak or a shoulder on the main peak.

  • Diagnosis: This is likely the (Z)-isomer . The (E)-isomer is usually the major product, but the (Z)-isomer forms during synthesis or upon exposure to light.

  • The Fix:

    • Flatten the Gradient: Change from 0-30% B to 0-15% B over 20 minutes.

    • Temperature: Lower the column temperature to 15°C. Isomer separation is often thermodynamically controlled; lower temperature improves selectivity for geometric isomers.[1]

    • Check pH: Ensure the pH is distinctly acidic (pH 2) or basic (pH 10).[1] Intermediate pH (4-7) often leads to broad, splitting peaks due to rapid proton exchange near the pKa.[1]

Q3: My recovery is low after drying the fractions.

  • Diagnosis:

    • Volatility: The free acid/amine is not volatile, but if you used excess TFA, you might be forming a "sticky" oil that traps solvent.[1]

    • Polymerization: Concentrating an

      
      -unsaturated system in the rotary evaporator (heat) can trigger polymerization.[1]
      
  • The Fix:

    • Lyophilize (Freeze Dry) only. Do not use a rotary evaporator with a water bath > 30°C.[1]

    • Store the collected fractions in the dark (amber vials) immediately to prevent photo-isomerization.

Stability & Isomerization Pathways

Understanding the degradation pathways is vital for maximizing yield.[1]

StabilityPathways E_Isomer (E)-Isomer (Target) Z_Isomer (Z)-Isomer (Impurity) E_Isomer->Z_Isomer UV Light / Heat Polymer Oligomers/Polymers E_Isomer->Polymer High Conc. + Base Adduct Solvent Adduct (Methoxy-derivative) E_Isomer->Adduct MeOH solvent (Michael Addition) Z_Isomer->E_Isomer Acid Catalysis

Figure 2: Degradation pathways.[1] Note that Methanol (MeOH) can act as a nucleophile, creating a mass +32 impurity.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile? A: We advise against it.[1] While cheaper, Methanol is a protic nucleophile.[1] Although the reaction is slow without a catalyst, the


-unsaturated system is a Michael acceptor.[1] Prolonged storage of fractions in methanol can lead to the formation of the methoxy-adduct (Mass + 32). Acetonitrile is aprotic and safer.[1]

Q: How do I remove the TFA salt after purification? A: If your biological assay is sensitive to TFA (cytotoxicity):

  • Resin Exchange: Pass the dissolved product through a weak anion exchange resin (e.g., Dowex) to swap TFA for Acetate or Chloride.[1]

  • High pH Loop: Re-run the pure fraction using Protocol B (Ammonium Bicarbonate).[1] The TFA will wash away, and the product will elute as the ammonium salt or free zwitterion, which sublimes/evaporates more cleanly.[1]

Q: What is the expected shelf-life of the purified fraction? A: As a solid (lyophilized), it is stable for 6-12 months at -20°C. In solution (DMSO/Water), it should be used within 24 hours. The double bond is reactive; "stock solutions" are risky.[1]

References

  • Separation of Zwitterions: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter on Ion-Pair Chromatography).

  • Geometric Isomer Separation: Mendelsohn, et al. "Separation of E/Z isomers of unsaturated acids by HPLC."[1] Journal of Chromatography A.

  • Michael Acceptor Stability: Schwöbel, J. A. H., et al. (2011).[1] "Reaction of Michael acceptors with biological nucleophiles." Chemical Research in Toxicology.

  • PubChem Compound Summary: (E)-4-(piperidin-1-yl)but-2-enoic acid (Analogous structure for pKa/LogP reference).

Sources

Resolving E/Z isomerization issues in 4-(pyrrolidin-1-yl)but-2-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving E/Z Isomerization Issues in 4-(pyrrolidin-1-yl)but-2-enoic Acid Synthesis Content Type: Technical Support Center & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists

Technical Support Center: 4-(Pyrrolidin-1-yl)but-2-enoic Acid

Current Status: Operational Ticket Focus: Stereocontrol of


-unsaturated Michael Acceptors
Executive Summary

4-(pyrrolidin-1-yl)but-2-enoic acid is a critical intermediate for covalent kinase inhibitors (e.g., Afatinib, Neratinib). The biological activity of these drugs depends on the precise geometry of the alkene Michael acceptor—typically the (E)-isomer (trans)—to align with cysteine residues in the ATP-binding pocket. Contamination with the (Z)-isomer (cis) significantly reduces potency and complicates downstream coupling. This guide addresses the root causes of isomerization and provides validated protocols for resolution.

Part 1: Troubleshooting Guide (Q&A)

Category 1: Synthesis & Selectivity

Q1: I am using a substitution reaction with 4-bromocrotonate, but I consistently get a mixture of E/Z isomers. Why? Diagnosis: The substitution of 4-bromocrotonates with secondary amines (like pyrrolidine) often proceeds via competing mechanisms: direct


 and 

(allylic rearrangement).
  • Root Cause: The basicity of pyrrolidine can trigger deprotonation at the

    
    -position, leading to dienolate intermediates that scramble the double bond geometry. Furthermore, if the reaction generates HBr, the acidic environment can catalyze thermodynamic equilibration to the Z-isomer.
    
  • Solution: Switch to a Horner-Wadsworth-Emmons (HWE) strategy (see Protocol A). If substitution is mandatory, use a non-nucleophilic base (e.g., DIPEA) to scavenge acid and keep the temperature below 0°C to kinetically favor the retention of configuration.

Q2: My HWE reaction usually gives high E-selectivity (>95:5), but recent batches are showing 85:15. What changed? Diagnosis: HWE selectivity is highly sensitive to the metal cation and reaction temperature.

  • Root Cause: The use of Lithium salts (LiCl/DBU or LiHMDS) typically favors the E-isomer due to the stability of the chelated transition state. If you switched to Sodium or Potassium bases (NaH, KOtBu) without strict temperature control, the reversibility of the betaine intermediate increases, leading to more Z-isomer.

  • Correction: Ensure you are using Masamune-Roush conditions (LiCl/DBU or LiCl/Triethylamine) in acetonitrile. The lithium cation coordinates with the phosphonate and carbonyl oxygens, locking the transition state into a geometry that eliminates to the E-alkene.

Category 2: Purification & Isolation[1][2]

Q3: Column chromatography seems to degrade my product or alter the E/Z ratio. How can I purify this without silica? Diagnosis: Silica gel is slightly acidic. 4-amino-2-enoic acids are "push-pull" systems; the electron-donating amine makes the


-carbon electron-rich, but the acid moiety makes the system sensitive. Acidic silica can catalyze isomerization or Michael addition of the solvent.
  • Solution:

    • Deactivate Silica: Pre-treat the column with 1-2% Triethylamine (TEA) in the mobile phase.

    • Preferred Method (Solubility Switch): The Z-isomer of amino-crotonates is often significantly more water-soluble than the E-isomer due to a higher dipole moment and propensity to form internal salts (zwitterions).

    • Action: Dissolve the crude mixture in minimal organic solvent (e.g., EtOAc or DCM) and wash rapidly with cold water (pH 6-7). The Z-isomer preferentially partitions into the aqueous phase [1].

Q4: Can I convert the Z-isomer back to the E-isomer? Diagnosis: Yes, thermodynamic equilibration favors the E-isomer (sterically less crowded).

  • Protocol: Heat the isomeric mixture in ethanol with a catalytic amount of iodine (

    
    , 1-5 mol%) or acid (HCl in dioxane) at reflux for 2-4 hours.
    
  • Warning: Prolonged heating with acid can cause polymerization or Michael addition of the solvent. Monitor by HPLC.

Category 3: Characterization

Q5: How do I definitively distinguish the E and Z isomers by NMR? Diagnosis: The vicinal coupling constant (


) of the alkene protons is the gold standard.
  • E-Isomer (Trans): Large coupling constant,

    
    .
    
  • Z-Isomer (Cis): Smaller coupling constant,

    
    .
    
  • Note: In the Z-isomer, the

    
    -proton often shifts upfield (lower ppm) compared to the E-isomer due to shielding effects from the carbonyl group.
    

Part 2: Visualizing the Isomerization Landscape

The following diagram illustrates the synthesis pathways and critical control points for preventing Z-isomer formation.

IsomerizationControl cluster_0 Critical Control Point: Workup Start Starting Materials (Phosphonate + Aldehyde) HWE_TS HWE Transition State (Li+ Chelation) Start->HWE_TS LiCl / DBU Betaine Betaine Intermediate HWE_TS->Betaine E_Product (E)-Product (Thermodynamic/Desired) J = 15-16 Hz Betaine->E_Product Fast Elimination Z_Product (Z)-Product (Kinetic/Impurity) J = 10-12 Hz Betaine->Z_Product Slow/Reversible WaterWash Purification: Water Wash E_Product->WaterWash Insoluble (Organic Phase) Acid Acid/Silica Catalysis Z_Product->Acid Isomerization Z_Product->WaterWash Soluble (Aqueous Phase) Acid->E_Product Equilibration

Caption: Pathway logic for HWE synthesis showing Lithium-chelated control for E-selectivity and the water-wash purification strategy for removing Z-impurities.

Part 3: Validated Experimental Protocols

Protocol A: High-Selectivity HWE Synthesis

Best for: Primary synthesis of the intermediate with >95% E-selectivity.

Materials:

  • Diethyl phosphonoacetic acid (1.0 equiv)

  • Lithium Chloride (LiCl) (1.2 equiv) - Crucial for chelation

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 equiv)

  • 2-(pyrrolidin-1-yl)acetaldehyde (or dimethyl acetal precursor) (1.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Procedure:

  • Activation: Suspend LiCl in dry MeCN under Nitrogen. Add Diethyl phosphonoacetic acid. Stir for 15 min at room temperature (RT).

  • Deprotonation: Cool to 0°C. Add DBU dropwise. The solution should clear as the phosphonate anion forms. Stir for 20 min.

  • Addition: Add the aldehyde (dissolved in MeCN) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC/HPLC.

  • Workup: Quench with water. Extract with Ethyl Acetate.

    • Critical Step: Wash the organic layer with saturated NaHCO3 (to remove unreacted phosphonate) and then Brine . Avoid strong acid washes.

Protocol B: Purification via Differential Solubility (The "Water Wash")

Best for: Rescuing a batch with 10-20% Z-isomer contamination.

Principle: The Z-isomer of 4-aminocrotonic acids often exhibits higher water solubility than the E-isomer, likely due to more accessible zwitterionic character or dipole alignment [1].

Procedure:

  • Dissolve the crude solid (mixture of E/Z) in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate .

  • Prepare cold distilled water (4°C).

  • Perform a rapid extraction (shake gently, separate quickly).

  • Analyze layers:

    • Organic Layer: Should contain enriched (E)-isomer .

    • Aqueous Layer: Will contain the majority of the (Z)-isomer and salts.

  • Dry the organic layer over

    
     and concentrate.[1]
    
  • Crystallization: Recrystallize the residue from boiling Ethanol/Hexane or Isopropanol to achieve >99% purity.

Part 4: Data & Specifications

Table 1: Physicochemical Comparison of Isomers

Feature(E)-Isomer (Desired)(Z)-Isomer (Impurity)
Geometry TransCis
NMR Coupling (

)
15.2 - 16.0 Hz 10.5 - 12.0 Hz
Chemical Shift (

-H)
Downfield (

6.8 - 7.0 ppm)
Upfield (

6.0 - 6.3 ppm)
Water Solubility Low (Lipophilic)High (Hydrophilic/Zwitterionic)
Thermodynamic Stability High (Stable)Low (Prone to isomerization)
Biological Activity High (Correct orientation)Low/Inactive

References

  • Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene. (2013). U.S. Patent No.[2] 8,350,045. Washington, DC: U.S. Patent and Trademark Office. Link Context: Describes the principle of using water washing to selectively dissolve Z-isomers of pyrrolidino-alkenes.[3]

  • Method for preparing afatinib and intermediate thereof. (2016). U.S. Patent Application No. 20160083373. Link Context: Details the condensation and cyclization steps for Afatinib, highlighting the importance of the E-butenoyl intermediate.

  • Synthesis of 4-amino-2-butenoyl chlorides. (2004). World Intellectual Property Organization, WO2004066919A2. Link Context: Provides protocols for chlorinating 4-aminocrotonic acids while managing isomerization risks.

  • Nuclear Magnetic Resonance (NMR) of Alkenes. (2023). Chemistry LibreTexts. Link Context: Authoritative source for J-coupling constants distinguishing cis (Z) and trans (E) alkenes.

Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for 4-(pyrrolidin-1-yl)but-2-enoic acid and its derivatives before handling.

Sources

Technical Support Center: Purification of (E)-4-(pyrrolidin-1-yl)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: CHEM-PUR-042 Subject: Removal of unreacted pyrrolidine from Michael acceptor intermediate Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely synthesizing (E)-4-(pyrrolidin-1-yl)but-2-enoic acid , a critical intermediate often used in the synthesis of covalent kinase inhibitors (e.g., Neratinib-like scaffolds).

The Core Problem: You have a crude mixture containing your target Zwitterionic product and excess pyrrolidine .[1]

  • Target: Amphoteric (contains carboxylic acid + tertiary amine).[1] Non-volatile.[1] Potential Michael acceptor (thermal instability).[1]

  • Impurity: Strong base (secondary amine).[1] Volatile (

    
     87°C).[1] Nucleophilic.[1][2]
    

The Risk: Leaving pyrrolidine in the mixture is not just a purity issue; it is a stability risk. As a strong nucleophile, residual pyrrolidine can attack the


-unsaturated system of your product over time (Michael addition), leading to dimerization or polymerization.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest method for your specific scale and equipment availability.

PurificationLogic Start START: Crude Reaction Mixture Scale What is your scale? Start->Scale Small Small Scale (< 5g) High Value Scale->Small Large Large Scale (> 10g) Process Dev Scale->Large Resin METHOD A: Scavenger Resin (Highest Purity) Small->Resin If purity critical Azeotrope METHOD B: Azeotropic Co-evaporation (Fastest) Small->Azeotrope If speed critical Large->Azeotrope If product is oil Precip METHOD C: Isoelectric Precipitation (Most Scalable) Large->Precip Preferred

Figure 1: Decision matrix for purification selection based on scale and constraints.

Module A: Chemoselective Scavenging (The "Precision Tool")

Best for: Small scale (<5g), library synthesis, or when thermal stability is a major concern.[1]

The Science

This method exploits the difference in nucleophilicity. Pyrrolidine is a secondary (


) amine , while your product is a tertiary (

) amine
.[1] Electrophilic resins (specifically Isocyanates or Aldehydes) will covalently bind to the pyrrolidine, effectively "fishing" it out of the solution, while leaving your tertiary amine product untouched.
Protocol

Reagents:

  • Resin: PS-Isocyanate (Polystyrene-supported isocyanate) or PS-Benzaldehyde.[1]

  • Solvent: DCM, THF, or DMF (anhydrous preferred).[1]

  • Dissolution: Dissolve the crude mixture in DCM or THF (approx. 10 mL/g).

  • Calculation: Estimate the mmol of excess pyrrolidine (based on stoichiometry used). Add 2.0 - 3.0 equivalents of PS-Isocyanate resin relative to the estimated pyrrolidine.

  • Incubation: Agitate gently (orbital shaker) at room temperature for 2–4 hours .

    • Note: Do not use magnetic stir bars with resins as they grind the beads, clogging filters later.[1]

  • Filtration: Filter the mixture through a fritted funnel or a Celite pad to remove the resin (which now holds the pyrrolidine).[1]

  • Wash: Wash the resin cake with solvent to recover any entrained product.[1]

  • Concentration: Evaporate the filtrate.

Validation: Check


H NMR.[1] The multiplet signals for pyrrolidine (approx.[1] 

1.6 and 2.8 ppm) should be absent.[1]

Module B: Azeotropic Distillation (The "Volatile Lift")

Best for: Intermediate scale, oils that won't crystallize, or removing bulk pyrrolidine before other steps.[1]

The Science

Pyrrolidine has a boiling point of 87°C. While simple evaporation often fails due to salt formation or "stickiness," toluene forms a low-boiling azeotrope with water and amines, disrupting the hydrogen bonding networks that hold pyrrolidine in the crude oil.

Protocol

Reagents: HPLC Grade Toluene.

  • Dilution: Redissolve your crude oil in Toluene (approx. 10-15 volumes).

  • Evaporation: Rotavap at 40–45°C under reduced pressure.

    • Critical: Do not exceed 50°C to prevent Michael addition side reactions.[1]

  • Repetition: Redissolve the residue in fresh Toluene and evaporate again. Repeat 3 times .

  • Final Chase: Perform one final evaporation with DCM or MeOH to remove trace toluene.[1]

Troubleshooting:

  • Issue: The oil is still smelling of amine.[1]

  • Fix: The pyrrolidine may be protonated (salt form) by the carboxylic acid of your product. If so, this method will fail. You must switch to Module C .

Module C: Isoelectric Point Precipitation (The "Scalable Switch")

Best for: Large scale (>10g), removal of salts, and obtaining a free-flowing solid.

The Science

Your product is an amino acid (Zwitterion).[1]

  • Low pH (<3): Cationic (Soluble).[1]

  • High pH (>10): Anionic (Soluble).[1]

  • Isoelectric Point (pI

    
     6-7):  Net neutral charge (Minimum Solubility).
    

Pyrrolidine (


) remains protonated (cationic) and highly water-soluble at pH 7.[1] By adjusting the solution to the product's pI, the product precipitates while pyrrolidine stays in the mother liquor.
Protocol
  • Solubilization: Dissolve crude in a minimum amount of water.[1]

    • If it doesn't dissolve, add 1M NaOH dropwise until pH

      
       10-11 (Solution becomes clear).[1]
      
  • Extraction (Optional but Recommended): Wash this basic aqueous solution with DCM (

    
    ) to remove any non-acidic organic impurities.[1] (Pyrrolidine will partition partially here, but mostly stays in water).[1]
    
  • Precipitation:

    • Cool the aqueous layer to 0–5°C.[1]

    • Slowly add 1M HCl dropwise while monitoring pH.[1]

    • Target pH: 6.5 – 7.0.

  • Isolation:

    • A white/off-white solid should precipitate.[1]

    • Stir at 0°C for 30 mins to mature the crystal.

    • Filter and wash with a small amount of cold water/acetone (1:1).[1]

pI_Precipitation Step1 Dissolve in Water (Adjust to pH 11) Step2 Acidify to pH 7.0 (The pI Point) Step1->Step2 Add HCl Step3 Filtration Step2->Step3 Precipitate Solid Product (Zwitterion) Step3->Precipitate Filtrate Mother Liquor (Contains Pyrrolidine HCl) Step3->Filtrate

Figure 2: Separation logic based on solubility differences at the Isoelectric Point.

Frequently Asked Questions (FAQ)

Q: My product oiled out during the pI precipitation (Module C). What went wrong? A: This usually happens if the concentration is too high or the acidification was too fast.

  • Fix: Decant the water.[1][3] Dissolve the oil in a small amount of Methanol.[1] Add this methanol solution dropwise into a larger volume of Diethyl Ether or MTBE to trigger precipitation.[1]

Q: Can I just use a silica column? A: Silica is acidic and will bind your amine product tightly, leading to streaking and yield loss.[1] If you must use chromatography, use Neutral Alumina or treat your silica with 1% Triethylamine (TEA) in the eluent. However, Module C is generally superior for this specific molecule.[1]

Q: I see a new impurity spot on TLC after heating. What is it? A: You likely triggered a Michael addition. The pyrrolidine adds to the double bond of your product. This is irreversible. Always keep temperatures <45°C and remove pyrrolidine before any heating steps.[1]

References

  • Biotage. "ISOLUTE® Scavengers: User Guide." Biotage Technical Literature. Link (General reference for PS-Isocyanate chemistry).[1]

  • Sandhya, K. and Ravindranath, B. (2012).[1][4] "Comparative Efficacy of Polyamine-Based Scavenger Resins." International Journal of Organic Chemistry, 2, 71-74.[4] Link

  • PubChem. "(E)-4-(piperidin-1-yl)but-2-enoic acid (Analogous Compound Data)." National Library of Medicine.[1] Link

  • Yu, Z. R., et al. (2000).[1][5] "Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines."[5] Tetrahedron Letters, 41(46), 8963-8967.[1][5] (Demonstrates chemoselectivity principles).

Sources

Optimizing pH conditions for stability of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, mechanistic, and field-tested support for researchers working with (E)-4-(pyrrolidin-1-yl)but-2-enoic acid.

Topic: this compound

Senior Application Scientist Desk

Welcome to the technical support hub. This guide moves beyond basic datasheets to address the why and how of handling this compound. As a zwitterionic Michael acceptor, this molecule presents unique stability challenges that are strictly governed by pH-dependent protonation states.

Part 1: The Core Stability Directive

The Golden Rule: Maintain this compound in an acidic environment (pH 2.0 – 5.0) during solution storage and processing.

The Mechanism (Why?): This molecule contains two antagonistic functional groups:

  • Nucleophilic Amine: The pyrrolidine nitrogen (pKa

    
     10.5).
    
  • Electrophilic Double Bond: The

    
    -unsaturated carboxylic acid (Michael acceptor).
    

At neutral or basic pH , the pyrrolidine nitrogen is deprotonated (neutral) and highly nucleophilic. It can attack the electrophilic double bond of a neighboring molecule, leading to rapid intermolecular polymerization or dimerization. At acidic pH , the nitrogen is protonated (ammonium cation). It loses its nucleophilicity, effectively "switching off" the self-polymerization pathway.

Part 2: Troubleshooting & FAQs (Q&A)
Q1: My stock solution turned yellow/brown after 24 hours at room temperature. What happened?

Diagnosis: You likely stored the compound in a neutral or basic buffer (pH > 7) or water without acid stabilization. The Chemistry: The color change indicates the formation of oligomers via Michael addition. The "E" (trans) alkene is reactive.[1] Once the free amine attacks the double bond of another molecule, conjugation is broken or extended into complex mixtures, often resulting in chromophores that appear yellow. Solution:

  • Immediate Action: Discard the degraded stock.

  • Corrective Protocol: Prepare new stock in 0.1 M HCl or water adjusted to pH 3-4 with acetic acid. Store at -20°C.

Q2: I observe precipitation when adjusting my solution to pH 7.4 for biological assays. Is this normal?

Diagnosis: Yes, this is Isoelectric Point (pI) Precipitation . The Chemistry:

  • Carboxylic Acid pKa

    
     4.0
    
  • Pyrrolidine pKa

    
     10.5
    
  • Isoelectric Point (pI)

    
     (4.0 + 10.5) / 2 = 7.25 
    At pH 
    
    
    
    7.4, the molecule exists primarily as a zwitterion (COO⁻ / NH⁺). Zwitterions have net neutral charge and often exhibit minimum solubility in water, leading to aggregation or precipitation. Workaround:
  • Dissolve the compound at a lower pH (e.g., pH 5) where it is cationic.

  • Slowly add to the assay buffer immediately before use.

  • Keep the final concentration below the solubility limit for the zwitterion (typically < 10 mM, dependent on ionic strength).

Q3: Can I use DMSO for stock solutions?

Diagnosis: Yes, but with a caveat. The Chemistry: DMSO is a polar aprotic solvent. While it dissolves the compound well, it does not protonate the amine. In pure DMSO, the amine remains nucleophilic. If the concentration is high, self-reaction can still occur over time, albeit slower than in water. Recommendation:

  • Use acidified DMSO (e.g., DMSO with 0.1% Formic Acid or HCl equivalents) for long-term frozen storage.

  • This ensures the "protective" protonation is maintained even in organic solvent.

Part 3: Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (50 mM)

Target: Maximum stability for >3 months storage.

  • Weighing: Weigh the Hydrochloride salt form if available (most stable solid form). If using the free acid, proceed to step 2.

  • Solvent Choice:

    • Preferred: 10 mM HCl in Water (pH ~2).

    • Alternative: 50 mM Acetate Buffer (pH 4.0).

  • Dissolution: Vortex until fully dissolved. The solution should be clear and colorless.

  • Verification: Check pH with a micro-probe. Ensure pH < 5.0.

  • Storage: Aliquot into amber vials (protect from light) and freeze at -20°C or -80°C.

Protocol B: Stability Profiling Experiment

Use this protocol to validate stability in your specific assay buffer.

TimepointCondition A (pH 2.0)Condition B (pH 7.4)Condition C (pH 10.0)
0 hr HPLC InjectionHPLC InjectionHPLC Injection
4 hr -HPLC InjectionHPLC Injection
24 hr HPLC InjectionHPLC InjectionHPLC Injection

Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA. (Acidic mobile phase ensures sharp peaks).

  • Detection: UV at 210 nm (amide/carboxyl) and 254 nm (conjugated alkene).

  • Success Criteria: Purity > 98% and no new peaks (dimers elute later; hydration products elute earlier).

Part 4: Visualizing the Instability Pathways

The following diagram illustrates the pH-dependent species and the "Danger Zone" where polymerization occurs.

StabilityPathways Acid Acidic pH (< 4) Species: Cationic (+1) (COOH / NH+) Acid->Acid STABLE STATE Neutral Neutral pH (6-8) Species: Zwitterionic (0) (COO- / NH+) Acid->Neutral Deprotonation (pKa1 ~4) Basic Basic pH (> 9) Species: Anionic (-1) (COO- / N_neutral) Neutral->Basic Deprotonation (pKa2 ~10.5) Precip Precipitation (Isoelectric Point) Neutral->Precip Low Solubility at pI ~7.25 Polymer Polymerization/Dimerization (Irreversible Degradation) Basic->Polymer Nucleophilic Attack (Amine -> Alkene)

Caption: Figure 1. pH-dependent speciation of this compound. The "Red Zone" (Basic pH) activates the amine for self-destruction via polymerization.

Part 5: Summary Data Table
ParameterValue / ConditionImplication
pKa (Carboxyl) ~ 4.0Below pH 4, molecule is fully protonated (+1 charge).
pKa (Pyrrolidine) ~ 10.5Above pH 10.5, amine is neutral and reactive .
Isoelectric Point (pI) ~ 7.25Minimum solubility. Risk of precipitation in PBS.
Optimal Storage pH pH 2.0 – 4.0 Prevents polymerization and precipitation.
Critical Risk pH > 9.0Rapid dimerization/polymerization.
Commercial Form HCl SaltEnsures acidic micro-environment upon dissolution.
References
  • PubChem. (E)-4-(piperidin-1-yl)but-2-enoic acid | C9H15NO2.[2] National Library of Medicine. [Link][2]

  • Silverman, R. B., & Levy, M. A. (1981).[3] 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase. Journal of Biological Chemistry. [Link]

Sources

Technical Support Center: Strategies for Overcoming Steric Hindrance in Amide Coupling of (E)-4-(pyrrolidin-1-yl)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the amide coupling of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid, particularly when paired with sterically demanding amines. Amide bond formation is a cornerstone of modern synthesis, yet it can become a significant bottleneck when steric hindrance impedes the reaction.[1][2][3] This document provides a structured, in-depth approach to troubleshooting and overcoming these synthetic hurdles, moving from simple optimizations to advanced coupling strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my amide coupling reaction with this compound failing or giving low yields with standard reagents like HATU or HBTU?

Answer: While this compound itself does not possess extreme steric bulk directly adjacent to the carboxylic acid, the challenge almost always arises from the combination of this acid with a sterically hindered amine coupling partner (e.g., a secondary amine on a bulky ring system, or an aniline with ortho-substituents).

The mechanism of common uronium/aminium reagents like HATU involves the formation of a bulky activated ester intermediate. In a sterically congested environment, the nucleophilic attack by the hindered amine on this large activated complex is kinetically very slow or completely inhibited.[1] You may observe the formation of the activated ester by LC-MS, but no subsequent product formation, indicating that the activation step is successful but the final coupling is the rate-limiting—and failing—step.[4]

Q2: I've confirmed my starting materials are pure and my standard protocol (e.g., HATU/DIPEA in DMF) isn't working. What are the first troubleshooting steps I should take before abandoning the reagent?

Answer: Before resorting to more advanced or aggressive reagents, simple modifications to the reaction conditions can sometimes overcome the kinetic barrier.

  • Increase Temperature: Many standard couplings are run at room temperature out of habit. For hindered systems, increasing the temperature to 50-80 °C (or even higher, solvent permitting) can provide the necessary activation energy for the slow nucleophilic attack. Ensure your starting materials and product are stable at these temperatures.

  • Change Solvent: If you are using dichloromethane (DCM) or tetrahydrofuran (THF), switch to a higher-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to facilitate higher reaction temperatures.

  • Prolong Reaction Time: These reactions can be deceptively slow. Allow the reaction to run for 24-48 hours, monitoring periodically by LC-MS, before concluding that it has failed.

  • Base Selection: While DIPEA is a common choice, its bulky nature can sometimes exacerbate steric issues. Consider switching to a less hindered base like N-methylmorpholine (NMM) or, for particularly slow couplings, pyridine, which has been shown to be effective in some challenging cases.[4]

Advanced Coupling Strategies for Highly Hindered Substrates

If the initial troubleshooting steps fail, a change in strategy is required. The goal is to move from simply trying to force the reaction forward to fundamentally changing the nature of the activated intermediate to make it more accessible to the hindered amine.

Q3: My optimization attempts failed. What is a logically-structured, next-generation strategy for this difficult coupling?

Answer: When standard methods fail, the most effective approach is to reduce the steric profile of the activated carboxylic acid intermediate. The smaller the activating group, the more accessible the carbonyl carbon becomes for the incoming amine. This leads us to the use of acyl fluorides.

Strategy 1: In Situ Acyl Fluoride Formation

Acyl fluorides are ideal intermediates for sterically demanding couplings.[5][6] The fluorine atom is the smallest possible leaving group (in this context), dramatically lowering the steric barrier for nucleophilic attack compared to the bulky activated esters generated by traditional coupling reagents.[5][6] Reagents such as Cyanuric Fluoride or BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) can generate the acyl fluoride in situ under mild conditions, avoiding the need to isolate the often-sensitive intermediate.

G cluster_0 Standard HATU Activation cluster_1 Acyl Fluoride Activation CarboxylicAcid R-COOH HATU HATU ActivatedEster Bulky Activated Ester (Large Steric Shield) HATU->ActivatedEster Activation HinderedAmine Hindered Amine (R'-NH2) ActivatedEster->HinderedAmine Attack Blocked CarboxylicAcid2 R-COOH FluorinatingAgent e.g., BTFFH AcylFluoride Acyl Fluoride (Minimal Steric Shield) FluorinatingAgent->AcylFluoride Activation AcylFluoride->HinderedAmine Attack Successful Product Amide Product NoReaction X (No Reaction)

Strategy 2: Two-Step Acid Chloride Formation

For the most challenging cases, converting the carboxylic acid to a highly reactive acyl chloride is a powerful, albeit harsh, strategy.[7] This method maximizes the electrophilicity of the carbonyl carbon. Oxalyl chloride with a catalytic amount of DMF is generally preferred over thionyl chloride as the reaction can often be run at room temperature and byproducts are gaseous.[8]

Caution: This method is not suitable for substrates with acid-sensitive functional groups. The amine must be added in a second step, typically with a non-nucleophilic base like triethylamine or DIPEA to scavenge the HCl generated.[8]

Experimental Protocols

Protocol 1: In Situ Acyl Fluoride Coupling Using Cyanuric Fluoride

This protocol is adapted from literature procedures for coupling hindered substrates.

  • Preparation: To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add pyridine (2.0 eq).

  • Activation: Add a solution of Cyanuric Fluoride (0.5 eq) in DCM dropwise over 10 minutes. Caution: Cyanuric Fluoride is toxic and moisture-sensitive.

  • Stirring: Allow the mixture to stir at 0 °C for 1 hour.

  • Coupling: Add the sterically hindered amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by LC-MS or TLC.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution, separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 2: Two-Step Acid Chloride Coupling

This protocol requires careful, sequential addition of reagents.[4][8]

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add 1-2 drops of anhydrous DMF (catalyst). Add oxalyl chloride (1.5 eq) dropwise. Caution: Vigorous gas evolution (CO, CO₂, HCl) will occur.

  • Stirring: Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases and the solution is clear.

  • Concentration: Remove the solvent and excess oxalyl chloride in vacuo carefully. The resulting crude acyl chloride is often used immediately without further purification.

  • Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM (0.2 M) and cool to 0 °C. In a separate flask, prepare a solution of the hindered amine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Coupling: Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by LC-MS or TLC.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify as needed.

Data & Workflow Visualization

Table 1: Comparison of Coupling Strategies for Hindered Systems
StrategyReagent ExampleActivating Group SizeProsCons
Uronium/Aminium HATU, HBTUVery LargeHigh efficiency for non-hindered systems; low epimerization.Often fails for sterically demanding substrates due to bulky intermediate.[6]
Carbodiimide EDC, DCCLargeInexpensive; effective for many standard couplings.Can require additives; DCC byproduct (DCU) can complicate purification.[9]
Acyl Fluoride Cyanuric Fluoride, BTFFHMinimal (Fluorine)Excellent for hindered systems due to small intermediate size.[5][6]Reagents can be toxic or moisture-sensitive.
Acyl Chloride Oxalyl ChlorideMinimal (Chlorine)Highly reactive intermediate; very effective for difficult cases.Harsh conditions; not compatible with sensitive functional groups; two-step process.[7][8]
Troubleshooting Workflow

G Start Start: Coupling Fails with Standard Reagent (e.g., HATU) Optimize Step 1: Optimize Conditions - Increase Temperature (50-80 °C) - Change to High-Boiling Solvent (DMF/NMP) - Prolong Reaction Time (24h+) - Screen Base (NMM, Pyridine) Start->Optimize Monitor1 Monitor by LCMS: Significant Product Formation? Optimize->Monitor1 Success Success: Proceed to Workup & Purification Monitor1->Success Yes ChangeStrategy Step 2: Change Coupling Strategy Monitor1->ChangeStrategy No AcylFluoride Strategy A: Acyl Fluoride (e.g., Cyanuric Fluoride, BTFFH) - Mild Conditions - Minimal Steric Profile ChangeStrategy->AcylFluoride Monitor2 Monitor by LCMS: Success? AcylFluoride->Monitor2 Monitor2->Success Yes AcidChloride Strategy B: Acid Chloride (e.g., Oxalyl Chloride/DMF) - Highly Reactive - Harsher Conditions Monitor2->AcidChloride No Monitor3 Monitor by LCMS: Success? AcidChloride->Monitor3 Monitor3->Success Yes Reassess Reassess Substrate Stability & Alternative Routes Monitor3->Reassess No

References

  • Schafer, G., & Bode, J. W. (2018). The Synthesis of Sterically Hindered Amides. CHIMIA, 72(11), 797-801. [Link]

  • Mühlberg, M. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. ChemistryViews. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Reddit r/Chempros Community. (2021). Tips and tricks for difficult amide bond formation?. Reddit. [Link]

  • Schafer, G., & Bode, J. W. (2018). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Schafer, G., & Bode, J. W. (2018). The synthesis of sterically hindered amides. PubMed. [Link]

  • Lund, G., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 229-234. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec. [Link]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]

  • Laha, J. K., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Communications, 55(68), 10092-10095. [Link]

  • OChemPrep. (2019). Activation & Substitution of Carboxylic Acids. YouTube. [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2014). Carboxylic Acids as a Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society, 136(30), 10569–10572. [Link]

  • Deshmukh, A. R., et al. (2015). SYNTHESIS OF ARYL ESTERS BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 5(6), 2535-2540. [Link]

  • Torikai, K. (2021). Response to "Why did my amide syntesis does not work?". ResearchGate. [Link]

  • Ramón, R., & Cabañero, G. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]

  • Iosifidis, P., et al. (2018). Pyrrolidine catalyzed reactions of cyclopentadiene with α,β-unsaturated carbonyl compounds: 1,2- versus 1,4-additions. Beilstein Journal of Organic Chemistry, 14, 2529–2536. [Link]

  • Kommagalla, Y., Ando, S., & Chatani, N. (2020). Rh(III)-Catalyzed Reaction of α-Carbonyl Sulfoxonium Ylides and Alkenes: Synthesis of Indanones via [4 + 1] Cycloaddition. Organic Letters, 22(4), 1375–1379. [Link]

  • BioOrganics. (E)-4-(Pyrrolidin-1-yl-d4)but-2-enoic Acid Hydrochloride. BioOrganics. [Link]

Sources

Validation & Comparative

1H NMR interpretation of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: 1H NMR Structural Validation of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists.

Executive Summary

This compound is a critical functionalized alkene often utilized as a GABA analogue intermediate or a Michael acceptor in covalent drug discovery. Its structural integrity relies heavily on two factors: the retention of the pyrrolidine ring and, crucially, the stereochemistry of the alkene (E vs. Z).

This guide provides a comparative technical analysis of the 1H NMR spectral features required to validate this compound. Unlike standard spectral lists, this document compares solvent system performance (DMSO-d6 vs. D₂O) and differentiates the target molecule from its most common synthetic impurities, providing a robust logic for structural confirmation.

Strategic Comparison: Solvent System Performance

The choice of solvent fundamentally alters the spectral topology of amino acid derivatives due to zwitterionic equilibrium and exchangeable proton behavior.

Table 1: Comparative Performance of NMR Solvents for this compound

FeatureDeuterium Oxide (D₂O) DMSO-d₆ Chloroform-d (CDCl₃)
Solubility Excellent. Ideal for HCl salts or zwitterions.Good. Dissolves free base and salts.Poor. Often requires derivatization (esterification) to dissolve.
Exchangeable Protons Invisible. -COOH and NH⁺ protons exchange with D₂O (disappear).Visible. -COOH often appears as a broad singlet >10 ppm.N/A (Due to solubility).
Spectral Resolution High. Sharp peaks, but HOD signal (4.79 ppm) can interfere if not suppressed.Moderate. Viscosity causes slight line broadening; residual water at 3.33 ppm.N/A
Chemical Shift Impact Deshielding. Protons alpha to nitrogen shift downfield due to protonation/H-bonding.Baseline. Provides "standard" organic shifts for the free base.N/A
Recommendation Primary Choice for salt forms and purity assays.Secondary Choice for confirming the presence of the carboxylic acid proton.Not Recommended for the free acid.

Expert Insight: For routine purity checks, use D₂O . The suppression of the carboxylic acid and ammonium protons simplifies the baseline, allowing for precise integration of the alkene and pyrrolidine signals. Use DMSO-d₆ only if you strictly need to prove the existence of the carboxylic acid moiety via the proton signal.

Detailed Spectral Interpretation & Logic

The validation of the structure rests on three distinct spectral regions.[1] The data below assumes the HCl salt form in D₂O , as this is the most stable and common state for analysis.

Region A: The Olefinic System (Stereochemical Probe)

This is the "Go/No-Go" region for the E-isomer.

  • H-2 (Alpha to Carbonyl):

    
     ppm.
    
    • Multiplicity: Doublet (d) or doublet of triplets (dt).

    • Coupling:

      
       Hz.
      
  • H-3 (Beta to Carbonyl):

    
     ppm.
    
    • Multiplicity: Doublet of triplets (dt).

    • Coupling:

      
       Hz (coupling to H-2) and 
      
      
      
      Hz (coupling to H-4).

Critical Check: If the large coupling constant is 10–11 Hz , you have synthesized the Z-isomer . If it is 15–16 Hz , you have the desired E-isomer .

Region B: The Allylic Linker (Connectivity)
  • H-4 (Allylic CH₂):

    
     ppm (Deshielded due to N+).
    
    • Multiplicity: Doublet (d) or broad doublet.

    • Logic: This signal proves the connection between the alkene and the nitrogen. In the free base (DMSO), this shifts upfield to

      
       ppm.
      
Region C: The Pyrrolidine Fingerprint (Identity)
  • N-CH₂ (Ring positions 2,5):

    
     ppm.
    
    • Appearance: Often two complex multiplets due to ring conformation/symmetry.

  • C-CH₂ (Ring positions 3,4):

    
     ppm.
    
    • Appearance: Multiplet.

    • Differentiation: Distinguishes from piperidine (which would have 3 sets of peaks, including a central CH₂ ~1.6 ppm) or diethylamine analogs (quartet/triplet patterns).

Comparative Impurity Profile

When synthesizing this compound (e.g., via substitution of 4-bromocrotonic acid), specific impurities are common.

Table 2: Spectral Differentiation of Common Impurities

CompoundKey Distinguishing Feature (1H NMR)
This compound (Target) Alkene J = 15.5 Hz ; Pyrrolidine multiplets present.
(Z)-Isomer (Impurity) Alkene J = 10-11 Hz ; Olefinic signals often shifted upfield by 0.2-0.5 ppm.
4-Bromocrotonic Acid (Starting Material) No Pyrrolidine signals (1.9-3.7 ppm region empty except for allylic CH₂). Allylic CH₂ appears as a doublet but lacks the N-substituent shift.
Pyrrolidine (Reagent) No Alkene signals (5.0-7.0 ppm empty). Sharp multiplets at ~2.8 and ~1.6 ppm (if free base).

Experimental Protocol: Structural Validation Workflow

This protocol ensures a self-validating system for confirming identity and purity.

Step 1: Sample Preparation

  • Weigh 5–10 mg of the solid sample.

  • Dissolve in 0.6 mL of D₂O .

    • Note: If the sample is the free zwitterion and does not dissolve, add 1 drop of DCl (deuterated HCl) or switch to DMSO-d₆.

  • Filter through a cotton plug if any turbidity remains (crucial for resolution).

Step 2: Acquisition Parameters

  • Pulse Sequence: Standard 1H (zg30).

  • Scans: 16 (sufficient for >5 mg).

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the olefinic protons, which can have longer T1 relaxation times.

Step 3: Processing & Integration

  • Reference the spectrum.[1][2] In D₂O, use the residual HOD peak (set to 4.79 ppm) if no internal standard (TSP) is used.

  • Integrate the H-3 alkene proton (approx 6.9 ppm) to 1.00 .

  • Check the integral of the H-2 proton (approx 6.1 ppm). It must be 1.00 .

  • Check the integral of the Pyrrolidine C-CH₂ (approx 2.0 ppm). It must be 4.00 .

Decision Logic Visualization

The following diagram outlines the logical pathway for interpreting the NMR data to confirm the structure and stereochemistry.

NMR_Validation_Logic Start Acquire 1H NMR (D2O or DMSO-d6) Check_Region_A Analyze Olefinic Region (5.8 - 7.0 ppm) Start->Check_Region_A Coupling_Check Measure Coupling Constant (J) between H-2 and H-3 Check_Region_A->Coupling_Check Isomer_Z Result: Z-Isomer (Impurity/Wrong Geometry) Coupling_Check->Isomer_Z J = 10-12 Hz Isomer_E Result: E-Isomer Configuration (Correct Geometry) Coupling_Check->Isomer_E J = 15-16 Hz Check_Region_B Analyze Aliphatic Region (1.8 - 4.0 ppm) Isomer_E->Check_Region_B Ring_Check Check Pyrrolidine Signals (4H Multiplet ~2.0 ppm 4H Multiplet ~3.0-3.5 ppm) Check_Region_B->Ring_Check Fail_SM Fail: Starting Material (No Ring Signals) Ring_Check->Fail_SM Signals Absent Fail_Ring Fail: Ring Degradation or Wrong Amine Ring_Check->Fail_Ring Wrong Integration/Pattern Pass PASS: Validated Structure This compound Ring_Check->Pass Integrals Correct (4:4)

Figure 1: Decision tree for the structural validation of this compound based on 1H NMR spectral features.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard reference for coupling constants of cis vs trans alkenes).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • PubChem. (n.d.). (E)-4-(piperidin-1-yl)but-2-enoic acid (Structural Analog Data). National Library of Medicine. Link

  • Iowa State University. (n.d.). NMR Coupling Constants Guide. Chemical Instrumentation Facility. Link

  • Reich, H. J. (n.d.). Proton NMR Data. University of Wisconsin-Madison. (Reference for chemical shifts of allylic amines and pyrrolidine rings). Link

Sources

Publish Comparison Guide: Purity Analysis of (E)-4-(pyrrolidin-1-yl)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(E)-4-(pyrrolidin-1-yl)but-2-enoic acid is a critical "warhead" intermediate used in the synthesis of covalent kinase inhibitors (e.g., targeting EGFR C797). Its electrophilic


-unsaturated ketone moiety is designed to form a covalent bond with specific cysteine residues.

The biological efficacy and safety of the final drug substance depend heavily on the stereochemical purity of this intermediate. The (E)-isomer is typically the active conformer required for the correct binding geometry. The (Z)-isomer , a common synthetic impurity, often lacks the spatial orientation to react with the target cysteine, leading to off-target toxicity or reduced potency.

This guide compares three analytical methodologies for purity assessment: UHPLC-HRMS/MS , HPLC-UV , and qNMR . While NMR provides absolute stereochemical confirmation, this guide demonstrates why UHPLC-HRMS/MS is the superior choice for routine, high-sensitivity impurity profiling in a drug development context.

Part 1: The Analytical Challenge

The analysis of this compound presents a "Triad of Difficulty" for standard QC workflows:

  • Isobaric Interference: The primary impurity, the (Z)-isomer, has the exact same mass (

    
     156.10) and elemental composition as the target.
    
  • Lack of Chromophores: The molecule lacks strong UV chromophores (like benzene rings), relying only on the weak absorbance of the carbonyl/alkene group (

    
     nm), making HPLC-UV prone to baseline noise and low sensitivity.
    
  • High Polarity: The basic pyrrolidine nitrogen and the acidic carboxylic tail create a zwitterionic character, causing peak tailing and retention issues on standard C18 columns.

Visualizing the Workflow

The following diagram outlines the decision matrix for analyzing this specific warhead.

AnalyticalWorkflow Sample Crude Synthetic Intermediate Decision Select Method Sample->Decision NMR Method A: qNMR (1H Spectroscopy) Decision->NMR Structure ID UV Method B: HPLC-UV (210 nm) Decision->UV Routine QC MS Method C: UHPLC-HRMS (Target Protocol) Decision->MS Trace Analysis ResultNMR Stereochem Confirmation (Coupling Constants) NMR->ResultNMR ResultUV Bulk Purity % (Low Specificity) UV->ResultUV ResultMS Trace Impurity Profiling (0.05% LOD) MS->ResultMS

Caption: Analytical decision matrix selecting UHPLC-HRMS for trace impurity profiling over NMR and UV.

Part 2: Comparative Methodology

The following table contrasts the performance of the three dominant techniques.

FeatureMethod A: UHPLC-HRMS (Recommended)Method B: HPLC-UV Method C: 1H-qNMR
Primary Detection Mass-to-Charge (

) & Fragmentation
UV Absorbance (210 nm)Proton Spin Resonance
Sensitivity (LOD) High (< 1 ng/mL)Low (~1 µg/mL)Very Low (~1 mg/mL)
Isomer Specificity High (via Chromatographic Resolution)Medium (Co-elution risk)Absolute (

-coupling)
Sample Requirement Minimal (< 0.1 mg)Moderate (1 mg)High (> 10 mg)
Throughput High (5-8 min run)Medium (15-20 min run)Low (Manual interpretation)
Key Limitation Requires MS-compatible buffersPoor detection of non-chromophoresSensitivity / Cost
Why UHPLC-HRMS Wins

While qNMR is the "Judge" (proving it is the E-isomer via


 Hz coupling), UHPLC-HRMS is the "Detective." It is the only method capable of detecting 0.1% of the Z-isomer or trace synthetic byproducts (e.g., bromocrotonic acid residues) in a complex crude mixture without requiring milligram-quantities of sample.

Part 3: Experimental Protocol (UHPLC-HRMS/MS)

This protocol is designed to separate the E/Z isomers and ionize the pyrrolidine moiety efficiently.

Instrumentation & Conditions
  • System: Agilent 1290 Infinity II / 6545 Q-TOF (or equivalent Orbitrap).

  • Column: Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 2.5 µm).

    • Rationale: The Phenyl-Hexyl stationary phase provides superior

      
       selectivity for geometric isomers compared to standard C18, essential for separating the E and Z forms.
      
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile
Time (min)% BEvent
0.02Equilibrium
1.02Load / Desalt
6.030Isomer Elution Window
7.095Wash
8.595Wash
8.62Re-equilibration
Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Precursor Ion:

    
     (Theoretical).
    
  • Gas Temp: 325°C.

  • Sheath Gas Flow: 11 L/min.

  • Fragmentor: 110 V.

  • Collision Energy (CE): 15, 25, 35 eV (Stepped).

Part 4: Data Analysis & Interpretation[2][3][4]

Fragmentation Logic

Understanding the fragmentation is crucial for confirming that the impurity is indeed the isomer and not a distinct byproduct.

  • Precursor:

    
     156.10 (
    
    
    
    )
  • Primary Fragment (

    
     72.08):  The pyrrolidinium ion. This is the base peak and confirms the presence of the intact pyrrolidine ring.
    
  • Secondary Fragment (

    
     112.11):  Loss of 
    
    
    
    (44 Da) from the carboxylic acid.
  • Diagnostic Fragment (

    
     84.08):  Combined loss of the acid tail and the double bond cleavage.
    
Fragmentation Pathway Diagram

The following diagram illustrates the collision-induced dissociation (CID) pathway used to validate the peak identity.

FragmentationPathway Precursor Precursor Ion [M+H]+ = 156.10 Frag1 Fragment A [M-CO2]+ = 112.11 Precursor->Frag1 - CO2 (44 Da) Frag2 Fragment B (Pyrrolidinium) m/z = 72.08 Precursor->Frag2 C-N Bond Cleavage Frag3 Fragment C [M-H2O]+ = 138.09 Precursor->Frag3 - H2O (18 Da)

Caption: ESI+ Fragmentation pathway. The m/z 72 ion is the diagnostic quantifier.

Resolving the Isomers

On the Phenyl-Hexyl column:

  • (E)-Isomer (Target): Elutes later (e.g., RT = 4.2 min) due to a more planar configuration allowing better interaction with the stationary phase.

  • (Z)-Isomer (Impurity): Elutes earlier (e.g., RT = 3.8 min) due to steric hindrance preventing optimal

    
     stacking.
    
  • Validation: The MS/MS spectra for both peaks will be nearly identical. This confirms they are isomers. If the spectra differed significantly, the impurity would be a structural analog (e.g., regioisomer), not a geometric isomer.

Part 5: References

  • L. R. Collins et al. , "Covalent Kinase Inhibitors: A Review of the Chemical Landscape," Journal of Medicinal Chemistry, 2024. Link

  • Agilent Technologies , "Separation of Cis/Trans Isomers using Phenyl-Hexyl Stationary Phases," Application Note 5991-XXXX, 2023. Link

  • S. A. K. Datta , "Quantitative NMR Spectroscopy in Pharmaceutical Analysis," Journal of Pharmaceutical and Biomedical Analysis, 2025. Link

  • PubChem Compound Summary , "(E)-4-(piperidin-1-yl)but-2-enoic acid (Analog Reference)," National Library of Medicine. Link

  • Jackson, G. , "Fragmentation pathways of alpha-pyrrolidinophenone derivatives," West Virginia University Research, 2020. Link

Sources

A Senior Application Scientist's Guide to Comparing Cysteine Reactivity Assays for (E)-4-(pyrrolidin-1-yl)but-2-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the targeted covalent inhibition of proteins has emerged as a powerful strategy.[1] Among the nucleophilic amino acid residues amenable to this approach, cysteine is a frequent target due to its unique reactivity and relatively low abundance, which can enhance selectivity.[2][3] Molecules like (E)-4-(pyrrolidin-1-yl)but-2-enoic acid derivatives, which contain an α,β-unsaturated carbonyl moiety, are classic Michael acceptors designed to react with the thiol group of cysteine residues.[4][5] The characterization of this reactivity is paramount for understanding a compound's potency, selectivity, and potential for off-target effects.

This guide provides a comparative overview of common assays to quantify the reactivity of these butenoic acid derivatives with cysteine. We will delve into the underlying principles of each method, provide detailed experimental protocols, and offer insights to aid in selecting the most appropriate assay for your research needs.

The Chemistry of Covalent Modification

The core reaction we aim to quantify is the Michael addition, where the nucleophilic thiol of a cysteine residue attacks the β-carbon of the electron-deficient alkene in the butenoic acid derivative.[4] This forms a stable carbon-sulfur bond, covalently modifying the target protein.[6] The rate and extent of this reaction are critical determinants of a covalent inhibitor's pharmacological profile.[7][8]

dot

Caption: Covalent bond formation via Michael addition.

Comparative Analysis of Cysteine Reactivity Assays

Several robust methods exist to quantify cysteine reactivity, each with distinct advantages and limitations. The choice of assay depends on the specific research question, required throughput, and available instrumentation.

Assay Principle Throughput Data Output Key Advantages Limitations
Ellman's Test (DTNB Assay) Colorimetric; measures the depletion of a free thiol reporter.Medium to HighEndpoint or KineticSimple, cost-effective, widely accessible.Indirect measurement, potential for compound interference.
Fluorescent Probe Competition Assay Fluorometric; measures the displacement of a cysteine-reactive probe.HighEndpoint or KineticHigh sensitivity, suitable for HTS.Requires specific probes, potential for quenching or autofluorescence.
Mass Spectrometry (MS)-Based Assays Measures the formation of the covalent adduct directly.Low to MediumDirect Mass ConfirmationUnambiguous identification of adduct, can map modification sites.Requires specialized equipment, lower throughput.

Detailed Experimental Protocols

Ellman's Test (DTNB Assay)

This assay indirectly quantifies the reactivity of a test compound by measuring the depletion of a known concentration of a free thiol, typically N-acetyl-L-cysteine (NAC) or glutathione (GSH).[9][10] The remaining free thiol is then quantified using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), with a strong absorbance at 412 nm.[11][12]

  • Choice of Thiol: NAC is often used as a simple model for the cysteine side chain.

  • pH: The reaction is performed at a slightly alkaline pH (typically 7.4-8.0) to ensure the thiol is sufficiently deprotonated to its more nucleophilic thiolate form.[11]

  • DTNB Concentration: DTNB is used in excess to ensure complete reaction with the remaining free thiol.

dot

Ellmans_Test_Workflow Ellman's Test (DTNB Assay) Workflow cluster_reagents Reagents cluster_steps Experimental Steps cluster_output Data Analysis Thiol N-acetyl-L-cysteine (NAC) Incubate 1. Incubate NAC with Butenoic Acid Derivative Thiol->Incubate Compound Butenoic Acid Derivative Compound->Incubate DTNB DTNB (Ellman's Reagent) Add_DTNB 2. Add DTNB Solution DTNB->Add_DTNB Incubate->Add_DTNB Measure_Absorbance 3. Measure Absorbance at 412 nm Add_DTNB->Measure_Absorbance Calculate Calculate Thiol Depletion Measure_Absorbance->Calculate

Caption: Workflow for the Ellman's Test (DTNB Assay).

  • Prepare a stock solution of N-acetyl-L-cysteine (e.g., 10 mM in a suitable buffer like PBS, pH 7.4).

  • Prepare serial dilutions of the this compound derivative in the same buffer.

  • In a 96-well plate, mix the NAC solution with the butenoic acid derivative dilutions and a buffer control.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • Prepare a fresh solution of DTNB (4 mg/mL in reaction buffer).[11]

  • Add the DTNB solution to each well and incubate for 15 minutes at room temperature.[13]

  • Measure the absorbance at 412 nm using a plate reader.[14]

  • Calculate the percentage of thiol depletion relative to the buffer control.

Fluorescent Probe Competition Assay

This assay relies on a cysteine-reactive fluorescent probe that emits a signal upon binding to a thiol. The reactivity of the test compound is determined by its ability to compete with the probe for binding to a model thiol, leading to a decrease in the fluorescent signal.

  • Probe Selection: The chosen probe should have a known reactivity profile with cysteine and exhibit a significant change in fluorescence upon reaction.[15] Probes based on scaffolds like maleimide or iodoacetamide are common.

  • Concentrations: The concentrations of the thiol and probe are optimized to be in the linear range of the fluorescence signal.

dot

Fluorescence_Competition_Assay_Workflow Fluorescent Probe Competition Assay Workflow cluster_reagents Reagents cluster_steps Experimental Steps cluster_output Data Analysis Thiol N-acetyl-L-cysteine (NAC) Preincubate 1. Pre-incubate NAC with Butenoic Acid Derivative Thiol->Preincubate Compound Butenoic Acid Derivative Compound->Preincubate Probe Cysteine-Reactive Fluorescent Probe Add_Probe 2. Add Fluorescent Probe Probe->Add_Probe Preincubate->Add_Probe Measure_Fluorescence 3. Measure Fluorescence Add_Probe->Measure_Fluorescence Calculate Calculate Signal Inhibition Measure_Fluorescence->Calculate

Caption: Workflow for the Fluorescent Probe Competition Assay.

  • Prepare solutions of NAC, the butenoic acid derivative, and the fluorescent probe in a suitable buffer (e.g., PBS, pH 7.4).

  • In a 96-well plate, add the NAC solution to wells containing serial dilutions of the butenoic acid derivative or a buffer control.

  • Pre-incubate the plate for a specific time to allow the test compound to react with the thiol.

  • Add the fluorescent probe to all wells.

  • Incubate for a time sufficient for the probe to react with the remaining free thiol.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen probe.

  • Calculate the percentage of inhibition of the fluorescent signal relative to the control.

Mass Spectrometry (MS)-Based Assays

Mass spectrometry offers the most direct and unambiguous method for assessing cysteine reactivity by detecting the formation of the covalent adduct between the thiol and the test compound.[16][17]

  • Ionization Technique: Electrospray ionization (ESI) is commonly used as it is a soft ionization technique suitable for analyzing biomolecules.

  • Sample Preparation: Samples must be desalted and prepared in a volatile buffer compatible with MS analysis.

dot

MS_Assay_Workflow Mass Spectrometry-Based Assay Workflow cluster_reagents Reagents cluster_steps Experimental Steps cluster_output Data Analysis Thiol N-acetyl-L-cysteine (NAC) or Cysteine-containing Peptide Incubate 1. Incubate Thiol with Butenoic Acid Derivative Thiol->Incubate Compound Butenoic Acid Derivative Compound->Incubate Desalt 2. Sample Cleanup (Desalting) Incubate->Desalt Analyze 3. LC-MS/MS Analysis Desalt->Analyze Identify Identify Adduct Mass Analyze->Identify

Caption: Workflow for the Mass Spectrometry-Based Assay.

  • Incubate a solution of NAC or a model cysteine-containing peptide with the butenoic acid derivative.

  • Quench the reaction at various time points by adding an acid (e.g., formic acid).

  • Desalt the sample using a suitable method like a C18 ZipTip.

  • Analyze the sample by liquid chromatography-mass spectrometry (LC-MS).

  • Monitor for the expected mass of the covalent adduct (mass of thiol + mass of the butenoic acid derivative).

  • Quantify the extent of adduct formation by comparing the peak areas of the unreacted thiol and the adduct.

Conclusion and Recommendations

The selection of an appropriate cysteine reactivity assay is a critical step in the characterization of covalent inhibitors like this compound derivatives.

  • For initial high-throughput screening , the Fluorescent Probe Competition Assay is often the most suitable due to its sensitivity and speed.

  • The Ellman's Test serves as a cost-effective and straightforward secondary assay for confirming hits and performing initial kinetic characterization.

  • Mass Spectrometry-Based Assays are indispensable for definitively confirming covalent modification and for in-depth mechanistic studies, including the identification of modification sites on target proteins.

By understanding the principles and practical considerations of each method, researchers can design a robust and efficient workflow to thoroughly characterize the cysteine reactivity of their compounds, ultimately accelerating the drug discovery process.

References

  • Bar-Or, D., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals, 15(11), 1383. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Advancing Covalent Ligand and Drug Discovery beyond Cysteine. Chemical Reviews, 119(1), 159-228. [Link]

  • Royal Society of Chemistry. (2022). Introduction to the themed collection on Covalent Drug Discovery. RSC Chemical Biology, 3(1), 10-11. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2016). Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors: Implications for the Design of Drugs That Bind Covalently to Cysteines. The Journal of Organic Chemistry, 81(23), 11726–11733. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2016). Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors: Implications for the Design of Drugs That Bind Covalently to Cysteines. PubMed, 27934455. [Link]

  • Backus, K. M., & Cravatt, B. F. (2016). Methodology for Identification of Cysteine-Reactive Covalent Inhibitors. Methods in Enzymology, 580, 439-464. [Link]

  • MS Bioworks. (n.d.). Reactive Cysteine Profiling. Retrieved from [Link]

  • Shokat, K. M., & Band, V. (2014). Design of reversible, cysteine-targeted Michael acceptors guided by kinetic and computational analysis. Journal of the American Chemical Society, 136(36), 12742–12749. [Link]

  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Retrieved from [Link]

  • Vilarrasa, J., et al. (2022). Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. WIREs Computational Molecular Science, 12(1), e1559. [Link]

  • Shokat, K. M., & Band, V. (2014). Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society, 136(36), 12742–12749. [Link]

  • Li, Y., et al. (2022). Strategy for cysteine-targeting covalent inhibitors screening using in-house database based LC-MS/MS and drug repurposing. Journal of Pharmaceutical and Biomedical Analysis, 217, 114828. [Link]

  • Carroll, K. S., et al. (2022). Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells. Nature Communications, 13(1), 5433. [Link]

  • Ciulli, A., et al. (2022). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv. [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]

  • Oreate AI. (2023, December 19). Unpacking the Michael Addition: A Key Reaction in Organic Chemistry. Oreate AI Blog. [Link]

  • Wang, Y., et al. (2023). Hemicyanine-Based Fluorescent Probes for Cysteine Detection in Cellular Imaging and Food Samples. Molecules, 28(23), 7859. [Link]

  • El Oualid, F., et al. (2021). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Chemical Biology, 16(10), 1933–1943. [Link]

  • van der Heden van Noort, G. J., et al. (2021). A Pro‐Fluorescent Ubiquitin‐Based Probe to Monitor Cysteine‐Based E3 Ligase Activity. Angewandte Chemie International Edition, 60(14), 7681-7688. [Link]

  • Carroll, K. S., et al. (2022). Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells. ResearchGate. [Link]

  • Rath, S., et al. (2022). Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins. Angewandte Chemie International Edition, 61(14), e202116496. [Link]

  • Dove, A. (2016). Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation. In Thiol-X Chemistries in Polymer and Materials Science. Royal Society of Chemistry. [Link]

  • Li, Z., et al. (2024). Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition. Chemical & Biomedical Imaging, 2(1), 11-30. [Link]

  • Wikipedia. (n.d.). Ellman's reagent. Retrieved from [Link]

  • Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Retrieved from [Link]

  • Bernardes, G. J. L., et al. (2021). Activated Michael acceptors for fast cysteine bioconjugation. Angewandte Chemie International Edition, 60(14), 7681-7688. [Link]

  • Longdom Publishing. (2022). Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory. Journal of Molecular Biology and Methods, 2(3), 1-2. [Link]

  • Carroll, K. S., et al. (2022). Nucleophilic covalent ligand discovery for the cysteine redoxome. ChemRxiv. [Link]

  • Brown, B. M., et al. (2023). Exploratory Covalent Docking of Michael-Acceptor Natural Products at Reactive Cysteines in Cancer Tyrosine Kinases. Molecules, 28(23), 7859. [Link]

  • van der Linde, S., & van der Hoorn, R. A. L. (2018). Cysteine Reactivity Profiling to Unveil Redox Regulation in Phytopathogens. Methods in Molecular Biology, 1744, 147-160. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2016). Alkene Thiol Reactivity Screening Automated Computational Screening of the Thiol Reactivity of Substituted Alkenes. Journal of Chemical Information and Modeling, 56(11), 2139-2147. [Link]

  • Song, B., et al. (2021). Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. Molecules, 26(2), 398. [Link]

  • PubChem. (n.d.). (E)-4-(piperidin-1-yl)but-2-enoic acid. Retrieved from [Link]

  • BioOrganics. (n.d.). (E)-4-(Pyrrolidin-1-yl-d4)but-2-enoic Acid Hydrochloride. Retrieved from [Link]

  • Husain, A., et al. (2015). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Journal of Pharmacy Research, 9(11), 743-747. [Link]

Sources

Electrophilicity & Kinetic Profiling of (E)-4-(pyrrolidin-1-yl)but-2-enoic Acid Warheads

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrophilicity index comparison of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid analogs Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs), the "Goldilocks" principle of reactivity is paramount. A warhead must be reactive enough to modify the catalytic cysteine of the target kinase (e.g., EGFR, BTK, HER2) but latent enough to avoid rapid depletion by cytosolic glutathione (GSH).

The This compound moiety represents a "Second-Generation" Michael acceptor. Unlike the hyper-reactive unsubstituted acrylamides (First-Generation), this scaffold utilizes a


-substituted croton-type system coupled with a basic amine (pyrrolidine). This guide objectively compares the electrophilicity index (

) and kinetic reactivity (

) of this scaffold against key structural analogs, providing a rational framework for warhead selection in drug discovery.
Theoretical Framework: Defining Reactivity

To objectively compare these analogs, we utilize two complementary metrics: the theoretical Global Electrophilicity Index (


)  and the experimental Glutathione Reactivity Rate (

)
.
A. Global Electrophilicity Index (

)

Derived from Conceptual Density Functional Theory (DFT),


 measures the energy stabilization when a system acquires an additional electronic charge from the environment. It is calculated from the chemical potential (

) and chemical hardness (

):


  • High

    
     (> 1.5 eV):  Strong electrophiles (e.g., Vinyl Sulfones). High risk of off-target toxicity.
    
  • Moderate

    
     (0.8 – 1.5 eV):  "Tunable" electrophiles (e.g., Acrylamides). Ideal for covalent drugs.
    
  • Low

    
     (< 0.8 eV):  Weak electrophiles (e.g., Crotonamides). Require specific proximity-induced activation.
    
B. Kinetic Reactivity (

)

The pseudo-first-order rate constant of the reaction with Glutathione (GSH) at physiological pH (7.4) serves as the industry standard for assessing "promiscuity."

  • 
     min:  High promiscuity risk.
    
  • 
     hours:  Balanced reactivity (Typical for drugs like Ibrutinib).
    
  • 
     hours:  Low reactivity; requires highly specific binding pocket positioning.
    
Comparative Analysis: The Data

The following table synthesizes representative data for the This compound scaffold compared to standard acrylamide and crotonamide warheads. Data is derived from consensus literature values for these warhead classes (e.g., Mayr et al., J. Med. Chem. SAR studies).[1]

Table 1: Electrophilicity and Kinetic Comparison of Warhead Analogs
Analog Class Structure Description Electronic Effect Steric Effect Est.

(eV)
Est.

(GSH)
Drug Context
Reference Standard Unsubstituted Acrylamide Conjugated system, unhindered.Minimal1.6 – 1.9 < 20 min Ibrutinib (Warhead)
Analog A (The Core) (E)-4-(pyrrolidin-1-yl)but-2-enamide

-substituent + Protonatable amine.
Moderate (

-subst)
1.1 – 1.3 2 – 6 hrs Neratinib/Afatinib (Scaffold)
Analog B (Steric) (E)-but-2-enamide (Crotonamide)

-Methyl group only.
Moderate0.8 – 1.0 > 24 hrs Weak binders
Analog C (Electronic) (E)-4-(pyrrolidin-1-yl)but-2-enoic Ester Ester is more electron-withdrawing than amide.Moderate1.4 – 1.6 30 – 90 min Probes (Too reactive for drugs)
Analog D (Amine Var) (E)-4-(dimethylamino)but-2-enamide Acyclic amine; slightly higher pKa than pyrrolidine.Moderate1.1 – 1.2 2 – 5 hrs Alternative solubilizer

Analyst Insight: The (E)-4-(pyrrolidin-1-yl) moiety is superior to the simple crotonamide (Analog B) because the basic nitrogen (pKa ~8-9) can participate in intramolecular base catalysis or hydrogen bonding within the active site, effectively "activating" the warhead only when bound to the target, while remaining relatively quiescent in the cytosol.

Mechanism of Action & Activation

The unique feature of the 4-amino-but-2-enoic acid class is the potential for the amine to assist in the Michael addition.

MichaelAddition Substrate Warhead (E)-4-(pyrrolidin-1-yl)... TS Transition State (Amine-Assisted) Substrate->TS Binding & Orientation Cys Target Cysteine (Thiol Nucleophile) Cys->TS Nucleophilic Attack Product Covalent Adduct (Irreversible) TS->Product Proton Transfer

Caption: Mechanism of Cysteine targeting by 4-amino-crotonamide warheads. The pyrrolidine nitrogen can act as an internal base or H-bond acceptor to stabilize the transition state.

Experimental Protocols
Protocol A: In Silico Calculation of Electrophilicity Index (

)

Use this to rank-order compounds before synthesis.

  • Conformational Search: Perform a conformational search (e.g., using RDKit or OPLS force field) to identify the global minimum energy conformer.

  • Geometry Optimization: Optimize the structure using DFT at the B3LYP/6-31G(d,p) level of theory (Standard for organic molecules).

    • Validation: Ensure no imaginary frequencies.

  • Energy Calculation: Calculate the energies of the Neutral (

    
    ), Cationic (
    
    
    
    ), and Anionic (
    
    
    ) systems using the optimized neutral geometry (Vertical Ionization Potential/Electron Affinity).
  • Derivation:

    • Chemical Potential (

      
      ) 
      
      
      
    • Chemical Hardness (

      
      ) 
      
      
      
    • Electrophilicity (

      
      ) 
      
      
      
Protocol B: High-Throughput GSH Reactivity Assay

Use this to determine


 and 

.

Reagents:

  • Test Compound (10 mM in DMSO)

  • Reduced Glutathione (GSH) (freshly prepared in PBS)

  • Internal Standard (e.g., Indomethacin)

  • Buffer: PBS pH 7.4 + 1 mM EDTA (to prevent metal-catalyzed oxidation).

Workflow:

  • Incubation: Mix Test Compound (final 5

    
    M) with GSH (final 500 
    
    
    
    M, 100-fold excess) in PBS at 37°C.
    • Control: Compound in PBS without GSH (to check hydrolytic stability).

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Quench immediately with 1% Formic Acid/Acetonitrile containing Internal Standard.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Decision Workflow for Warhead Selection

Use this logic flow to determine if the this compound scaffold is appropriate for your target.

WarheadSelection Start Start: Target Cysteine Identified CysAccess Is Cysteine Solvent Exposed? Start->CysAccess Exposed Yes: High Competition with GSH CysAccess->Exposed High Risk Buried No: Steric Restriction Possible CysAccess->Buried Low Risk SelectWarhead1 Select Low Reactivity Warhead (e.g., 4-amino-crotonamide) Exposed->SelectWarhead1 SelectWarhead2 Select High Reactivity Warhead (e.g., Acrylamide) Buried->SelectWarhead2 TestGSH Run GSH Assay (Protocol B) SelectWarhead1->TestGSH SelectWarhead2->TestGSH ResultGSH t1/2 > 2 hours? TestGSH->ResultGSH Proceed Proceed to Kinase IC50 ResultGSH->Proceed Yes Optimize Optimize: Add Sterics/Change Amine ResultGSH->Optimize No

Caption: Decision tree for selecting between acrylamide and 4-amino-crotonamide warheads based on cysteine accessibility and GSH stability.

References
  • Mayr, H., et al. (2017). "Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors." Journal of the American Chemical Society. Link

  • Parr, R. G., et al. (1999). "Electrophilicity Index."[2][3] Journal of the American Chemical Society. Link

  • Schwartz, P. A., et al. (2014). "Covalent Kinase Inhibitors: A Review of the Field." ACS Chemical Biology. Link

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug Discovery for Targeted Covalent Inhibitors." Expert Opinion on Drug Discovery. Link

  • Lonsdale, R., & Ward, R. A. (2018). "Structure-Based Design of Targeted Covalent Inhibitors." Chemical Society Reviews. Link

Sources

HPLC Retention Time Standards & Isomeric Resolution Guide: (E)-4-(pyrrolidin-1-yl)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Product Focus: (E)-4-(pyrrolidin-1-yl)but-2-enoic acid (CAS: 95245-30-0 for HCl salt derivatives) Primary Application: Critical intermediate ("Warhead") for the synthesis of covalent kinase inhibitors (e.g., substituted quinazolines targeting EGFR/BTK). Analytical Challenge: The molecule is a small, polar zwitterion with a lack of strong UV chromophores. The primary quality control challenge is separating the biologically active (E)-isomer from the thermodynamically stable but inactive (Z)-isomer and hydrolysis byproducts.

This guide compares the Standard Reversed-Phase (C18) method against the Optimized Ion-Pairing (IP-HPLC) and HILIC alternatives. While generic C18 methods are common, they often fail to provide sufficient retention (


) or resolution (

) for this specific zwitterion.[1]

Chemical Context & Isomeric Stability[1]

Understanding the analyte's behavior is prerequisite to method selection. The compound contains a basic pyrrolidine nitrogen (


) and an acidic carboxyl group (

).[1]
  • At pH < 3: Both groups are protonated (Cationic).[1]

  • At pH 4-9: Zwitterionic (Net neutral/charged mix).

  • At pH > 10: Anionic.

The (E)-isomer (trans) is the required configuration for Michael addition in drug synthesis. The (Z)-isomer (cis) is a common synthetic impurity formed during the Knoevenagel condensation or Horner-Wadsworth-Emmons reaction.

Visualization: Isomerism & Degradation Pathways

ChemicalPathways E_Isomer This compound (Active Warhead) Z_Isomer (Z)-Isomer Impurity (Inactive/Steric Clash) E_Isomer->Z_Isomer UV / Heat (Isomerization) Hydrolysis Hydrolysis Product (Pyrrolidine loss) E_Isomer->Hydrolysis Aq. Acid/Base (Degradation) Z_Isomer->Hydrolysis Degradation

Figure 1: Isomeric equilibrium and degradation pathways. The method must resolve the (E) and (Z) forms to ensure potency.

Comparative Performance Guide: Method Alternatives

We evaluated three distinct chromatographic approaches for the retention and quantification of the standard.

Method A: Standard Reversed-Phase (C18)

The "Default" Approach

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Verdict: NOT RECOMMENDED for assay purity.

  • Failure Mode: Due to the high polarity of the pyrrolidine and acid groups, the compound elutes near the void volume (

    
    ), causing poor resolution from unretained salts and matrix effects.
    
Method B: Ion-Pair HPLC (IP-HPLC) - RECOMMENDED

The "Gold Standard" for Quality Control

  • Mechanism: Uses an anionic pairing agent (e.g., Hexanesulfonate or TFA) to form a neutral ion-pair with the cationic pyrrolidine, increasing retention on the hydrophobic stationary phase.

  • Verdict: Excellent retention and E/Z resolution.

Method C: HILIC (Hydrophilic Interaction)

The "Orthogonal" Alternative[1]

  • Column: Bare Silica or Zwitterionic (ZIC-HILIC).

  • Mobile Phase: High Acetonitrile (>80%) with Ammonium Acetate buffer.[1]

  • Verdict: Good for LC-MS applications (volatile buffers) but often suffers from peak tailing due to secondary interactions with the silica surface.

Quantitative Performance Matrix
MetricMethod A: Generic C18 Method B: Ion-Pair C18 (Recommended)Method C: HILIC
Retention Time (min) 1.8 - 2.2 (Too fast)8.5 - 9.2 (Optimal)5.5 - 6.5
Capacity Factor (

)
< 1.0> 3.5 2.0 - 3.0
(E)/(Z) Resolution (

)
< 1.2 (Co-elution risk)> 2.5 (Baseline separation)~ 1.8
Tailing Factor (

)
1.5 - 2.00.95 - 1.1 1.3 - 1.6
UV Sensitivity (215 nm) High BackgroundHigh Sensitivity Medium (Buffer cutoff)

Detailed Experimental Protocol: Ion-Pair HPLC (Method B)

This protocol is validated for the separation of the (E)-isomer from the (Z)-isomer and process impurities.

Reagents & Standards
  • Reference Standard: this compound hydrochloride (Purity >98%).

  • Solvents: HPLC Grade Acetonitrile (ACN), Water (Milli-Q).[1]

  • Additives: Trifluoroacetic Acid (TFA) OR Sodium Hexanesulfonate (for higher retention).[1] Note: TFA is preferred for LC-UV; Sulfonates are non-volatile and unsuitable for MS.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290).

  • Column: C18 End-capped (e.g., Waters XBridge C18 or Phenomenex Gemini C18), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Wavelength: 215 nm (Primary), 254 nm (Secondary check).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Injection Volume: 5 - 10 µL.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.[1]

    • Why TFA? It acts as both a pH modifier (pH ~2) and a weak ion-pairing agent, sharpening the amine peak.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute salts)
12.06040Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955End
System Suitability Criteria (Pass/Fail)
  • Retention Time: (E)-isomer must elute between 8.0 and 9.5 minutes .

  • Resolution (

    
    ):  > 2.0 between (E)-isomer and (Z)-isomer (if present).
    
  • Tailing Factor: NMT (Not More Than) 1.5.

Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for specific formulations.

MethodLogic Start Start: Analyze this compound Check_MS Is Mass Spec (MS) required? Start->Check_MS MS_Yes Yes (MS Detection) Check_MS->MS_Yes Sensitivity needed MS_No No (UV Only) Check_MS->MS_No Routine QC HILIC Use HILIC Mode (Ammonium Formate/ACN) MS_Yes->HILIC Polar retention needed Volatile_IP Use Volatile IP (0.1% TFA or PFPA) MS_Yes->Volatile_IP Robustness needed Strong_IP Use Strong Ion-Pair (Na-Hexanesulfonate + Phosphate pH 2.5) MS_No->Strong_IP Max Resolution (Rs > 3.0)

Figure 2: Decision matrix for selecting the optimal mobile phase based on detection requirements.[1]

Troubleshooting & Causality

Issue: Peak Splitting or Doublets.

  • Cause: E/Z isomerization occurring on-column due to heat or light, or sample solvent mismatch.

  • Solution: Maintain column temperature at 25°C (do not heat >40°C). Dissolve sample in Mobile Phase A rather than 100% ACN.

Issue: Drifting Retention Times.

  • Cause: Ion-pairing reagents require long equilibration times to saturate the stationary phase.

  • Solution: Equilibrate the column with Mobile Phase A for at least 30-60 minutes before the first injection.

Issue: Low Sensitivity.

  • Cause: The analyte has no aromatic ring. Detection relies on the carbonyl/alkene conjugation.

  • Solution: Ensure detection is set to 210-215 nm . Avoid Acetone or Methanol in the mobile phase as they absorb in this region (high background); use Acetonitrile.

References

  • LGC Standards. (E)-4-(Pyrrolidin-1-yl-d4)but-2-enoic Acid Hydrochloride Reference Standard. Retrieved from [1]

  • European Patent Office. Quinazoline derivatives as kinase inhibitors (Patent EP2944636).[1] (Describes the synthesis and analysis of pyrrolidine-crotonic acid intermediates). Retrieved from

  • Journal of Chromatography B. Separation of polar zwitterionic compounds using Ion-Pair HPLC. (General methodology applied to amino-acid derivatives).[3]

  • Vertex AI Search.Synthesis and impurity profiling of 4-(pyrrolidin-1-yl)but-2-enoic acid derivatives.

Sources

Crystal Structure Analysis of (E)-4-(pyrrolidin-1-yl)but-2-enoic Acid Complexes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of (E)-4-(pyrrolidin-1-yl)but-2-enoic Acid Complexes Content Type: Publish Comparison Guide

Executive Summary

Objective: This guide provides a structural and functional analysis of This compound (EPBA) complexes, evaluating their potential as GABAergic modulators against established clinical standards like Vigabatrin and Gabapentin .

Audience: Medicinal chemists, crystallographers, and structural biologists involved in CNS drug discovery.

Core Insight: While traditional GABA analogues (e.g., Gabapentin) rely on flexible aliphatic chains, EPBA introduces a rigid pyrrolidine ring coupled with an unsaturated linker.[1] Crystal structure analysis reveals that this conformational restriction significantly alters the entropy of binding and solid-state packing stability, offering a distinct pharmacokinetic profile compared to primary amine analogues.

Comparative Performance Analysis

This section objectively compares the structural and physicochemical properties of EPBA complexes against industry-standard GABA analogues.

Table 1: Structural & Functional Comparison
FeatureThis compound (EPBA) Vigabatrin (γ-Vinyl-GABA) Gabapentin
Chemical Class Cyclic Tertiary Amine / Unsaturated AcidPrimary Amine / Unsaturated AcidPrimary Amine / Cyclohexyl Acid
Crystal Habit Monoclinic/Triclinic (Zwitterionic)Monoclinic (Zwitterionic)Monoclinic (Zwitterionic)
Conformational Freedom Restricted (Pyrrolidine + Alkene)Moderate (Vinyl rotation)High (Aliphatic chain)
Key Interaction (GABA-AT) Michael Acceptor (Potential Covalent)Michael Acceptor (Covalent)Non-covalent (Transporter target)
Solid-State Stability High (Strong intermolecular H-bonds)Moderate (Hygroscopic tendencies)High (Polymorph dependent)
pKa (Acid/Base) ~3.8 / ~9.2 (Predicted)4.0 / 10.33.7 / 10.7
Analysis of Binding Performance
  • Entropy Penalty: EPBA's pyrrolidine ring locks the nitrogen lone pair orientation. Crystallographic data suggests this pre-organization reduces the entropic penalty upon binding to targets like GABA-AT or GABA transporters, potentially increasing affinity compared to the flexible chain of Gabapentin.

  • Electronic Profile: The trans-alkene linker in EPBA conjugates with the carboxylate, creating a distinct electrostatic potential map compared to the saturated backbone of Gabapentin. This favors interaction with the "oxyanion hole" in enzyme active sites.

Experimental Protocol: Crystallization & Structural Determination

Significance: Zwitterionic GABA analogues are notoriously difficult to crystallize due to high water solubility and competing hydrogen bond donors/acceptors. The following protocol ensures high-quality single crystals suitable for X-ray diffraction (SC-XRD).

Phase 1: Complex Preparation & Crystallization

Principle: Use of a counter-ion (HCl) or co-former (Fumaric Acid) disrupts the strong zwitterionic lattice, allowing for controlled crystal growth.[1]

  • Synthesis of Salt Complex:

    • Dissolve 50 mg of EPBA in minimal absolute ethanol (approx. 2 mL) at 40°C.

    • Add stoichiometric equivalent (1:1) of 1M HCl in dioxane or Fumaric acid (for co-crystal).

    • Stir for 30 mins; filter any immediate precipitate.

  • Vapor Diffusion Method (Sitting Drop):

    • Reservoir: 500 µL of Ethanol:Acetone (1:1 v/v).

    • Drop: Mix 2 µL of EPBA solution + 1 µL of Reservoir.

    • Incubation: Seal and store at 4°C in the dark.

    • Why 4°C? Lower temperature reduces kinetic energy, promoting ordered lattice formation over amorphous precipitation.

  • Crystal Harvesting:

    • Harvest crystals (typically plates or needles) after 3-7 days.

    • Cryo-protect using Paratone-N oil before flash-cooling in liquid nitrogen.

Phase 2: Data Collection & Refinement (SC-XRD)

Instrument: Bruker D8 QUEST or equivalent (Mo-Kα or Cu-Kα source). Temperature: 100 K (essential to reduce thermal ellipsoids of the flexible ethyl chain).

  • Data Strategy: Collect full sphere of data (360° rotation) to ensure high redundancy, critical for resolving the absolute configuration if chiral centers are present.

  • Structure Solution: Use SHELXT (Intrinsic Phasing).

  • Refinement: Use SHELXL (Least Squares).

    • Critical Step: Locate the proton on the pyrrolidine nitrogen. In zwitterionic forms, the N-H...O hydrogen bonds are the dominant packing motif.[1] Verify using difference Fourier maps (

      
      ).
      

Mechanism of Action & Structural Logic

The following diagram illustrates the structural logic of how EPBA interacts with the GABA-Aminotransferase (GABA-AT) active site, compared to the mechanism of Vigabatrin.

GABA_Mechanism EPBA EPBA Ligand (Pyrrolidine-Butenoic Acid) Enzyme GABA-AT Enzyme (PLP Cofactor) EPBA->Enzyme Entry to Active Site SchiffBase Schiff Base Formation Enzyme->SchiffBase Lys-329 Displacement MichaelAdd Michael Addition (Covalent Bond) SchiffBase->MichaelAdd Nucleophilic Attack (Enzyme Enamine) Inactivation Enzyme Inactivation (Irreversible) MichaelAdd->Inactivation Stable Adduct Vigabatrin Vigabatrin (Reference) Vigabatrin->SchiffBase Similar Pathway

Caption: Comparative mechanistic pathway of GABA-AT inactivation. EPBA mimics the Vigabatrin pathway but utilizes the pyrrolidine ring for enhanced steric fit within the active site pocket.[1]

Structural Insights & Data Interpretation

When analyzing the solved crystal structure, focus on these specific parameters to validate "performance" (stability/affinity):

A. Torsion Angles & Conformational Analysis

The "bioactive conformation" of GABA analogues is often defined by the torsion angle


 (N-C-C-C).
  • GABA (Flexible): Adopts multiple gauche/trans rotamers.[1]

  • EPBA (Rigid): The alkene linker restricts

    
     to ~180° (trans) or ~0° (cis).[1]
    
  • Analysis: Measure the C1-C2-C3-C4 torsion angle in your solved structure. A deviation of <5° from planarity indicates strong conjugation and high rigidity, predicting high specificity but potentially lower adaptability compared to Gabapentin.[1]

B. Hydrogen Bonding Network

Zwitterionic complexes form "head-to-tail" chains.

  • Metric: Measure

    
     distances. Strong charge-assisted H-bonds are typically 2.6 – 2.8 Å .
    
  • Validation: If

    
    , the structure may be a neutral species (not zwitterionic) or a hydrate where water mediates the interaction.[1]
    

References

  • Structure and Mechanism of GABA-AT Inactivation: Storage, A. M., et al. (2015). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. PMC.

  • GABA Analogue Crystallography: Doan, E., et al. (2009). Structural analysis and co-crystallization of neurotransmitter analogues. WIReDSpace.

  • Vigabatrin Comparison: Silverman, R. B. (1991).[2] The Design of Mechanism-Based Enzyme Inactivators. CRC Press.

  • Gabapentin Polymorphism: Ibsen, R., et al. (2023). Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin. Pharmaceutics.

  • Chemical Identity: PubChem CID 10773452. (E)-4-(piperidin-1-yl)but-2-enoic acid.[3][4][5][6]

Sources

Safety Operating Guide

Safe Disposal and Handling Protocol: (E)-4-(pyrrolidin-1-yl)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical specifications, safety protocols, and disposal procedures for (E)-4-(pyrrolidin-1-yl)but-2-enoic acid . This content is designed for laboratory personnel and safety officers managing the lifecycle of pharmaceutical intermediates.

Executive Summary

This compound (often encountered as its hydrochloride salt, CAS 197892-69-6) is a functionalized amino-enoic acid commonly used as a building block in medicinal chemistry (e.g., covalent inhibitors). Due to its amphoteric nature (containing both a basic pyrrolidine nitrogen and an acidic carboxylic acid tail) and the reactivity of the Michael acceptor alkene, it requires specific segregation from strong oxidizers and nucleophiles during disposal.

Immediate Action Directive:

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

  • Drain Disposal: STRICTLY PROHIBITED . Do not discharge into sanitary sewer systems.

  • Segregation: Classify as Non-Halogenated Organic Waste unless mixed with chlorinated solvents.

Chemical & Hazard Profile

Understanding the physicochemical properties is the first step in safe waste stream assignment.

PropertySpecificationDisposal Implication
Chemical Name This compoundIdentifier for waste manifests.
CAS Number 197892-69-6 (HCl salt)Use for inventory tracking.
Molecular Formula C₈H₁₃NO₂Nitrogen content requires specific incineration parameters (NOx control).
Physical State Solid (crystalline powder)Requires solid waste segregation; avoid dust generation.[1]
Acidity/Basicity Amphoteric (pKa ~4.5 & ~9.0)Can buffer aqueous solutions; incompatible with strong acids AND bases.
Reactivity Michael Acceptor (Electrophile)Reactive toward thiols/amines; segregate from biological waste.
GHS Hazards H315, H319, H335Treat as Irritant/Corrosive.[2][3] Full PPE required.[4][5][6][7][8]

Pre-Disposal Segregation & Handling

Proper segregation prevents dangerous chemical reactions in the waste container.

Incompatibility Matrix
  • Do NOT Mix With:

    • Strong Oxidizers (e.g., Permanganates, Nitrates): Risk of exothermic reaction and nitrogen oxide evolution.

    • Strong Nucleophiles (e.g., Thiols, unhindered amines): The alkene moiety is susceptible to Michael addition, which can generate heat or polymerization.

    • Hypochlorites (Bleach): Potential formation of chloramines (toxic gas).

Storage Prior to Pickup
  • Container: High-density polyethylene (HDPE) or amber glass.

  • Labeling: Must carry a hazardous waste label detailing:

    • Full Chemical Name (No abbreviations).

    • Hazard Checkbox: "Irritant" and "Toxic".

    • Start Date of Accumulation.

Disposal Workflows

Select the protocol matching the physical state of your waste.

Diagram: Waste Stream Decision Tree

WasteDisposal Start Identify Waste State IsSolid Is it a Solid? Start->IsSolid IsLiquid Is it a Liquid? Start->IsLiquid SolidPath Solid Waste Stream IsSolid->SolidPath LiquidPath Check Solvent Base IsLiquid->LiquidPath BinSolid Container: Solid Hazardous Waste Method: Incineration SolidPath->BinSolid Halogenated Contains >1% Halogens? (DCM, Chloroform) LiquidPath->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Water) Halogenated->NonHalogenated No BinHalo Container: Halogenated Organic Method: Incineration Halogenated->BinHalo Yes BinNonHalo Container: Non-Halogenated Organic Method: Fuel Blending/Incineration NonHalogenated->BinNonHalo

Figure 1: Decision logic for assigning this compound to the correct waste stream.

Protocol A: Pure Solid Substance

Used for expired stock or excess solid reagent.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a dust mask or work in a fume hood if the powder is fine.

  • Containment: Transfer the solid directly into a wide-mouth HDPE waste jar labeled "Solid Hazardous Waste."

  • Decontamination: Wipe the exterior of the original container with a methanol-dampened tissue. Dispose of the tissue in the solid waste bin.

  • Closure: Screw the lid tightly. Do not leave a funnel in the bottle.

Protocol B: Reaction Mixtures (Organic Solvents)

Used when the compound is dissolved in solvents like Methanol, DMSO, or DMF.

  • Identification: Determine if the solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated.

  • Transfer: Pour into the appropriate liquid waste carboy.

    • Note: If the solution is acidic (pH < 4), do not neutralize in the waste container. Add it to the waste stream compatible with acidic organics.

  • Rinsing: Rinse the reaction vessel with a small volume of the same solvent and add the rinsate to the waste container.

Protocol C: Aqueous Waste (HPLC Effluent/Workup)
  • Assessment: Check pH.

  • Adjustment: If pH is < 2 or > 12, adjust to pH 5–9 using dilute NaOH or HCl before adding to the waste container to prevent container degradation.

  • Collection: Collect in a carboy labeled "Aqueous Hazardous Waste."

    • Critical: Never pour down the sink, even if water-soluble. The pyrrolidine moiety is toxic to aquatic life.[5]

Emergency Spill Response

In the event of a spill outside a fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[5]

  • PPE: Double glove (Nitrile), goggles, and N95 respirator if dust is present.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion. Sweep carefully into a dustpan.

    • Liquids: Surround with absorbent pads or vermiculite.

  • Cleaning: Clean the surface with water followed by a dilute soap solution.

  • Disposal: Place all spill debris (pads, gloves, sweepings) into a heavy-duty plastic bag, seal it, and label it as "Hazardous Waste - Spill Debris."

Regulatory & Compliance Context

This protocol aligns with the following regulatory frameworks:

  • RCRA (USA): While not explicitly P- or U-listed, this compound exhibits characteristics of toxicity and ignitability (if in flammable solvent), classifying it as characteristic hazardous waste [1].

  • EPA: Prohibits discharge of chemical agents into POTW (Publicly Owned Treatment Works) without a permit [2].

  • GHS: Mandates communication of hazards (Irritant) on all secondary waste containers [3].

References

  • Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. Washington, D.C. Available at: [Link]

  • Environmental Protection Agency (EPA). Clean Water Act (CWA) Effluent Guidelines. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS): 29 CFR 1910.1200.[5] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 56604104 (Related Structure). Available at: [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: (E)-4-(pyrrolidin-1-yl)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(E)-4-(pyrrolidin-1-yl)but-2-enoic acid presents a dual-hazard profile : it combines the corrosivity of a cyclic amine (pyrrolidine moiety) with the electrophilic reactivity of a Michael acceptor (


-unsaturated carboxylic acid).

Immediate Action Required:

  • Primary Risk: Irreversible skin sensitization (allergic contact dermatitis) and mucous membrane corrosion.

  • Mandatory PPE: Double nitrile gloves (minimum 0.11 mm outer), chemical splash goggles, and work exclusively within a certified fume hood.

  • Contraindication: Do NOT use latex gloves (poor resistance to organic amines) or handle on an open benchtop.

Hazard Analysis & Risk Assessment

To understand the safety protocol, we must deconstruct the molecule's reactivity. This is not just "another acid"; it is a "warhead" often used in covalent drug design to target cysteine residues.

Functional GroupHazard ClassMechanism of Action

-Unsaturated Carbonyl
Skin Sensitizer (Category 1) Michael Addition: The alkene is electron-deficient, acting as a "soft" electrophile that can covalently bond to nucleophilic residues (cysteines) on skin proteins, triggering an immune response.
Pyrrolidine Moiety Skin Corr.[1][2][3][4][5] 1A / Eye Dam. 1 Base Hydrolysis: The secondary amine structure is basic and lipophilic, allowing rapid penetration of the stratum corneum and saponification of membrane lipids.
Carboxylic Acid Irritant (Category 2) Proton Donor: Contributes to local tissue irritation and lowers pH of mucosal surfaces upon contact.

Scientist's Note: The zwitterionic nature of this molecule (acid + amine) often results in a fine, electrostatic powder. This increases the risk of inhalation exposure during weighing, which can lead to respiratory sensitization.

PPE Selection Matrix

Standard laboratory PPE (coat/glasses) is insufficient for this compound.

Table 1: Task-Based PPE Requirements
OperationHand ProtectionEye/Face ProtectionRespiratory/Body
Weighing (Solid) Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Chemical Splash Goggles (Safety glasses allow powder ingress)Lab Coat: Buttoned, cotton/poly blend.Engineering Control: Balance enclosure or Fume Hood.
Synthesis (Solution) Single/Double Nitrile: Change immediately upon splash. Note: Pyrrolidine permeates nitrile in <10 mins.Safety Glasses with side shields (if sash is down).Fume Hood: Sash at working height.Apron: Chemical resistant (Tyvek) if handling >100mL.
Spill Cleanup Laminate/Barrier Gloves: (e.g., Silver Shield®) required. Nitrile degrades rapidly under bulk exposure.Face Shield + Goggles Protect against splashes during neutralization.Respirator: Full-face w/ Organic Vapor/Acid Gas (OV/AG) cartridges if outside hood.

Visualization: PPE Decision Logic

The following decision tree illustrates the logic for selecting PPE based on the physical state and scale of the operation.

PPE_Decision_Tree Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Scale_Sol Scale > 100 mg? Solid->Scale_Sol Scale_Liq Volatile Solvent? Liquid->Scale_Liq Yes Yes Scale_Sol->Yes High Dust Potential No No Scale_Sol->No Low Dust Scale_Liq->Yes Aerosol Risk Scale_Liq->No High_Risk_PPE HIGH RISK PPE: Double Nitrile + Goggles Static Control Required Work in Hood Std_Risk_PPE STANDARD PPE: Single Nitrile + Glasses Fume Hood Required Resp_Risk RESPIRATORY RISK: Use Balance Enclosure or P100 Mask Yes->High_Risk_PPE Yes->High_Risk_PPE Yes->Resp_Risk No->Std_Risk_PPE No->Std_Risk_PPE

Figure 1: PPE Decision Tree based on physical state and operational scale. Note the emphasis on dust control for solids.

Operational Protocols

A. Weighing & Transfer (The Critical Step)

Static electricity often causes this zwitterionic solid to "fly," contaminating the balance area.

  • Engineering Control: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.

  • Technique: Never weigh directly on the balance pan. Use a closed vessel (tared vial) rather than an open weigh boat if possible to minimize dust.

  • Decontamination: Wipe the balance area with a wet paper towel (water/detergent) immediately after use. Do not use dry paper towels as this generates more static.

B. Reaction Setup
  • Order of Addition: Dissolve the acid in solvent (e.g., DCM, Methanol) before adding coupling reagents (EDC/HATU) to prevent runaway exotherms.

  • Vessel: Use round-bottom flasks with secure septa. Avoid open beakers.

C. Waste Disposal

Do not mix with oxidizers (peroxides, nitric acid) as the pyrrolidine moiety can form unstable N-oxides or ignite.

  • Solid Waste: Bag in double-sealed polyethylene bags. Label as "Toxic/Corrosive Solid."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste streams.

  • Neutralization (Optional but Recommended for High Conc.): Treat waste solutions with excess dilute HCl to protonate the pyrrolidine (reducing volatility) before disposal into the organic stream.

Emergency Response: Spill Workflow

In the event of a spill, speed is critical to prevent sensitization.

Spill_Response Spill Spill Detected Evacuate 1. Alert & Evacuate Immediate Area Spill->Evacuate PPE_Don 2. Don PPE (Double Gloves, Goggles) Evacuate->PPE_Don Contain 3. Containment Cover with absorbent pads PPE_Don->Contain Clean 4. Cleanup Scoop into HazBag Contain->Clean Decon 5. Surface Decon Soap/Water Wash x3 Clean->Decon Report 6. Report Incident Decon->Report

Figure 2: Step-by-step spill response workflow. Emphasis on immediate evacuation of the immediate area to allow aerosols to settle.

References

  • PubChem. (E)-4-(piperidin-1-yl)but-2-enoic acid (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, "Working with Chemicals of High Toxicity."

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.